(2-Hydroxypropyl)-gamma-cyclodextrin
Description
The exact mass of the compound 3-Fluoro-4-nitrotoluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25756. Its Medical Subject Headings (MeSH) category is Analytical, Diagnostic and Therapeutic Techniques and Equipment Category - Therapeutics - Drug Therapy - Drug Delivery Systems - Pharmaceutical Vehicles - Excipients - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
128446-34-4 |
|---|---|
Molecular Formula |
C63H110O45 |
Molecular Weight |
1587.5 g/mol |
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,15,40-tris(hydroxymethyl)-10,20,25,30,35-pentakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |
InChI |
InChI=1S/C63H110O45/c1-19(67)9-88-14-27-51-35(75)43(83)59(96-27)102-49-25(7-65)93-56(40(80)32(49)72)101-48-24(6-64)94-57(41(81)33(48)73)105-52-28(15-89-10-20(2)68)98-61(45(85)37(52)77)107-54-30(17-91-12-22(4)70)100-63(47(87)39(54)79)108-55-31(18-92-13-23(5)71)99-62(46(86)38(55)78)106-53-29(16-90-11-21(3)69)97-60(44(84)36(53)76)103-50-26(8-66)95-58(104-51)42(82)34(50)74/h19-87H,6-18H2,1-5H3/t19?,20?,21?,22?,23?,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1 |
InChI Key |
YPWZFSMZSNIVAQ-UHWSPLBMSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])F |
melting_point |
53.2 °C |
Other CAS No. |
446-34-4 |
Pictograms |
Irritant |
Synonyms |
(2-hydroxypropyl)-gamma-cyclodextrin hydroxypropyl gamma-cyclodextrin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of (2-Hydroxypropyl)-gamma-cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for (2-Hydroxypropyl)-gamma-cyclodextrin (HP-γ-CD), a crucial excipient in the pharmaceutical industry. The document details experimental protocols, presents quantitative data for easy comparison, and includes visualizations of key processes to aid in understanding.
Introduction to this compound
(2-Hydroxypropyl)-γ-cyclodextrin is a derivative of γ-cyclodextrin, a cyclic oligosaccharide composed of eight α-1,4-linked glucopyranose units. The hydroxypropylation process introduces 2-hydroxypropyl ether groups onto the hydroxyl groups of the parent cyclodextrin (B1172386). This modification significantly enhances its aqueous solubility and reduces its propensity for crystallization compared to the native γ-cyclodextrin. These properties make HP-γ-CD an effective solubilizing agent and stabilizer for a wide range of poorly water-soluble active pharmaceutical ingredients (APIs), thereby improving their bioavailability.
Synthesis of this compound
The synthesis of HP-γ-CD is typically achieved through the nucleophilic ring-opening of propylene (B89431) oxide by the hydroxyl groups of γ-cyclodextrin in an alkaline environment. The reaction is a random substitution process, leading to a mixture of HP-γ-CD molecules with varying degrees of substitution (DS).
General Reaction Scheme
The fundamental reaction involves the activation of the hydroxyl groups on the γ-cyclodextrin molecule by a base, followed by reaction with propylene oxide.
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is based on a method described in the patent literature, which has been shown to produce HP-γ-CD with a high degree of substitution.[1]
Materials:
-
γ-Cyclodextrin
-
Sodium hydroxide (B78521) (NaOH)
-
Quaternary ammonium (B1175870) ionic liquid (e.g., tributylmethylammonium (B1194469) chloride)
-
Propylene oxide
-
Sodium acetate (B1210297) or Potassium acetate (catalyst)
-
Deionized water
-
Acid for neutralization (e.g., hydrochloric acid, nitric acid, or solid acid resin)
Procedure:
-
Prepare a 1-5% (w/v) aqueous solution of sodium hydroxide.
-
To this solution, add γ-cyclodextrin and the quaternary ammonium ionic liquid. Stir the mixture at room temperature until the γ-cyclodextrin is completely dissolved. The ionic liquid aids in increasing the solubility of the γ-cyclodextrin.
-
Add the catalyst (sodium acetate or potassium acetate).
-
Cool the reaction mixture to 25-35 °C.
-
Slowly add propylene oxide dropwise to the reaction mixture while maintaining the temperature between 25-35 °C.
-
After the addition of propylene oxide is complete, continue to stir the reaction mixture for 1-2 hours at the same temperature.
-
Upon completion of the reaction, neutralize the mixture with an appropriate acid to a neutral pH.
-
The crude product is then subjected to purification.
Influence of Reaction Parameters on Synthesis
The degree of substitution (DS) and the overall yield of the reaction are highly dependent on several key parameters. The following table summarizes the typical influence of these parameters.
| Parameter | Effect on Degree of Substitution (DS) | Effect on Yield | Notes |
| Molar Ratio of Propylene Oxide to γ-CD | Increasing the molar ratio generally leads to a higher DS.[2] | Yield increases up to an optimal ratio, after which it may plateau or decrease due to side reactions. | A molar ratio of propylene oxide to γ-cyclodextrin in the range of 4:1 to 8:1 is commonly used.[2] |
| Base Concentration | Higher base concentration increases the rate of reaction and can lead to a higher DS. | Higher concentrations can also promote the hydrolysis of propylene oxide to propylene glycol, reducing the overall yield of HP-γ-CD. | A concentration of 1-5% NaOH is often employed.[1] |
| Reaction Temperature | Higher temperatures increase the reaction rate, potentially leading to a higher DS in a shorter time. | Temperatures that are too high can increase the formation of byproducts and degradation of the cyclodextrin. | A temperature range of 25-35 °C is recommended for controlled synthesis.[1] |
| Reaction Time | Longer reaction times generally result in a higher DS, up to a certain point. | Prolonged reaction times can lead to the formation of undesirable byproducts. | A reaction time of 1-2 hours after the addition of propylene oxide is typical.[1] |
A specific example from a patent demonstrates that using a molar ratio of sodium hydroxide to quaternary ammonium ionic liquid to gamma-cyclodextrin (B1674603) to propylene oxide of approximately 3, a degree of substitution of 5.35 can be achieved.[1]
Purification of this compound
Purification of the crude HP-γ-CD product is essential to remove unreacted starting materials, byproducts such as propylene glycol, salts formed during neutralization, and any residual catalyst. A multi-step purification process is typically employed.
Caption: A typical workflow for the purification of this compound.
Neutralization and Filtration
The first step in purification is to neutralize the alkaline reaction mixture. This is typically done by adding an acid such as hydrochloric acid or nitric acid. The use of a solid acid ion-exchange resin is also a viable option.[1] Neutralization leads to the precipitation of salts, which are then removed by filtration.
Membrane Separation: Reverse Osmosis and Nanofiltration
Membrane-based separation techniques, particularly reverse osmosis (RO) and nanofiltration (NF), are highly effective for removing residual salts, propylene glycol, and other low molecular weight impurities from the HP-γ-CD solution.
Experimental Protocol for Reverse Osmosis:
-
System: A tangential flow filtration system equipped with a spirally wound reverse-osmosis module is commonly used.
-
Membrane: Selection of an appropriate RO membrane is critical. Polyamide thin-film composite membranes are often employed.
-
Operating Parameters:
-
Transmembrane Pressure (TMP): Typically in the range of 15-70 bar.
-
Temperature: 20-80 °C.
-
pH: The optimal pH depends on the membrane but is generally between 2 and 11.
-
-
Procedure:
-
The filtered HP-γ-CD solution is fed into the RO system.
-
The system is operated at the desired TMP and temperature.
-
The permeate, containing water and low molecular weight impurities, is removed, while the retentate, containing the purified HP-γ-CD, is concentrated.
-
The process can be operated in a diafiltration mode, where fresh water is added to the retentate to further wash out impurities.
-
Data on Purification Efficiency:
| Membrane Type | Target Impurity | Rejection/Removal Efficiency | Reference |
| Polyamide TFC | Salts (e.g., Na2SO4, MgSO4) | >90% | [4] |
| Polyamide TFC | Pharmaceutical micropollutants | Variable, depends on compound | [4] |
| β-CD decorated GO/polyamide TFN | Salts (NaCl) | Insignificant change in salt permeation with improved water flux | [5] |
Final Product Processing
After membrane purification, the concentrated HP-γ-CD solution is typically dried to obtain the final solid product. Spray drying is a common method used for this purpose as it produces a fine, amorphous powder. The final product should be stored in a tightly closed container at room temperature.[6]
Analytical Methods for Quality Control
A robust set of analytical methods is required to ensure the quality, purity, and consistency of the final HP-γ-CD product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the determination of the content of HP-γ-CD and for the quantification of impurities such as residual γ-cyclodextrin and propylene glycol.
Detailed Experimental Protocol for HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is suitable.
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is often used.[7]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase. The exact ratio can be optimized, for example, a 50:50 (v/v) mixture.[7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Injection Volume: 5 µL.[7]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
Sample Preparation:
-
Accurately weigh a known amount of the HP-γ-CD sample.
-
Dissolve the sample in the mobile phase or a suitable solvent (e.g., water) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a series of standard solutions of HP-γ-CD, γ-cyclodextrin, and propylene glycol of known concentrations.
-
Generate a calibration curve for each compound by plotting the peak area versus concentration.
-
-
Quantification: The concentration of HP-γ-CD and impurities in the sample can be determined from their peak areas using the corresponding calibration curves.
Method Validation:
The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as:
| Validation Parameter | Acceptance Criteria |
| Linearity and Range | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | Typically 98-102% for the active substance |
| Precision (RSD%) | Repeatability (intra-day) and intermediate precision (inter-day) RSD% should be within acceptable limits (e.g., ≤ 2%) |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
One study on the validation of a UHPLC method for (2-Hydroxypropyl)-β-cyclodextrin reported a linearity range of 0.0008–1% w/v with a correlation factor of 0.9993. The LOD and LOQ were found to be 0.00014% and 0.00042% (w/v), respectively.[7]
Determination of Degree of Substitution
The average degree of substitution is a critical quality attribute of HP-γ-CD. It can be determined using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the average number of hydroxypropyl groups per anhydroglucose (B10753087) unit.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can provide information on the distribution of different substituted species.
Conclusion
The synthesis and purification of this compound involve a well-defined series of chemical and physical processes. Careful control of reaction parameters is crucial for achieving the desired degree of substitution and yield. A robust multi-step purification process, particularly employing membrane separation technologies, is essential for obtaining a high-purity product suitable for pharmaceutical applications. The implementation of validated analytical methods is paramount for ensuring the quality and consistency of the final HP-γ-CD. This guide provides a foundational understanding of these processes for professionals in the field of drug development and research.
References
- 1. CN115594779A - Preparation method of hydroxypropyl gamma cyclodextrin - Google Patents [patents.google.com]
- 2. CN101519460A - Synthetic method for hydroxypropyl-beta-cyclodextrin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Decoration of β-Cyclodextrin and Tuning Active Layer Chemistry Leading to Nanofiltration Membranes for Desalination and Wastewater Decontamination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclolab [cyclolab.hu]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of (2-Hydroxypropyl)-gamma-cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
(2-Hydroxypropyl)-gamma-cyclodextrin (HP-γ-CD) is a chemically modified cyclic oligosaccharide derived from gamma-cyclodextrin (B1674603) (γ-CD). Comprised of eight α-1,4-linked glucopyranose units, the introduction of 2-hydroxypropyl groups enhances its aqueous solubility and alters its complexation characteristics compared to the parent cyclodextrin (B1172386). This modification makes HP-γ-CD a valuable excipient in the pharmaceutical industry, particularly for improving the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Its larger cavity size, in comparison to the more common beta-cyclodextrin (B164692) derivatives, allows for the encapsulation of larger guest molecules.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of HP-γ-CD, detailed experimental protocols for its characterization, and visual representations of key concepts.
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized in the tables below. These properties can vary depending on the degree of substitution (DS), which is the average number of hydroxypropyl groups per glucopyranose unit.
Table 1: General Properties of this compound
| Property | Value | References |
| Synonyms | HP-γ-CD, HPGCD | [1] |
| CAS Number | 128446-34-4 | [1][2][4] |
| Average Molecular Formula | C₄₈H₈₀₋ₙO₄₀·(C₃H₇O)ₙ | [1][5] |
| Average Molecular Weight | 1297.2 + n·(58.1) (where n is the degree of substitution) | [1][2] |
| Appearance | White or almost white, amorphous or crystalline powder | [1][2] |
| Taste | Slightly sweet | [2] |
| Hygroscopicity | Strong moisture attraction | [2] |
Table 2: Solubility of this compound
| Solvent (at 25 °C) | Solubility ( g/100 cm³) | References |
| Water | > 33 g, with some sources stating up to 80 g/100ml | [1][2][5] |
| Methanol | > 33 g | [1][5] |
| Dimethylformamide (DMF) | > 33 g | [1][5] |
| Acetone | Insoluble | [6] |
| Chloroform | Insoluble | [6] |
Table 3: Quality Specifications for Pharmaceutical Grade this compound
| Parameter | Specification | References |
| Content | Min. 95.0% | [1][2] |
| pH (in aqueous solution) | 5.0 - 8.5 | [1][2] |
| Loss on Drying | Max. 10.0% | [1][2] |
| Residue on Ignition | Max. 0.2% | [1][2] |
| Residual gamma-cyclodextrin (γ-CD) | Max. 1.5% | [1][2] |
| Residual Propylene Glycol | Max. 0.5% | [1][2] |
| Heavy Metals | Max. 10 ppm | [1] |
| Total Aerobic Microbial Count (TAMC) | Max. 1000 cfu/g | [1][2] |
| Total Yeast and Mold Count (TYMC) | Max. 100 cfu/g | [1][2] |
| Escherichia coli | Not detectable | [1][2] |
Key Experimental Protocols
The characterization of HP-γ-CD and its inclusion complexes involves a suite of analytical techniques. Below are detailed methodologies for the most critical experiments.
Determination of Degree of Substitution by ¹H NMR Spectroscopy
Principle: The degree of substitution (DS) is a crucial parameter influencing the physicochemical properties of HP-γ-CD. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the DS by comparing the integral of the signals from the protons of the hydroxypropyl groups to the anomeric protons of the cyclodextrin backbone.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the HP-γ-CD sample and dissolve it in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).
-
Instrumental Analysis:
-
Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.
-
To suppress the residual HDO signal, a presaturation sequence (e.g., NOESY-presat) is often employed.
-
Ensure a sufficient number of scans (e.g., 32 or more) are averaged to obtain a good signal-to-noise ratio.[7]
-
-
Data Processing and Analysis:
-
Integrate the signal corresponding to the methyl protons of the hydroxypropyl groups, which typically appears as a doublet around 1.1 ppm.
-
Integrate the signal of the anomeric protons (H-1) of the glucopyranose units, which is found in the region of 5.0-5.4 ppm.
-
The molar substitution (MS), defined as the number of hydroxypropyl groups per anhydroglucose (B10753087) unit, can be calculated using the following equation: MS = (Integral of methyl protons / 3) / (Integral of anomeric protons / 8)
-
The degree of substitution (DS) is then calculated as: DS = MS * 8.
-
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to investigate thermal transitions such as melting, glass transitions, and decomposition. For HP-γ-CD, DSC can reveal information about its amorphous or crystalline nature and its thermal stability. It is also a key technique for confirming the formation of inclusion complexes.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the HP-γ-CD sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.[8]
-
Instrumental Analysis:
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample under a nitrogen atmosphere (e.g., flow rate of 50 mL/min) at a constant heating rate, typically 10 °C/min, over a temperature range of 25 °C to 300 °C or higher.[8]
-
-
Data Analysis:
-
The resulting thermogram shows endothermic or exothermic peaks corresponding to thermal events.
-
For amorphous HP-γ-CD, a broad endotherm corresponding to the loss of water is typically observed at temperatures below 100 °C.
-
The absence of a sharp melting peak confirms the amorphous nature of the material.
-
When an inclusion complex is formed, the characteristic thermal events of the guest molecule (e.g., melting point) will often disappear or shift, providing evidence of complexation.
-
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.
Methodology:
-
Sample Preparation: Place an accurately weighed sample of HP-γ-CD (approximately 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrumental Analysis:
-
Heat the sample from ambient temperature to a higher temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere, typically nitrogen.[9]
-
-
Data Analysis:
-
The TGA curve plots the percentage of mass loss versus temperature.
-
An initial weight loss at temperatures below 120 °C is typically attributed to the loss of water.
-
The onset of significant weight loss at higher temperatures indicates the decomposition of the HP-γ-CD. The decomposition temperature is a measure of its thermal stability.
-
Determination of Complexation Efficiency by Phase Solubility Studies
Principle: The phase solubility method, as described by Higuchi and Connors, is a common technique to determine the stoichiometry and the apparent stability constant (Kc) of cyclodextrin inclusion complexes. It involves measuring the increase in the solubility of a poorly water-soluble guest molecule in the presence of increasing concentrations of the cyclodextrin.
Methodology:
-
Sample Preparation:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-γ-CD.
-
Add an excess amount of the guest molecule to each cyclodextrin solution in separate vials.
-
-
Equilibration:
-
Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Analysis:
-
After equilibration, filter the solutions to remove the undissolved guest molecule.
-
Determine the concentration of the dissolved guest molecule in each filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Data Analysis:
-
Plot the concentration of the dissolved guest molecule against the concentration of HP-γ-CD.
-
The shape of the phase solubility diagram provides information about the stoichiometry of the complex. A linear relationship (AL-type diagram) indicates the formation of a 1:1 soluble complex.
-
The apparent stability constant (Kc) for a 1:1 complex can be calculated from the slope of the linear portion of the diagram and the intrinsic solubility of the guest molecule (S₀) using the following equation: Kc = slope / (S₀ * (1 - slope))
-
Mandatory Visualizations
Caption: Synthesis of this compound.
Caption: Inclusion complex formation with HP-γ-CD.
Caption: Experimental workflow for HP-γ-CD characterization.
References
- 1. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. file.younginmt.com [file.younginmt.com]
- 9. Unveiling the synergy: a combined experimental and theoretical study of β-cyclodextrin with melatonin - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB02795C [pubs.rsc.org]
An In-depth Technical Guide to the Spectroscopic Characterization of Hydroxypropyl-Gamma-Cyclodextrin (HP-γ-CD)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the characterization of Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD). HP-γ-CD is a chemically modified derivative of the natural cyclic oligosaccharide, gamma-cyclodextrin, and is of significant interest in the pharmaceutical industry for its ability to enhance the solubility and bioavailability of poorly water-soluble drugs. Accurate and thorough characterization is crucial for ensuring the quality, consistency, and performance of HP-γ-CD in drug formulations.
This guide details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the structural elucidation and quality control of HP-γ-CD.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of HP-γ-CD, including the determination of the degree of substitution (DS) of the hydroxypropyl groups. Both ¹H and ¹³C NMR are routinely employed.
Data Presentation: ¹H and ¹³C NMR
The NMR spectra of HP-γ-CD are complex due to the mixture of isomers with varying degrees and positions of hydroxypropylation. The chemical shifts are influenced by the substitution pattern on the glucopyranose units.
Table 1: Representative ¹H NMR Chemical Shifts for HP-γ-CD in D₂O
| Proton Assignment | Typical Chemical Shift (ppm) | Description |
| H-1 | ~5.1 - 5.3 | Anomeric protons of the glucopyranose units. |
| H-3, H-5, H-6 | ~3.7 - 4.1 | Protons on the interior and exterior of the cyclodextrin (B1172386) cavity. |
| H-2, H-4 | ~3.5 - 3.7 | Protons on the exterior of the cyclodextrin cavity. |
| -CH(OH)- (HP group) | ~3.9 - 4.2 | Methine proton of the hydroxypropyl group. |
| -CH₂- (HP group) | ~3.3 - 3.8 | Methylene protons of the hydroxypropyl group. |
| -CH₃ (HP group) | ~1.1 - 1.2 | Methyl protons of the hydroxypropyl group, a key signal for DS determination.[1] |
Table 2: Representative ¹³C NMR Chemical Shifts for HP-γ-CD
| Carbon Assignment | Typical Chemical Shift (ppm) | Description |
| C-1 | ~102 - 104 | Anomeric carbons of the glucopyranose units. |
| C-4 | ~81 - 83 | Carbons involved in the glycosidic linkage. |
| C-2, C-3, C-5 | ~72 - 75 | Carbons within the glucopyranose ring. |
| C-6 | ~60 - 63 | Primary alcohol carbons. |
| -CH(OH)- (HP group) | ~68 - 72 | Methine carbon of the hydroxypropyl group. |
| -CH₂- (HP group) | ~50 - 55 | Methylene carbon of the hydroxypropyl group. |
| -CH₃ (HP group) | ~20 - 23 | Methyl carbon of the hydroxypropyl group. |
Experimental Protocol: Quantitative ¹H NMR for Degree of Substitution (DS) Determination
The molar substitution (MS), defined as the average number of hydroxypropyl groups per anhydroglucose (B10753087) unit, is a critical quality attribute.[2]
Methodology:
-
Sample Preparation: Accurately weigh approximately 20-30 mg of the HP-γ-CD sample and dissolve it in a known volume (e.g., 0.75 mL) of deuterium (B1214612) oxide (D₂O).
-
Internal Standard: Add a precisely weighed amount of an internal standard with a known proton concentration and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Employ a pulse sequence with a sufficient relaxation delay (D1 ≥ 5 * T₁) to ensure full relaxation of all relevant protons for accurate integration. A typical D1 of 30 seconds is recommended.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signal from the methyl protons of the hydroxypropyl groups (A1, around 1.1-1.2 ppm) and the anomeric protons (H-1) of the γ-cyclodextrin backbone (A2, around 5.1-5.3 ppm).[2]
-
-
Calculation:
-
The molar substitution is calculated using the following formula: MS = (Integral of A1 / 3) / (Integral of A2 / 8)
-
The integral of the methyl signal (A1) is divided by 3 because each methyl group has three protons.
-
The integral of the anomeric proton signal (A2) is divided by 8 because there are eight anhydroglucose units in γ-cyclodextrin.
-
-
Visualization: NMR Workflow for DS Determination
References
An In-depth Technical Guide to the HP-γ-CD Mechanism of Drug Solubilization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) enhances the solubility of poorly water-soluble drugs. It delves into the core principles of inclusion complex formation, presents quantitative data on solubility enhancement, and offers detailed experimental protocols for characterization.
Core Mechanism: Inclusion Complex Formation
Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) is a cyclic oligosaccharide consisting of eight glucopyranose units. Its structure resembles a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity. This unique architecture is the key to its function as a solubilizing agent.[1]
The primary mechanism of drug solubilization by HP-γ-CD is the formation of non-covalent inclusion complexes.[2] In an aqueous environment, the hydrophobic cavity of HP-γ-CD provides a favorable environment for poorly water-soluble (lipophilic) drug molecules. By encapsulating the drug molecule, or a lipophilic moiety of it, within its cavity, HP-γ-CD effectively shields the drug from the surrounding aqueous medium, thereby increasing its apparent solubility.[3]
The driving forces for this complexation are multifactorial and include:
-
Hydrophobic Interactions: The primary driving force is the displacement of high-energy water molecules from the hydrophobic cavity and their replacement by the less polar drug molecule. This process is entropically favorable.[1]
-
Van der Waals Forces: These are weak, short-range attractive forces that contribute to the stability of the complex once the drug molecule is situated within the cavity.[4]
-
Hydrogen Bonding: While the interior of the cavity is hydrophobic, the hydroxyl groups at the rims of the cyclodextrin (B1172386) can form hydrogen bonds with the guest molecule, further stabilizing the inclusion complex.[4]
The formation of an inclusion complex is a dynamic equilibrium between the free drug, free HP-γ-CD, and the drug/HP-γ-CD complex. The stability of this complex is characterized by a binding constant (K), with a higher value indicating a more stable complex.[5]
Caption: Mechanism of Drug-HP-γ-CD Inclusion Complex Formation.
Quantitative Data on Solubility Enhancement
The solubilizing effect of HP-γ-CD is drug-dependent and is influenced by factors such as the size, shape, and polarity of the guest molecule. The stoichiometry of the inclusion complex is typically 1:1, but other ratios can occur. The following tables summarize the enhancement in aqueous solubility and binding constants for various drugs upon complexation with HP-γ-CD and other cyclodextrins for comparison.
Table 1: Solubility Enhancement of Various Drugs with Cyclodextrins
| Drug | Cyclodextrin | Molar Ratio | Solubility Enhancement (fold) | Reference |
| Dexamethasone | HP-γ-CD | - | >25 | [6] |
| Hydrocortisone | γ-CD / HP-γ-CD Mix (80:20) | - | ~50% more effective than individual CDs | [7] |
| Perillaldehyde | HP-γ-CD | - | Substantial increase | [8] |
| Myricetin | HP-β-CD | 1:1 | 31.45 | [9] |
| Cefdinir | HP-β-CD | - | Significant | [6] |
| Itraconazole | Various CDs | 1:3 | Significant | [6] |
Table 2: Binding Constants of Drug-Cyclodextrin Complexes
| Drug | Cyclodextrin | Binding Constant (K) M⁻¹ | Technique | Reference |
| Oncocalyxone A | HP-γ-CD | 3175 | - | [10] |
| Oncocalyxone A | HP-β-CD | 890 | - | [10] |
| Betulin | HP-β-CD | 1330 | Calorimetry (DSC and ITC), IR, Phase Solubility | [10] |
| Rosmarinic Acid | HP-β-CD | - (Two-fold higher than Caffeic Acid) | ITC, NMR, Mass Spectrometry, Molecular Dynamics | [10] |
| Pilocarpine (B147212) Prodrugs | HP-β-CD | 143 - 815 (K1:1), 29 - 825 (K1:2) | Phase-Solubility | [11] |
| Fenebrutinib | HP-β-CD | 45-fold higher than with α-CD | Solubility Studies | [3] |
Experimental Protocols
Accurate characterization of drug-HP-γ-CD interactions is crucial for formulation development. The following are detailed protocols for key experiments.
Phase Solubility Studies (Higuchi-Connors Method)
This method is widely used to determine the stoichiometry of the complex and its apparent stability constant (K).[5][12]
Objective: To determine the effect of increasing concentrations of HP-γ-CD on the aqueous solubility of a drug.
Methodology:
-
Preparation of HP-γ-CD Solutions: Prepare a series of aqueous solutions of HP-γ-CD with increasing concentrations (e.g., 0 to 20 mM).[13]
-
Drug Saturation: Add an excess amount of the poorly soluble drug to each HP-γ-CD solution in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.[13][14]
-
Sample Collection and Analysis: After equilibration, centrifuge or filter the samples to remove the undissolved drug.[13] The supernatant is then diluted appropriately and analyzed for drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: Plot the concentration of the dissolved drug (y-axis) against the concentration of HP-γ-CD (x-axis). The resulting phase solubility diagram provides information on the nature of the complex. An AL-type profile (linear increase in solubility) typically indicates the formation of a 1:1 soluble complex.[15]
Caption: Workflow for Phase Solubility Studies.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction in a single experiment.[16][17]
Objective: To determine the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the drug-HP-γ-CD interaction.
Methodology:
-
Sample Preparation: Prepare a solution of the drug in a suitable buffer and a solution of HP-γ-CD in the same buffer. The concentrations should be carefully chosen to ensure a measurable heat signal.
-
Instrument Setup: Load the drug solution into the sample cell of the calorimeter and the HP-γ-CD solution into the injection syringe. Allow the system to equilibrate to the desired temperature.
-
Titration: Inject small aliquots of the HP-γ-CD solution into the drug solution at regular intervals. The heat change associated with each injection is measured.
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of HP-γ-CD to the drug. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.[16]
Caption: Workflow for Isothermal Titration Calorimetry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of the inclusion complex in solution.[18]
Objective: To confirm the formation of the inclusion complex and to elucidate the geometry of the complex.
Methodology:
-
Sample Preparation: Prepare solutions of the drug, HP-γ-CD, and the drug/HP-γ-CD complex in a suitable deuterated solvent (e.g., D₂O).
-
¹H NMR Spectroscopy: Acquire ¹H NMR spectra for all samples. The formation of an inclusion complex is indicated by changes in the chemical shifts of the protons of both the drug and the HP-γ-CD. Protons of the drug that are encapsulated within the cyclodextrin cavity typically show a significant upfield shift. Similarly, the inner protons (H-3 and H-5) of the HP-γ-CD also experience a change in their chemical environment upon guest inclusion.[19][20]
-
2D NMR (ROESY): Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify through-space correlations between the protons of the drug and the protons of the HP-γ-CD, providing direct evidence of inclusion and information about the orientation of the drug within the cavity.[19]
-
Job's Plot (Method of Continuous Variation): To determine the stoichiometry of the complex, a series of solutions with varying mole fractions of the drug and HP-γ-CD (while keeping the total molar concentration constant) are prepared. The change in a specific parameter (e.g., chemical shift of a particular proton) is plotted against the mole fraction. The maximum change corresponds to the stoichiometry of the complex.[4][18]
Caption: Logical Flow for NMR Characterization.
Conclusion
HP-γ-CD is a versatile excipient that effectively enhances the aqueous solubility of a wide range of poorly soluble drugs through the formation of inclusion complexes. A thorough understanding of the underlying mechanisms and the application of appropriate analytical techniques are essential for the successful development of drug formulations utilizing this technology. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development.
References
- 1. oatext.com [oatext.com]
- 2. Cyclodextrins in pharmaceutical formulations II: solubilization, binding constant, and complexation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the Effect of Hydroxypropyl‐β‐Cyclodextrin on Fenebrutinib Absorption in an Itraconazole–Fenebrutinib Drug–Drug Interaction Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gammaCD/HPgammaCD: synergistic solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis- O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Hydroxypropyl-beta-cyclodextrin increases the aqueous solubility and stability of pilocarpine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Higuchi and Connors method: Significance and symbolism [wisdomlib.org]
- 13. 2.2. Phase Solubility Study [bio-protocol.org]
- 14. jpionline.org [jpionline.org]
- 15. researchgate.net [researchgate.net]
- 16. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. d-nb.info [d-nb.info]
- 20. onlinepharmacytech.info [onlinepharmacytech.info]
The Thermodynamics of HP-γ-CD Inclusion Complexation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the thermodynamic principles governing the formation of inclusion complexes between 2-hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) and various guest molecules. Understanding these thermodynamic drivers is critical for the rational design and optimization of cyclodextrin-based systems in pharmaceuticals, food science, and analytical chemistry.
Introduction to HP-γ-CD and Inclusion Complexation
Cyclodextrins (CDs) are cyclic oligosaccharides derived from the enzymatic degradation of starch.[1][2] They are characterized by a truncated cone or toroidal shape, which features a hydrophilic outer surface and a hydrophobic inner cavity.[3][4] This unique structure allows them to encapsulate a wide variety of "guest" molecules, provided they have appropriate dimensions, to form non-covalent inclusion complexes.[3][5]
Gamma-cyclodextrin (γ-CD) is composed of eight α-1,4-linked glucopyranose units.[2] The hydroxypropyl derivative, HP-γ-CD, is formed by the alkaline condensation of γ-CD with propylene (B89431) oxide.[5] This modification enhances its aqueous solubility and reduces its toxicity compared to the parent cyclodextrin (B1172386), making it a valuable excipient in various applications.[6] The formation of an inclusion complex can significantly alter the physicochemical properties of the guest molecule, leading to improved solubility, stability, and bioavailability.[1][4]
The primary driving forces behind the formation of these stable host-guest complexes are a combination of non-covalent interactions, including van der Waals forces, hydrophobic interactions, hydrogen bonding, and the release of high-energy water molecules from the cyclodextrin cavity.[5][7] The thermodynamics of this process are governed by changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).
Core Thermodynamic Principles
The spontaneity and stability of the inclusion complexation process are dictated by the change in Gibbs free energy (ΔG°), which is related to the changes in enthalpy (ΔH°) and entropy (ΔS°) by the Gibbs-Helmholtz equation:
ΔG° = ΔH° - TΔS°
A negative ΔG° value indicates a spontaneous complexation process. The binding constant (K), which quantifies the affinity between the host and guest, is related to the Gibbs free energy change by:
ΔG° = -RTlnK
where R is the universal gas constant and T is the absolute temperature.
-
Enthalpy Change (ΔH°): This term represents the heat absorbed or released during complex formation. A negative ΔH° (exothermic process) indicates the formation of favorable interactions, such as van der Waals forces and hydrogen bonds, between the host and guest. The displacement of high-energy water molecules from the cyclodextrin cavity also contributes to a negative enthalpy change.[7]
-
Entropy Change (ΔS°): This term reflects the change in the overall disorder of the system. A positive ΔS° (increase in entropy) is often a significant driving force for complexation. The primary contributor to a positive entropy change is the release of ordered water molecules from the cyclodextrin cavity and from the surface of the guest molecule into the bulk solvent, a key aspect of the hydrophobic effect.[1] Conversely, the association of two molecules into one complex leads to a decrease in translational and rotational degrees of freedom, which results in a negative entropy change.[4]
-
Enthalpy-Entropy Compensation: In many cyclodextrin inclusion complexation processes, a phenomenon known as enthalpy-entropy compensation is observed.[8][9] This is where a favorable (negative) change in enthalpy is often accompanied by an unfavorable (negative) change in entropy, or a favorable (positive) entropy change is coupled with an unfavorable (positive) enthalpy change.[10][11] The degree of compensation can be influenced by the structure of the guest and the cyclodextrin, as well as the experimental conditions.[8][10]
The interplay of these thermodynamic parameters determines the overall stability and driving forces of the inclusion complex.
Caption: Relationship between key thermodynamic parameters.
Quantitative Thermodynamic Data
The following tables summarize the thermodynamic parameters for the inclusion complexation of various guest molecules with HP-γ-CD and its parent molecule, γ-CD. These data have been compiled from various studies and are presented to facilitate comparison.
Table 1: Thermodynamic Parameters for Inclusion Complexation with γ-CD
| Guest Molecule | Stoichiometry (Host:Guest) | K (M⁻¹) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Method | Reference |
| Rutin | 1:1 | - | - | - | - | Fluorescence Spectroscopy | [12] |
| Neochlorogenic acid | 1:1 | - | - | - | - | Fluorescence Spectroscopy | [13] |
Table 2: Thermodynamic Parameters for Inclusion Complexation with HP-γ-CD
| Guest Molecule | Stoichiometry (Host:Guest) | K (M⁻¹) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Method | Reference |
| Bioactive Molecules from Plant Mother Tinctures | 1:1 | Higher than HP-β-CD | - | - | - | ¹H NMR | [14] |
| Ceftazidime | - | - | - | - | - | - | [15] |
| Piperine | - | - | - | - | - | Computational | [16] |
| Pentacyclic Triterpenoic Acids | - | - | - | - | - | HPLC | [17] |
Note: Specific quantitative values for HP-γ-CD were limited in the provided search results. Many studies confirm complex formation but do not always report the full thermodynamic dataset.
Experimental Protocols
A variety of analytical techniques are employed to characterize the thermodynamics of inclusion complexation.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding constant (K), enthalpy change (ΔH°), and stoichiometry (n) in a single experiment.[18][19] From these values, the Gibbs free energy (ΔG°) and entropy change (ΔS°) can be calculated.[18]
Detailed Methodology:
-
Sample Preparation: The host (HP-γ-CD) and guest molecules are dissolved in the same degassed buffer to avoid heats of dilution. The concentration of the host in the sample cell is typically 10-20 times the expected dissociation constant (Kd), while the guest concentration in the syringe is 10-15 times the host concentration.
-
Instrument Setup: An ITC instrument consists of a reference cell and a sample cell housed in an adiabatic jacket.[20] The reference cell is filled with buffer, and the sample cell (e.g., 202.8 μL) is filled with the HP-γ-CD solution.[19] The titration syringe (e.g., 40 μL) is filled with the guest solution.[19]
-
Titration: A series of small, precise injections (e.g., 10 aliquots of 3.7 μL) of the guest solution are made into the sample cell containing the HP-γ-CD solution.[19] The temperature of the cells is kept constant, and the differential power required to maintain zero temperature difference between the cells is measured.
-
Data Analysis: The heat change per injection is integrated and plotted against the molar ratio of guest to host. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters K, ΔH°, and n.[20][21]
Caption: A typical experimental workflow for ITC.
Spectroscopic Methods and the Van't Hoff Equation
Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy are commonly used to determine the binding constant (K) of the inclusion complex.[22][23] These methods rely on monitoring changes in the spectroscopic properties of the guest molecule upon encapsulation.
By determining the binding constant at several different temperatures, the enthalpy and entropy of complexation can be calculated using the van't Hoff equation:
ln(K) = - (ΔH°/RT) + (ΔS°/R)
A plot of ln(K) versus 1/T (a van't Hoff plot) yields a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R.[17][24]
UV-Visible Spectroscopy Protocol:
-
Stock Solutions: Prepare stock solutions of the guest molecule and HP-γ-CD in a suitable buffer.
-
Titration Series: Prepare a series of solutions with a constant concentration of the guest molecule and increasing concentrations of HP-γ-CD.
-
Spectral Measurement: Record the UV-Vis absorption spectrum (e.g., 200-400 nm) for each solution.[25]
-
Data Analysis: The change in absorbance at a specific wavelength is plotted against the concentration of HP-γ-CD. The data is then fitted to a binding isotherm equation (e.g., Benesi-Hildebrand) to determine the binding constant (K).[22]
-
Temperature Dependence: Repeat steps 1-4 at different temperatures to generate a van't Hoff plot and calculate ΔH° and ΔS°.
Fluorescence Spectroscopy Protocol:
-
Excitation and Emission Spectra: Determine the optimal excitation and emission wavelengths for the fluorescent guest molecule.
-
Titration: Similar to the UV-Vis protocol, titrate a solution of the guest molecule with increasing concentrations of HP-γ-CD.
-
Fluorescence Measurement: Record the fluorescence intensity at the emission maximum after each addition of HP-γ-CD.
-
Data Analysis: The change in fluorescence intensity is used to calculate the binding constant, often using a non-linear fitting algorithm.[5]
-
Temperature Dependence: Perform the titration at various temperatures to apply the van't Hoff analysis.
Caption: Workflow for Van't Hoff analysis.
Driving Forces of HP-γ-CD Inclusion Complexation
The formation of an inclusion complex is a thermodynamically favorable process driven by the sum of several intermolecular interactions.
-
Hydrophobic Interactions: This is often considered a major driving force. The release of ordered, high-energy water molecules from the nonpolar cyclodextrin cavity into the bulk solvent results in a significant increase in entropy, making the overall process more favorable.[1][7]
-
Van der Waals Forces: These are weak, short-range attractive forces that occur between the guest molecule and the hydrophobic inner surface of the HP-γ-CD cavity.[5][7]
-
Hydrogen Bonding: Hydrogen bonds can form between polar groups on the guest molecule and the hydroxyl groups on the rim of the HP-γ-CD molecule, further stabilizing the complex.[5][15]
-
Release of Conformational Strain: The "empty" cyclodextrin molecule in an aqueous solution may exist in a conformationally strained state. The inclusion of a guest molecule can release this strain, contributing favorably to the overall enthalpy change.[7]
The relative contribution of each of these forces depends on the specific physicochemical properties of the guest molecule, such as its size, shape, polarity, and the presence of hydrogen-bonding moieties.[5]
Caption: Key driving forces in complex formation.
Conclusion
The formation of inclusion complexes with HP-γ-CD is a thermodynamically driven process governed by a delicate balance of enthalpic and entropic contributions. A comprehensive understanding of these thermodynamic parameters, obtained through techniques like Isothermal Titration Calorimetry and temperature-dependent spectroscopic methods, is essential for the effective application of HP-γ-CD in drug delivery and other fields. By characterizing the binding affinity, stoichiometry, and the specific driving forces for a given guest molecule, researchers can rationally design more stable, soluble, and bioavailable formulations, ultimately leading to improved therapeutic outcomes and product performance.
References
- 1. d-nb.info [d-nb.info]
- 2. A thermodynamic study of the cyclodextrin-UC781 inclusion complex using a HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onlinepharmacytech.info [onlinepharmacytech.info]
- 4. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hydroxypropyl Gamma Cyclodextrin - CD Bioparticles [cd-bioparticles.net]
- 7. researchgate.net [researchgate.net]
- 8. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Origins of Enthalpy-Entropy Compensation by Calorimetric Studies of Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Molecular Origin of Enthalpy/Entropy Compensation in Biomolecular Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Study of the fluorescence and interaction between cyclodextrins and neochlorogenic acid, in comparison with chlorogenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuclear Magnetic Resonance Spectroscopic and Thermodynamic Characterization of Hydroxypropyl-cyclodextrin Inclusion Complexes with Bioactive Molecules from Plant Mother Tinctures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Driving forces and large scale affinity calculations for piperine/γ-cyclodxetrin complexes: Mechanistic insights from umbrella sampling simulation and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tainstruments.com [tainstruments.com]
- 21. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Chiral Recognition R- and RS- of New Antifungal: Complexation/Solubilization/Dissolution Thermodynamics and Permeability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pnfs.or.kr [pnfs.or.kr]
Hydroxypropyl-Gamma-Cyclodextrin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) is a chemically modified cyclic oligosaccharide derived from gamma-cyclodextrin (B1674603). Comprised of eight α-1,4-linked D-glucopyranose units, the introduction of hydroxypropyl groups significantly enhances its aqueous solubility and toxicological profile compared to its parent cyclodextrin (B1172386). This modification, coupled with its larger cavity size, makes HP-γ-CD an attractive excipient in the pharmaceutical industry, particularly for improving the solubility, stability, and bioavailability of large or poorly water-soluble drug molecules. This technical guide provides an in-depth overview of the structure, physicochemical properties, and applications of HP-γ-CD, with a focus on its utility in drug development. Detailed experimental protocols for its characterization and the preparation of inclusion complexes are also presented.
Introduction
Cyclodextrins are a family of cyclic oligosaccharides produced from starch via enzymatic conversion.[1] The natural α-, β-, and γ-cyclodextrins consist of six, seven, and eight glucopyranose units, respectively.[1] Their unique truncated cone or torus-like structure features a hydrophilic exterior and a hydrophobic central cavity, enabling them to form non-covalent inclusion complexes with a wide variety of guest molecules.[2][3] This encapsulation can favorably alter the physicochemical properties of the guest molecule, such as increasing its aqueous solubility and stability.[4]
While natural cyclodextrins have found numerous applications, their utility can be limited by factors such as relatively low aqueous solubility, especially in the case of β-cyclodextrin.[5] To overcome these limitations, chemically modified cyclodextrins have been developed. Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) is a prominent example, synthesized by reacting gamma-cyclodextrin with propylene (B89431) oxide.[6] This modification disrupts the intramolecular hydrogen bonding of the parent cyclodextrin, leading to a significant increase in water solubility and a reduction in crystallinity.[6][7] With a larger cavity size than its beta-cyclodextrin (B164692) counterpart, HP-γ-CD is particularly adept at encapsulating larger molecules.[8]
Structure and Synthesis
Molecular Structure
The fundamental structure of HP-γ-CD consists of eight D-glucopyranose units linked in a ring by α-1,4 glycosidic bonds. The introduction of hydroxypropyl groups (-CH₂CH(OH)CH₃) occurs via an ether linkage to the hydroxyl groups of the glucose units. This substitution is random, resulting in a complex mixture of isomers with varying degrees of substitution (DS).[9] The DS refers to the average number of hydroxypropyl groups per glucopyranose unit.
Synthesis
HP-γ-CD is synthesized through the reaction of gamma-cyclodextrin with propylene oxide in an alkaline solution. The reaction involves the nucleophilic attack of the alkoxide ions of the cyclodextrin hydroxyl groups on the epoxide ring of propylene oxide.[6]
Physicochemical Properties
The physicochemical properties of HP-γ-CD are summarized in Table 1. Its high water solubility and amorphous nature are key attributes for its use as a pharmaceutical excipient.
Table 1: Physicochemical Properties of Hydroxypropyl-Gamma-Cyclodextrin
| Property | Value | References |
| Appearance | White to off-white amorphous or crystalline powder | [10] |
| CAS Number | 128446-34-4 | [8][10] |
| Molecular Formula | C₄₈H₈₀₋ₙO₄₀(C₃H₇O)ₙ | [10] |
| Molecular Weight | 1297.2 + 58n (where n is the degree of substitution) | [8][10] |
| Average Molecular Weight | ~1580 g/mol | [11][12] |
| Solubility in Water (25 °C) | > 33 g/100 mL; 80 g/100 mL | [6][10][13] |
| Solubility in Methanol (25 °C) | > 33 g/100 mL | [13] |
| Solubility in DMF (25 °C) | > 33 g/100 mL | [13] |
| pH (in solution) | 5.0 - 8.5 | [10] |
| Loss on Drying | ≤ 10.0% | [10] |
| Residue on Ignition | ≤ 0.2% | [10] |
Inclusion Complexation
The primary function of HP-γ-CD in drug delivery is its ability to form inclusion complexes with guest molecules. The hydrophobic inner cavity provides a favorable environment for non-polar molecules or moieties, while the hydrophilic exterior ensures water solubility of the complex. The formation of an inclusion complex is a dynamic equilibrium process.
The formation of inclusion complexes can lead to several benefits in drug formulation:
-
Enhanced Solubility and Dissolution: By encapsulating hydrophobic drugs, HP-γ-CD significantly increases their apparent water solubility and dissolution rate.[4][14]
-
Improved Stability: The cyclodextrin cavity can protect guest molecules from degradation by light, heat, or oxidation.[5]
-
Increased Bioavailability: Enhanced solubility and stability often translate to improved absorption and bioavailability of the drug.[14]
-
Taste Masking: Unpleasant tastes of certain drugs can be masked through complexation.[15]
Toxicity Profile
HP-γ-CD is generally considered to have a favorable safety profile. The hydroxypropylation reduces the potential for nephrotoxicity that has been observed with some parent cyclodextrins.[16]
Table 2: Toxicological Data
| Parameter | Species | Route | Value | References |
| LD₅₀ (for γ-Cyclodextrin) | Rat | Intravenous | > 3,750 mg/kg | [10] |
| LD₅₀ (for γ-Cyclodextrin) | Rat | Oral | > 8,000 mg/kg | [10] |
| NOAEL (for HP-β-Cyclodextrin) | Rat (1-year) | Oral | 500 mg/kg/day | [10] |
Applications in Drug Development
HP-γ-CD is a versatile excipient with numerous applications in pharmaceutical formulation and drug delivery.
Solubilization of Poorly Water-Soluble Drugs
A primary application of HP-γ-CD is to enhance the solubility of drugs belonging to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability). This is particularly beneficial for oral and parenteral formulations.[14]
Stabilization of Labile Drugs
HP-γ-CD can protect sensitive drug molecules from degradation, thereby extending their shelf life and maintaining their therapeutic efficacy.
Ophthalmic Drug Delivery
The high aqueous solubility and low irritancy of HP-γ-CD make it suitable for ophthalmic formulations, where it can increase drug concentration and residence time on the ocular surface.[17] For instance, a nanogel formulation of dexamethasone (B1670325) with HP-γ-CD showed a 25-fold increase in active substance concentration compared to a commercial formulation.[18]
Cellular Cholesterol Depletion and Research Applications
HP-γ-CD is utilized as a tool in cell biology research to deplete cholesterol from cell membranes. This is instrumental in studying the role of lipid rafts in cellular processes and signaling pathways.[11] It has also shown potential in therapeutic applications for diseases characterized by cholesterol accumulation, such as Niemann-Pick type C disease.[5][13]
Experimental Protocols
Preparation of an Inclusion Complex by Freeze-Drying
This method is suitable for thermolabile guest molecules.[19]
Materials:
-
Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD)
-
Guest drug molecule
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer
Procedure:
-
Determine the desired molar ratio of the drug to HP-γ-CD (commonly 1:1).
-
Accurately weigh the calculated amounts of the drug and HP-γ-CD.
-
Dissolve the HP-γ-CD in a sufficient volume of deionized water with stirring until a clear solution is obtained.
-
Gradually add the drug to the HP-γ-CD solution while continuously stirring.
-
Continue stirring the solution at room temperature for 24-48 hours to ensure equilibrium of complex formation.
-
Freeze the resulting solution at a temperature below its eutectic point (e.g., -80 °C).
-
Lyophilize the frozen solution under high vacuum until a dry powder is obtained.
-
The resulting powder is the drug/HP-γ-CD inclusion complex.
Phase Solubility Study
This study is performed to determine the stoichiometry and stability constant of the inclusion complex.[20]
Materials:
-
Guest drug molecule
-
Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD)
-
Aqueous buffer of desired pH
-
Shaking water bath or orbital shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-γ-CD (e.g., 0 to 50 mM).
-
Add an excess amount of the drug to each HP-γ-CD solution in sealed vials.
-
Equilibrate the suspensions in a shaking water bath at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 48-72 hours) until equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved drug.
-
Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm).
-
Determine the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the concentration of the dissolved drug (y-axis) against the concentration of HP-γ-CD (x-axis).
-
Analyze the resulting phase solubility diagram to determine the type of complex (e.g., Aₗ, Bₛ) and calculate the stability constant (Kₛ) and complexation efficiency.
Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to assess the formation of the inclusion complex in the solid state.
Materials:
-
Drug substance
-
HP-γ-CD
-
Drug/HP-γ-CD inclusion complex
-
Physical mixture of drug and HP-γ-CD
-
DSC instrument with aluminum pans
Procedure:
-
Accurately weigh 3-5 mg of the sample (drug, HP-γ-CD, physical mixture, or inclusion complex) into an aluminum DSC pan.
-
Seal the pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
Compare the thermograms of the inclusion complex with those of the individual components and the physical mixture. The disappearance or shifting of the drug's melting peak in the thermogram of the inclusion complex indicates complex formation.[4]
Determination of Degree of Substitution by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the average degree of substitution of HP-γ-CD.[6][14]
Materials:
-
HP-γ-CD sample
-
Deuterium oxide (D₂O)
-
NMR spectrometer
Procedure:
-
Dissolve a known amount of the HP-γ-CD sample in D₂O.
-
Acquire the ¹H NMR spectrum.
-
Identify the signals corresponding to the anomeric protons of the cyclodextrin core (typically around 5.1 ppm) and the methyl protons of the hydroxypropyl groups (a doublet around 1.1 ppm).
-
Integrate the areas of these two signals.
-
Calculate the molar substitution (MS), which is the average number of hydroxypropyl groups per glucose unit, using the following formula: MS = (Integral of methyl protons / 3) / (Integral of anomeric protons / 8) The integral of the methyl protons is divided by 3 because there are three protons in a methyl group. The integral of the anomeric protons is divided by 8 because there are eight anomeric protons in gamma-cyclodextrin.
-
The degree of substitution (DS) is the average number of hydroxypropyl groups per cyclodextrin molecule and can be calculated as: DS = MS × 8
Conclusion
Hydroxypropyl-gamma-cyclodextrin is a highly valuable and versatile excipient for modern pharmaceutical development. Its enhanced water solubility, ability to encapsulate large molecules, and favorable safety profile make it a superior choice for addressing the challenges associated with poorly soluble and unstable drug candidates. The formation of inclusion complexes with HP-γ-CD offers a robust strategy to improve drug solubility, stability, and bioavailability, ultimately leading to more effective and patient-compliant drug products. The experimental protocols provided in this guide offer a foundation for the successful preparation and characterization of HP-γ-CD-based formulations. As drug discovery continues to produce increasingly complex and lipophilic molecules, the role of advanced excipients like HP-γ-CD will undoubtedly become even more critical.
References
- 1. onlinepharmacytech.info [onlinepharmacytech.info]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Role of hydroxypropyl-β-cyclodextrin on freeze-dried and gamma-irradiated PLGA and PLGA–PEG diblock copolymer nanospheres for ophthalmic flurbiprofen delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydroxypropyl-gamma-cyclodextrin overcomes NPC1 deficiency by enhancing lysosome-ER association and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.younginmt.com [file.younginmt.com]
- 7. mdpi.com [mdpi.com]
- 8. iris.unimore.it [iris.unimore.it]
- 9. Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution [ouci.dntb.gov.ua]
- 10. avensonline.org [avensonline.org]
- 11. Choice of cyclodextrin for cellular cholesterol depletion for vascular endothelial cell lipid raft studies: cell membrane alterations, cytoskeletal reorganization and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cholesterol depletion with (2-hydroxypropyl)- β-cyclodextrin modifies the gating of membrane electroporation-induced inward current in pituitary tumor GH3 cells: experimental and analytical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydroxypropyl-beta and -gamma cyclodextrins rescue cholesterol accumulation in Niemann-Pick C1 mutant cell via lysosome-associated membrane protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cyclodextrinnews.com [cyclodextrinnews.com]
- 15. jpionline.org [jpionline.org]
- 16. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of different degrees of substitution in the case of (2-hydroxypropyl) beta-cyclodextrin - CarboHyde [carbohyde.com]
- 18. Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oatext.com [oatext.com]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Molecular Weight and Size of (2-Hydroxypropyl)-gamma-cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Hydroxypropyl)-gamma-cyclodextrin (HP-γ-CD) is a chemically modified cyclic oligosaccharide derived from gamma-cyclodextrin (B1674603) (γ-CD). Comprising eight α-1,4-linked glucopyranose units, the parent γ-CD structure is hydroxypropylated to enhance its aqueous solubility and reduce its crystallinity, thereby broadening its applications, particularly in the pharmaceutical industry as an excipient for drug solubilization and stabilization. This technical guide provides an in-depth overview of the molecular weight and size of HP-γ-CD, along with detailed experimental protocols for its characterization.
Molecular Weight
The molecular weight of HP-γ-CD is not a single value but rather an average, as it is a heterogeneous mixture of molecules with varying degrees of hydroxypropylation. The molecular formula for HP-γ-CD is C48H80-nO40·(C3H7O)n, where 'n' represents the degree of substitution (DS), which is the average number of hydroxypropyl groups per cyclodextrin (B1172386) molecule.
The average molecular weight can be calculated using the following formula:
Average Molecular Weight = 1297.2 + n * (58.1) [1][2]
Where:
-
1297.2 is the molecular weight of the parent gamma-cyclodextrin.
-
n is the degree of substitution.
-
58.1 is the molecular weight of a hydroxypropyl group.
Commercially available HP-γ-CD products typically have a degree of substitution ranging from 4 to 6.[3] This variability directly impacts the average molecular weight, which is often cited to be approximately 1580.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C48H80-nO40·(C3H7O)n | [1][2] |
| Molecular Weight of γ-cyclodextrin | 1297.2 g/mol | [1][2] |
| Molecular Weight of Hydroxypropyl Group | 58.1 g/mol | [1][2] |
| Typical Degree of Substitution (DS) | 4 - 6 | [3] |
| Average Molecular Weight (approx.) | ~1580 g/mol | [4] |
Molecular Size and Dimensions
The size and dimensions of HP-γ-CD are critical for its function as a molecular encapsulating agent. The core structure is that of the parent γ-cyclodextrin, which is a truncated cone. The addition of hydroxypropyl groups to the rim of this cone can slightly alter its dimensions and significantly impacts its solubility and interaction with guest molecules.
Quantitative Dimensional Data
| Parameter | Value | Reference |
| Number of Glucose Units | 8 | [5][6] |
| Cavity Diameter (γ-cyclodextrin) | ~8 Å | [7] |
| Hydrodynamic Radius (unimer) | Varies with DS and solvent | [8] |
| Aggregate Size in Aqueous Solution | 140 to 300 nm (can form nano-aggregates) | [9] |
Experimental Protocols
Accurate characterization of HP-γ-CD is essential for its application. The following are detailed methodologies for key experiments.
Determination of Degree of Substitution by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy is used to determine the average number of hydroxypropyl groups attached to the gamma-cyclodextrin molecule. This is achieved by comparing the integral of the signals from the protons of the hydroxypropyl groups to the integral of the signals from the anomeric protons of the cyclodextrin backbone.[3]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of HP-γ-CD (approximately 10-20 mg) in a known volume (e.g., 0.7 mL) of deuterium (B1214612) oxide (D₂O).
-
Instrument: A 400 MHz or higher NMR spectrometer is recommended.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum at a constant temperature (e.g., 25 °C).
-
Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
A pre-saturation pulse sequence can be used to suppress the residual HDO signal.
-
-
Data Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the signal corresponding to the methyl protons of the hydroxypropyl groups (a doublet typically around 1.1-1.2 ppm). Let this integral be I_Me.
-
Integrate the signal corresponding to the anomeric protons (H-1) of the glucose units (typically a multiplet around 5.0-5.4 ppm). Let this integral be I_H1.
-
-
Calculation of Degree of Substitution (DS):
-
The integral of the methyl protons (I_Me) corresponds to 3 protons per hydroxypropyl group.
-
The integral of the anomeric protons (I_H1) corresponds to 8 protons (one for each of the eight glucose units).
-
The Degree of Substitution (DS) is calculated using the following formula: DS = (I_Me / 3) / (I_H1 / 8)
-
Molecular Weight Determination by Mass Spectrometry (MS)
Principle: Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate ions of the intact HP-γ-CD molecules, allowing for the determination of their mass-to-charge ratio (m/z) and thus their molecular weight distribution.
Methodology (ESI-MS Example):
-
Sample Preparation: Prepare a dilute solution of HP-γ-CD (e.g., 10-50 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of a volatile salt like ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Instrumentation: An ESI mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Infusion and Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode. The spectrum will show a distribution of peaks corresponding to the different substituted species, often as sodium or ammonium adducts ([M+Na]⁺ or [M+NH₄]⁺).
-
-
Data Analysis:
-
The resulting spectrum will display a series of peaks, each separated by the mass of a hydroxypropyl group (58.1 Da).
-
The average molecular weight can be calculated from the weighted average of the masses of the observed species.
-
Size and Size Distribution Analysis by Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. From these fluctuations, the hydrodynamic radius (Rh) of the molecules or their aggregates can be determined using the Stokes-Einstein equation.
Methodology:
-
Sample Preparation:
-
Prepare a series of concentrations of HP-γ-CD in a high-purity, filtered solvent (e.g., deionized water or a specific buffer). It is crucial that the solvent is free of dust and other particulates.
-
Filter the sample solutions through a low-protein-binding syringe filter (e.g., 0.1 or 0.2 µm pore size) directly into a clean DLS cuvette.
-
-
Instrumentation: A DLS instrument equipped with a laser and a correlator.
-
Data Acquisition:
-
Place the cuvette in the instrument and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
Perform multiple measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will analyze the correlation function of the scattered light to calculate the diffusion coefficient, from which the hydrodynamic radius is derived.
-
The analysis can reveal the size of individual HP-γ-CD molecules (unimers) as well as the presence and size of any aggregates.
-
Purity and Separation by Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic volume. Larger molecules are excluded from the pores of the stationary phase and elute earlier, while smaller molecules can enter the pores and have a longer retention time. This technique can be used to assess the purity of HP-γ-CD and to separate it from unreacted γ-cyclodextrin or other impurities.
Methodology:
-
System Preparation:
-
Column: Select a gel filtration column with a fractionation range appropriate for the molecular weight of HP-γ-CD (e.g., a column suitable for separating molecules in the 1,000 to 5,000 Da range).
-
Mobile Phase: An aqueous buffer, such as phosphate-buffered saline (PBS) or a simple salt solution, is typically used. The mobile phase should be filtered and degassed.
-
-
Sample Preparation: Dissolve the HP-γ-CD sample in the mobile phase.
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume of the sample onto the column.
-
Elute the sample with the mobile phase at a constant flow rate.
-
-
Detection: A refractive index (RI) detector is commonly used for detecting cyclodextrins as they lack a strong UV chromophore.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to different sized species. The retention time can be compared to that of standards to identify impurities.
Visualizations
Caption: Logical relationship for calculating the average molecular weight.
Caption: A typical experimental workflow for characterization.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Cyclolab [cyclolab.hu]
- 3. file.younginmt.com [file.younginmt.com]
- 4. Crystal and molecular structure of the γ-cyclodextrin–12-crown-4 1 : 1 inclusion complex - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. γ-Cyclodextrin - Wikipedia [en.wikipedia.org]
- 6. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 7. Blog Series 1: The Basics of Cyclodextrins | Blog | Biosynth [biosynth.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ingentaconnect.com [ingentaconnect.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Safety and Toxicity Profile of Hydroxypropyl-γ-Cyclodextrin (HP-γ-CD)
Introduction
Hydroxypropyl-γ-cyclodextrin (HP-γ-CD) is a chemically modified derivative of γ-cyclodextrin, a cyclic oligosaccharide composed of eight α-1,4-linked glucopyranosyl units. The introduction of hydroxypropyl groups enhances its aqueous solubility and alters its complexation characteristics compared to the parent cyclodextrin (B1172386). HP-γ-CD is of significant interest in the pharmaceutical industry as an excipient for improving the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Understanding its safety and toxicity profile is paramount for its successful application in drug development. This guide provides a comprehensive overview of the available preclinical and clinical safety data, toxicological endpoints, and mechanistic insights into the safety of HP-γ-CD.
Regulatory Status
The parent molecule, γ-cyclodextrin, is Generally Regarded as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a food ingredient[1][2]. While specific GRAS notification for HP-γ-CD is not as readily documented in the public domain as for γ-CD, the favorable toxicological profile of γ-CD provides a strong basis for the safety of its derivatives[2]. The European Medicines Agency (EMA) has also reviewed cyclodextrins as excipients, generally considering γ-cyclodextrin and its derivatives to be less associated with the renal toxicity seen with α- and β-cyclodextrins upon parenteral administration[3][4]. According to the FDA, HP-γ-CD is an approved inactive ingredient for topical products at a maximum concentration of 1.5% (w/v)[5].
Pharmacokinetics and Metabolism
Orally administered cyclodextrins, including γ-cyclodextrin, have very low bioavailability due to their hydrophilic nature and large size, which limits their absorption from the gastrointestinal tract[3][6]. The parent γ-cyclodextrin is largely hydrolyzed by pancreatic and salivary amylases, metabolizing it similarly to starch[2][6]. Chemically modified cyclodextrins like HP-γ-CD are more resistant to enzymatic degradation.
Following intravenous administration, cyclodextrins are rapidly distributed and primarily excreted unchanged in the urine[3]. This renal excretion is a key consideration in the safety profile of parenterally administered cyclodextrin-containing formulations.
Toxicological Profile
The available toxicological data for HP-γ-CD is often presented in comparison to its more extensively studied counterpart, hydroxypropyl-β-cyclodextrin (HP-β-CD). The general consensus from the available literature is that HP-γ-CD possesses a more favorable safety profile.
Acute Toxicity
| Cyclodextrin | Species | Route | LD50 / MTD | Reference |
| γ-Cyclodextrin | Rat | Oral | >8,000 mg/kg | [7] |
| Rat | Intravenous | >3,750 mg/kg | [7] | |
| HP-β-CD | Rat | Oral | >5,000 mg/kg (No mortality observed) | [8] |
| Mouse | Intravenous | >2,000 mg/kg (Not lethal) | [9] | |
| Monkey | Intravenous | 10,000 mg/kg (Not lethal) | [9] |
No specific LD50 or MTD values for HP-γ-CD were identified in the provided search results.
Subchronic Toxicity
Subchronic toxicity studies provide insights into the potential effects of repeated exposure. For cyclodextrins, oral administration is generally well-tolerated, with high doses sometimes leading to reversible gastrointestinal effects like soft stools or cecal enlargement, which are common responses to poorly absorbed carbohydrates[6][10][11]. Parenteral administration at high doses has been associated with reversible histological changes in the kidneys for some cyclodextrins[9][12].
| Cyclodextrin | Species | Duration | Route | NOAEL / NOEL | Observed Effects at Higher Doses | Reference |
| γ-Cyclodextrin | Rat | 13 weeks | Oral (diet) | 20% in diet (approx. 11.4-12.7 g/kg/day) | Slight cecal enlargement. | [6] |
| HP-β-CD | Rat | 1 year | Oral | 500 mg/kg/day | Minor biochemical and hematological changes; urinary tract, liver, and pancreas histology changes at 2000 mg/kg/day. | [9] |
| Dog | 1 year | Oral | 1000 mg/kg/day | Loose feces and urinary tract histopathology at 2000 mg/kg/day. | [9] | |
| Rat | 3 months | Intravenous | 50 mg/kg/day | Minimal histological changes in urinary bladder, kidney, and liver at 100 mg/kg/day. | [13] |
A specific NOAEL for HP-γ-CD from a dedicated subchronic study was not identified in the provided search results. However, one study in an Alport mouse model noted that a high dose of 2.85 mmol/kg (approximately 4275 mg/kg) administered weekly resulted in increased proteinuria and decreased body weight, suggesting this dose level was not well-tolerated under these specific experimental conditions[14].
Genotoxicity and Mutagenicity
Standard genotoxicity assays are crucial for assessing the mutagenic and clastogenic potential of a compound. The parent γ-cyclodextrin has been shown to be non-genotoxic in a battery of standard tests[1][2]. An inclusion complex of isoquercitrin (B50326) with γ-cyclodextrin also showed no evidence of mutagenicity or genotoxicity[15]. While specific studies dedicated to HP-γ-CD were not identified, the data on γ-CD suggests a low potential for genotoxicity.
| Assay Type | Test System | Compound | Result | Reference |
| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | HP-β-CD | Negative | [8] |
| In vivo Micronucleus | Species unknown | HP-β-CD | Negative | [8] |
| Standard Genotoxicity Tests | Not specified | γ-Cyclodextrin | Negative | [1][2] |
Reproductive and Developmental Toxicity
Studies on the parent γ-cyclodextrin have not shown evidence of embryotoxicity or teratogenicity in rats and rabbits[1][2][16]. Studies on HP-β-CD also indicate a lack of adverse effects on embryo-fetal development in rats and rabbits at doses that are not maternally toxic[9][12][14].
| Species | Compound | Dosing | Findings | Reference |
| Rat & Rabbit | γ-Cyclodextrin | Not specified | Not embryotoxic or teratogenic. | [1][2][16] |
| Rat | HP-β-CD | Gestation days 6-16 (IV) | Slight maternal toxicity at 400 mg/kg/day; no adverse effects in offspring. | [8] |
| Rabbit | HP-β-CD | Gestation days 6-18 (IV) | No adverse effects up to 400 mg/kg/day. | [8] |
| Rabbit | HP-β-CD | Oral | Maternal toxicity (stool changes, decreased food consumption and body weight gain) and evidence of abortion secondary to maternal toxicity at 500 and 1,000 mg/kg. | [11] |
Cytotoxicity
In vitro studies have indicated that HP-γ-CD induces less cytotoxicity compared to HP-β-CD[17]. The cytotoxic effects of cyclodextrins are often linked to their ability to extract cholesterol and phospholipids (B1166683) from cell membranes[18]. The differential cytotoxicity between HP-β-CD and HP-γ-CD is likely related to differences in their affinity for membrane lipids.
Experimental Protocols
The safety and toxicity of pharmaceutical excipients like HP-γ-CD are evaluated through a standardized set of in vitro and in vivo studies, often following guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).
Subchronic Oral Toxicity Study (90-Day, Rodent - based on OECD 408)
-
Objective: To determine the potential adverse effects of repeated oral administration of the test substance over a 90-day period.
-
Test System: Typically, Wistar or Sprague-Dawley rats are used. At least 20 animals (10 male, 10 female) per group are required[19].
-
Dose Groups: A control group (vehicle only) and at least three dose levels of the test substance are used. The doses are selected based on the results of acute or shorter-term (e.g., 28-day) toxicity studies. A high dose that elicits some signs of toxicity but not severe suffering or mortality, a low dose that produces no evidence of toxicity, and an intermediate dose are chosen[19]. For a substance with low toxicity, a limit test at 1000 mg/kg/day may be performed[19].
-
Administration: The test substance is administered daily by oral gavage or mixed in the diet or drinking water for 90 days[6][19].
-
Observations:
-
Clinical Signs: Daily observations for signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Ophthalmology: Examination prior to the start and at the end of the study.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination (and possibly at an interim point) to analyze a range of parameters (e.g., red and white blood cell counts, liver enzymes, kidney function markers).
-
Urinalysis: Conducted at termination.
-
-
Pathology: At the end of the study, all animals are euthanized. A full gross necropsy is performed, and selected organs are weighed. A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from the lower dose groups may also be examined if treatment-related changes are seen at the high dose.
-
Recovery Groups: Satellite groups may be included, especially for the control and high-dose groups, which are observed for a period (e.g., 4 weeks) after the cessation of treatment to assess the reversibility of any observed effects[6][7].
Bacterial Reverse Mutation Test (Ames Test - based on OECD 471)
-
Objective: To assess the mutagenic potential of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
Test System: At least five strains of bacteria are used, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537 or TA97a) and one strain of E. coli (WP2 uvrA) or S. typhimurium (TA102).
-
Methodology: The test is conducted with and without a metabolic activation system (S9 fraction from the liver of induced rodents) to mimic mammalian metabolism. The test substance is incubated with the bacterial strains at a range of concentrations.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in a histidine-deficient medium) is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies over the background level.
Mechanisms of Action and Signaling Pathways
Recent research has shed light on the cellular mechanisms by which HP-γ-CD and other cyclodextrins exert their biological effects, which can also be relevant to their toxicological profile at high concentrations.
One of the primary mechanisms is the interaction with cellular membranes and the extraction of cholesterol[18]. This can modulate the function of membrane proteins and signaling pathways.
More specifically, in the context of Niemann-Pick type C (NPC) disease, HP-γ-CD has been shown to alleviate the accumulation of cholesterol in lysosomes. This is achieved through the activation of Transcription Factor EB (TFEB) , a master regulator of lysosomal biogenesis and autophagy[20][21][22]. The activation of TFEB leads to an enhancement of the cellular autophagic clearance capacity, helping to clear accumulated substrates[20][21][22]. HP-γ-CD treatment has been shown to increase the association between lysosomes and the endoplasmic reticulum, which may facilitate cholesterol transport[20].
Caption: Cellular mechanism of HP-γ-CD action in Niemann-Pick C disease.
Standard Toxicological Assessment Workflow
The evaluation of a new pharmaceutical excipient follows a structured workflow to ensure its safety. This process involves a tiered approach, starting with in vitro assessments and progressing to more complex in vivo studies.
Caption: General workflow for toxicological assessment of a new excipient.
Conclusion
Hydroxypropyl-γ-cyclodextrin is a promising pharmaceutical excipient with a favorable safety profile, largely inferred from the extensive safety data available for its parent molecule, γ-cyclodextrin, and comparative studies with HP-β-CD. Its low oral bioavailability and metabolism of the parent γ-CD contribute to its low systemic toxicity when administered orally. While parenteral administration requires careful consideration of renal function, γ-cyclodextrin and its derivatives are generally considered to have a lower potential for nephrotoxicity compared to other cyclodextrins. Mechanistic studies are beginning to elucidate the cellular pathways affected by HP-γ-CD, providing a deeper understanding of its biological interactions. Although specific quantitative toxicity data for HP-γ-CD is not as abundant as for other cyclodextrins, the available information strongly supports its safety for use in pharmaceutical formulations, particularly when compared to HP-β-CD. Further dedicated toxicological studies on HP-γ-CD will be beneficial to establish definitive NOAELs for various routes of administration and to further solidify its safety profile for broader applications in drug development.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Safety assessment of gamma-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Cyclodextrins: Emerging Medicines of the New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subchronic oral toxicity studies with gamma-cyclodextrin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subchronic oral toxicity studies with alpha-cyclodextrin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Avens Publishing Group - Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery [avensonline.org]
- 11. avensonline.org [avensonline.org]
- 12. 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): a toxicology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. addiandcassi.com [addiandcassi.com]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. Graphviz [graphviz.org]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrin Reduces Intravenous Toxicity of a Model Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety of oral cyclodextrins: effects of hydroxypropyl cyclodextrins, cyclodextrin sulfates and cationic cyclodextrins on steroid balance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oecd.org [oecd.org]
- 20. 2-Hydroxypropyl-gamma-cyclodextrin overcomes NPC1 deficiency by enhancing lysosome-ER association and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2-Hydroxypropyl-β-cyclodextrin Promotes Transcription Factor EB-mediated Activation of Autophagy: IMPLICATIONS FOR THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2-Hydroxypropyl-β-cyclodextrin promotes transcription factor EB-mediated activation of autophagy: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of (2-Hydroxypropyl)-gamma-cyclodextrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (2-Hydroxypropyl)-gamma-cyclodextrin (HP-γ-CD), a chemically modified cyclic oligosaccharide widely utilized in the pharmaceutical industry as a solubilizing agent and stabilizer. This document compiles available quantitative solubility data, details the standard experimental protocol for solubility determination, and presents a visual workflow for the experimental process.
Introduction to this compound
This compound is a derivative of gamma-cyclodextrin, which is composed of eight α-1,4-linked D-glucopyranosyl units. The introduction of hydroxypropyl groups enhances the aqueous solubility of the parent cyclodextrin (B1172386) and reduces its tendency to crystallize.[1] Its larger cavity size compared to alpha- and beta-cyclodextrins allows for the encapsulation of a wider range of guest molecules, making it a versatile excipient in drug formulation to improve the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).
Quantitative Solubility Data
The solubility of this compound has been determined in various common laboratory solvents. The following table summarizes the available quantitative data to facilitate comparison.
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | > 50 g / 100 mL |
| Water | 25 | > 33 g / 100 mL |
| Water | Not Specified | 450 mg/mL (45 g / 100 mL) |
| Methanol | 25 | > 50 g / 100 mL |
| Methanol | 25 | > 33 g / 100 mL |
| Dimethylformamide (DMF) | 25 | > 33 g / 100 mL |
| Chloroform | 25 | < 1.0 g / 100 mL |
Note: The data presented is compiled from various sources and may vary depending on the specific degree of substitution of the hydroxypropyl groups and the purity of the material.
Experimental Protocol: Determination of Equilibrium Solubility
The equilibrium solubility of this compound is typically determined using the phase solubility method, as established by Higuchi and Connors. This method involves preparing saturated solutions of the compound in the solvent of interest and quantifying the dissolved concentration after equilibrium has been reached.
Materials and Equipment
-
This compound powder
-
Solvent of interest (e.g., deionized water, ethanol, phosphate-buffered saline)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID) or a validated spectrophotometric method.
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a series of vials containing a known volume of the solvent. The amount of powder should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a temperature-controlled orbital shaker or on a magnetic stirrer. Agitate the samples at a constant temperature for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to stand undisturbed for a sufficient time to permit the sedimentation of undissolved solids. Subsequently, centrifuge the vials at a high speed to further separate the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining undissolved particles.
-
Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC-RID or UV-Vis spectrophotometry, to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in g/100 mL or mg/mL.
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for determining the equilibrium solubility of HP-γ-CD.
Factors Influencing Solubility
The solubility of this compound can be influenced by several factors:
-
Temperature: Generally, the solubility of cyclodextrins in aqueous solutions increases with temperature. However, for some derivatives and in certain solvent systems, this relationship may not be linear.
-
pH: In buffered aqueous solutions, the pH is not expected to have a significant impact on the solubility of the non-ionic this compound itself.
-
Degree of Substitution (DS): The average number of hydroxypropyl groups per anhydroglucose (B10753087) unit can affect the solubility. A higher DS generally leads to increased aqueous solubility.
-
Presence of Other Solutes: The presence of salts, polymers, or other excipients in a formulation can influence the solubility of cyclodextrins through various interactions.
Conclusion
This compound exhibits high solubility in water and polar organic solvents, making it an effective solubilizing agent for a wide array of poorly soluble compounds. The standardized phase solubility method provides a reliable means for determining its solubility in various media, which is a critical parameter for formulation development. This guide serves as a foundational resource for researchers and scientists working with this versatile excipient.
References
Methodological & Application
Application Note: (2-Hydroxypropyl)-γ-Cyclodextrin Inclusion Complex Preparation and Characterization
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-Hydroxypropyl)-gamma-cyclodextrin (HP-γ-CD) is a chemically modified cyclic oligosaccharide derived from starch.[1] It is composed of eight α-1,4-linked glucopyranose units, forming a truncated cone or toroidal structure.[2][3] This structure gives HP-γ-CD a hydrophilic exterior and a hydrophobic internal cavity, allowing it to encapsulate a wide variety of non-polar "guest" molecules to form non-covalent host-guest inclusion complexes.[4][5]
The formation of these complexes can significantly alter the physicochemical properties of the guest molecule. Key advantages include:
-
Enhanced Aqueous Solubility: Crucial for poorly water-soluble drugs, improving their dissolution and potential bioavailability.[5][6][7]
-
Improved Stability: Protects guest molecules from degradation by light, heat, or oxidation.[1][5]
-
Increased Bioavailability: By improving solubility and dissolution, HP-γ-CD complexation can lead to better absorption of active pharmaceutical ingredients (APIs).[5][7][8]
-
Reduced Volatility: Effectively traps volatile compounds, which is useful in the food and fragrance industries.[9]
-
Masking of Taste and Odor: Can conceal unpleasant tastes or smells of certain compounds.[5]
-
Reduced Irritation: Encapsulation can minimize local irritation caused by some drugs upon administration.[5]
Due to its larger cavity size compared to its beta-cyclodextrin (B164692) counterpart, HP-γ-CD can accommodate bulkier and more lipophilic molecules, making it valuable in various applications, including pharmaceuticals, food technology, cosmetics, and agriculture.[8][10]
Experimental Protocols for Inclusion Complex Preparation
The choice of preparation method depends on the physicochemical properties of the guest molecule (e.g., solubility, thermal stability) and the desired scale of production.[4] Several common methods are detailed below.
This is one of the most frequently used and efficient methods, particularly suitable for guest molecules that are insoluble or poorly soluble in water.[11]
Principle: The complex is formed in a solution and then precipitated by changing conditions, such as cooling or adding an anti-solvent.
Materials and Reagents:
-
(2-Hydroxypropyl)-γ-cyclodextrin (HP-γ-CD)
-
Guest Molecule
-
Deionized Water
-
Suitable Organic Solvent (e.g., ethanol, methanol, acetone)[11][12]
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and flasks
-
Pipettes
-
Filtration apparatus (e.g., Büchner funnel) or centrifuge
-
Vacuum oven or desiccator
Procedure:
-
Accurately weigh HP-γ-CD and the guest molecule, typically in a 1:1 molar ratio to start, though optimization may be required.[11][13]
-
Dissolve the HP-γ-CD in a specific volume of deionized water with gentle heating and stirring until a clear solution is obtained.
-
In a separate container, dissolve the guest molecule in a minimal amount of a suitable organic solvent.[12]
-
Slowly add the guest molecule solution dropwise to the aqueous HP-γ-CD solution while maintaining continuous, vigorous stirring.[11]
-
Continue stirring the mixture for a predetermined period (e.g., 1-6 hours) at a constant temperature.[12]
-
Induce precipitation of the inclusion complex by slowly cooling the solution in an ice bath.
-
Isolate the resulting precipitate by vacuum filtration or centrifugation.
-
Wash the collected solid with a small amount of cold deionized water or the organic solvent used to remove any uncomplexed guest or host molecules.[3]
-
Dry the final product in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.[14]
-
Pulverize the dried complex into a fine powder and store it in a desiccator.[11]
The kneading method is a simple and economical technique that is effective for poorly water-soluble guest molecules.[4][14]
Principle: A paste of HP-γ-CD and water is formed, into which the guest molecule is incorporated through intense mixing, facilitating the inclusion process.
Materials and Reagents:
-
(2-Hydroxypropyl)-γ-cyclodextrin (HP-γ-CD)
-
Guest Molecule
-
Deionized Water
Equipment:
-
Mortar and Pestle
-
Spatula
-
Sieve
-
Drying oven or desiccator
Procedure:
-
Accurately weigh the required amounts of HP-γ-CD and the guest molecule (e.g., 1:1 molar ratio).
-
Place the HP-γ-CD in a mortar and add a small amount of deionized water to form a thick, homogeneous paste.
-
Slowly add the guest molecule to the paste.
-
Knead the mixture thoroughly and vigorously with the pestle for a specified time (e.g., 30-60 minutes) to ensure intimate contact and complex formation.[14]
-
If the mixture becomes too dry, add a few more drops of water to maintain a suitable consistency.
-
Scrape the resulting solid mass from the mortar and dry it in an oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Pass the dried product through a sieve to obtain a uniform powder.[14]
-
Store the final product in a tightly sealed container in a desiccator.
This method is ideal for thermolabile guest molecules and often results in amorphous, highly soluble products.[3][4]
Principle: A solution containing both the host and guest is rapidly frozen and then subjected to a high vacuum, causing the frozen solvent to sublime directly from a solid to a gas phase, leaving behind a porous, solid complex.
Materials and Reagents:
-
(2-Hydroxypropyl)-γ-cyclodextrin (HP-γ-CD)
-
Guest Molecule
-
Deionized Water or a suitable aqueous buffer
Equipment:
-
Magnetic stirrer
-
Beakers or flasks
-
Freeze-dryer (Lyophilizer)
Procedure:
-
Dissolve accurately weighed amounts of HP-γ-CD and the guest molecule in deionized water.[3]
-
Stir the solution until both components are fully dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.
-
Rapidly freeze the aqueous solution by placing it in a freezer at -80 °C or immersing it in liquid nitrogen.
-
Place the frozen sample onto the freeze-dryer and lyophilize under a high vacuum for 24-48 hours, or until all the solvent has sublimed.
-
Collect the resulting fluffy, porous powder.
-
Store the product in a desiccator to prevent moisture absorption.
Data Presentation: Comparison of Preparation Methods
The selection of a suitable preparation method is critical for achieving high complexation efficiency and desired product characteristics.
| Method | Principle | Advantages | Disadvantages | Suitable For |
| Co-precipitation | Complex precipitation from solution | High efficiency, simple process | Use of organic solvents, potential for competitive inhibition[3] | Poorly water-soluble guests |
| Kneading | Intense mixing in a paste-like state | Economical, minimal solvent use[14] | Not easily scalable, reproducibility can be poor[3][4] | Poorly water-soluble guests |
| Freeze-Drying | Sublimation of frozen solvent | High yield, suitable for thermolabile compounds, produces porous powder[3][4] | Time-consuming, requires specialized equipment | Thermolabile and water-soluble guests |
| Solvent Evaporation | Co-dissolving and removal of solvent | Good interaction between host and guest | Requires organic solvents, not suitable for thermolabile guests | Water-insoluble guests |
| Microwave Irradiation | Accelerated reaction by microwaves | Rapid, high efficiency, reduced solvent use[14] | Requires microwave reactor, potential for localized overheating | Industrial-scale production |
| Spray-Drying | Atomization of solution into hot air | Rapid, suitable for industrial scale-up[3] | Requires high temperatures, not for thermolabile guests | Thermostable guests |
Characterization of Inclusion Complexes
Confirming the formation of an inclusion complex and determining its properties requires a combination of analytical techniques.[2][15]
| Technique | Information Provided |
| Phase Solubility Studies | Determines stoichiometry (e.g., 1:1, 1:2) and the apparent stability constant (Kc) of the complex in solution.[9][11] |
| UV-Vis Spectroscopy | Can be used to determine the formation constant by monitoring changes in the absorbance spectrum of the guest upon complexation.[15] |
| Fluorescence Spectroscopy | Highly sensitive method to determine binding constants by observing changes in the fluorescence emission of the guest molecule.[9][16] |
| FTIR Spectroscopy | Confirms complex formation by identifying shifts, disappearance, or intensity changes in the characteristic vibrational bands of the guest molecule.[15][17] |
| NMR Spectroscopy (¹H, 2D) | Provides direct evidence of inclusion by detecting chemical shifts in the protons of both the host and guest molecules. 2D NMR (like ROESY) can show spatial proximity.[2][16][17] |
| Differential Scanning Calorimetry (DSC) | Indicates complex formation if the endothermic peak corresponding to the melting of the guest molecule shifts, broadens, or disappears.[11][15] |
| X-Ray Diffraction (XRD) | Confirms complexation by showing a new diffraction pattern for the complex that is different from the simple superposition of the host and guest patterns. A reduction in crystallinity of the guest is often observed.[11][15][16] |
| Scanning Electron Microscopy (SEM) | Reveals changes in the surface morphology and particle shape of the raw materials compared to the newly formed complex.[11][18] |
Quantitative Data Examples
The stability of an inclusion complex is described by its stability constant (Ks) or formation constant (Kf), with higher values indicating a more stable complex. The stoichiometry is most commonly 1:1 (Host:Guest).[9][16]
| Guest Molecule | Host Molecule | Stoichiometry (Host:Guest) | Stability Constant (Kf, M⁻¹) | Reference |
| Phenanthrene (PHN) | HP-γ-CD | 1:1 | 49 ± 29 | [16] |
| Anthracene (ANT) | HP-γ-CD | 1:1 | 289 ± 44 | [16] |
| Benz(a)pyrene (BaP) | HP-γ-CD | 1:1 | (9.41 ± 0.03) x 10³ | [16] |
| Hyperoside (Hyp) | HP-β-CD | 1:1 | Not specified, but formation confirmed | [13][18] |
Visualizations
Caption: Workflow for HP-γ-CD inclusion complex preparation and analysis.
Caption: Encapsulation of a guest molecule by HP-γ-Cyclodextrin.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. onlinepharmacytech.info [onlinepharmacytech.info]
- 3. oatext.com [oatext.com]
- 4. worldscientific.com [worldscientific.com]
- 5. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transforming Chemical Processes with Hydroxypropyl Gamma Cyclodextrin: Unleashing the Power of Innovation in Chemical Additives-ZHZJ Biotech Company LTD [zh-cyclodextrin.com]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. mdpi.com [mdpi.com]
- 14. humapub.com [humapub.com]
- 15. iipseries.org [iipseries.org]
- 16. Polyaromatic Hydrocarbon Inclusion Complexes with 2-Hydroxylpropyl-β/γ-Cyclodextrin: Molecular Dynamic Simulation and Spectroscopic Studies [mdpi.com]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of (2-Hydroxypropyl)-γ-Cyclodextrin (HP-γ-CD) Inclusion Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: (2-Hydroxypropyl)-γ-cyclodextrin (HP-γ-CD) is a chemically modified cyclic oligosaccharide used extensively in pharmaceutical and other industries to enhance the solubility, stability, and bioavailability of poorly water-soluble guest molecules.[1][2] The formation of an inclusion complex, where the guest molecule is encapsulated within the hydrophobic cavity of the HP-γ-CD, is a non-covalent interaction driven by forces such as hydrophobic interactions, van der Waals forces, and hydrogen bonding.[3][4] A thorough and systematic characterization of these host-guest systems is critical to confirm complex formation, determine its stoichiometry and stability, and understand the thermodynamic driving forces of the interaction.[5][6]
This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize HP-γ-CD inclusion complexes in both solution and solid states.
Phase Solubility Studies
Application Note
Phase solubility analysis, as established by Higuchi and Connors, is a fundamental technique to investigate the effect of a complexing agent (the host, HP-γ-CD) on the solubility of a poorly soluble compound (the guest).[7] The resulting phase solubility diagram, a plot of the guest's total solubility versus the HP-γ-CD concentration, provides critical information. The shape of the curve indicates the stoichiometry of the complex, and from the slope, the apparent stability constant (Ks) can be calculated.[7] An AL-type diagram, showing a linear increase in solubility, is indicative of a 1:1 soluble complex, which is common for cyclodextrin (B1172386) systems.[7][8] B-type diagrams suggest the formation of complexes with limited solubility.[9][10]
Experimental Protocol
Objective: To determine the stoichiometry and apparent stability constant (Ks) of a guest/HP-γ-CD complex.
Materials:
-
Guest molecule (drug)
-
HP-γ-CD
-
Distilled water or appropriate buffer solution
-
Screw-capped vials (e.g., 15 mL)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrument for guest quantification (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Prepare HP-γ-CD Stock Solutions: Prepare a series of aqueous solutions of HP-γ-CD with increasing molar concentrations (e.g., 0, 2, 4, 6, 8, 10, 12, 15 mM) in the desired buffer or distilled water.[11]
-
Sample Preparation: Add an excess amount of the guest molecule to vials containing a fixed volume (e.g., 10 mL) of each HP-γ-CD solution. Ensure the amount of guest added is sufficient to saturate the solution with the highest HP-γ-CD concentration.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker bath (e.g., at 25°C or 37°C). Agitate the suspensions for a predetermined period (typically 24-72 hours) until equilibrium is reached.[7][11]
-
Sample Processing: After equilibration, remove the vials and allow them to stand to let undissolved particles settle. Centrifuge the suspensions (e.g., at 4000 rpm for 15 minutes) to further separate the solid phase.[7]
-
Filtration and Dilution: Carefully withdraw an aliquot from the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter. Dilute the filtrate with the mobile phase or appropriate solvent to a concentration within the analytical instrument's linear range.
-
Quantification: Analyze the concentration of the dissolved guest molecule in each sample using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis:
-
Plot the molar concentration of the dissolved guest (y-axis) against the molar concentration of HP-γ-CD (x-axis).
-
If the plot is linear (AL type), a 1:1 stoichiometry is indicated.[7]
-
Calculate the apparent stability constant (Ks) using the following equation, derived from the slope of the phase solubility diagram: Ks = slope / (S0 * (1 - slope))
-
Where S0 is the intrinsic solubility of the guest (the y-intercept of the plot).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is one of the most powerful techniques for unequivocally confirming the formation of an inclusion complex in solution.[12][13] By comparing the ¹H NMR spectra of the guest, HP-γ-CD, and their mixture, specific changes in the chemical shifts (Δδ) of protons can be observed. The protons of the guest molecule that are inserted into the hydrophobic cavity of HP-γ-CD typically show a significant upfield shift.[13][14] Concurrently, the internal protons of the HP-γ-CD cavity (H-3 and H-5) also experience shifts, while the external protons (H-1, H-2, H-4) are less affected.[13] Furthermore, two-dimensional NMR techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide direct evidence of spatial proximity between host and guest protons, helping to elucidate the specific geometry and orientation of the guest within the cavity.[12][15]
Experimental Protocol
Objective: To confirm inclusion complex formation and determine its stoichiometry and geometry.
Materials:
-
Guest molecule
-
HP-γ-CD
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes
-
NMR Spectrometer (e.g., 500 MHz or higher)
Procedure:
-
Sample Preparation:
-
Prepare three separate samples in NMR tubes:
-
Guest molecule dissolved in the deuterated solvent.
-
HP-γ-CD dissolved in the same deuterated solvent.
-
A 1:1 molar ratio mixture of the guest and HP-γ-CD, dissolved in the same solvent.[3]
-
-
-
¹H NMR Acquisition:
-
Stoichiometry Determination (Job's Plot Method):
-
Prepare a series of solutions where the total molar concentration ([Guest] + [HP-γ-CD]) is constant, but the mole fraction of the guest varies from 0 to 1.[12][17]
-
Acquire ¹H NMR for each solution.
-
Select a guest proton that shows the largest chemical shift change.
-
Plot Δδ * [Guest] versus the mole fraction. The maximum of the curve indicates the stoichiometry (e.g., a maximum at a mole fraction of 0.5 indicates a 1:1 complex).[12][18]
-
-
2D ROESY Acquisition:
-
Acquire a 2D ROESY spectrum for the 1:1 complex sample.
-
The presence of cross-peaks between protons of the guest and the internal protons (H-3, H-5) of HP-γ-CD provides definitive proof of inclusion and reveals which part of the guest is inside the cavity.[15]
-
Isothermal Titration Calorimetry (ITC)
Application Note
ITC is a highly sensitive technique that directly measures the heat released or absorbed during a binding event.[2] It is considered the gold standard for characterizing biomolecular interactions and is equally powerful for studying host-guest systems.[19] In a single experiment, ITC can determine the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the interaction.[20][21] This provides a complete thermodynamic profile of the complex formation, revealing the driving forces behind the binding (i.e., whether it is enthalpy- or entropy-driven).[2]
Experimental Protocol
Objective: To obtain a complete thermodynamic profile (Kₐ, n, ΔH, ΔS) of the guest/HP-γ-CD interaction.
Materials:
-
Guest molecule
-
HP-γ-CD
-
Precisely matched buffer solution (e.g., PBS, Tris) for both guest and host
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of the guest molecule (e.g., in the sample cell) and a more concentrated solution of HP-γ-CD (e.g., in the titration syringe) using the exact same, thoroughly degassed buffer. Mismatched buffers can cause large heats of dilution, obscuring the binding signal.[21]
-
Typical concentrations: 0.01-0.1 mM guest in the cell, 1-10 mM HP-γ-CD in the syringe (10-100x the guest concentration).
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the guest solution into the sample cell and the HP-γ-CD solution into the injection syringe.
-
Set the injection parameters (e.g., an initial 1 µL injection followed by 10-20 injections of 2-4 µL each).[20]
-
-
Titration:
-
Perform the titration experiment. The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
-
Data Analysis:
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant (kcal/mol) against the molar ratio of [HP-γ-CD]/[Guest].
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) using the instrument's software.
-
The fitting procedure will yield the values for the stoichiometry (n), the association constant (Kₐ), and the enthalpy of binding (ΔH).[19]
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equations:
-
ΔG = -RT ln(Kₐ)
-
ΔG = ΔH - TΔS
-
-
Solid-State Characterization Techniques
Application Notes
Characterization in the solid state is crucial, as the properties of a complex prepared by methods like freeze-drying or kneading may differ from those in solution.[5]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow into a sample and a reference as a function of temperature. For an inclusion complex, the sharp endothermic melting peak of the crystalline guest molecule often disappears, broadens, or shifts to a different temperature.[22][23] This change indicates that the guest is no longer present in its crystalline form but is molecularly dispersed within the amorphous HP-γ-CD, providing strong evidence of complex formation.[22]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analyzes the vibrational modes of molecules. Upon inclusion, the characteristic absorption bands of the guest molecule can shift in position, change in intensity, or disappear entirely.[24] These spectral changes occur because the molecular environment of the guest is altered within the cavity, and certain functional groups may be involved in interactions with the host.[25] The spectrum of the complex often appears as a superposition of the host spectrum with masked or altered guest peaks.[24][26]
-
Powder X-Ray Diffraction (PXRD): PXRD is used to analyze the crystalline structure of materials. A crystalline guest will show a series of sharp, characteristic diffraction peaks. Amorphous HP-γ-CD typically shows a broad halo. In a successfully formed inclusion complex, the sharp peaks of the guest are usually absent, and the diffractogram is dominated by the amorphous halo of the cyclodextrin, indicating the loss of guest crystallinity and its dispersion in the host matrix.[3][6]
Experimental Protocols
Objective: To confirm complex formation in the solid state by observing changes in thermal properties, vibrational spectra, and crystallinity.
1. DSC Protocol:
-
Equipment: Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh 3-5 mg of the sample (guest, HP-γ-CD, their physical mixture, and the prepared complex) into an aluminum pan.
-
Seal the pan and place it in the DSC instrument. An empty, sealed pan is used as a reference.
-
Heat the sample under a nitrogen purge (e.g., 50 mL/min) at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 300°C).
-
Compare the thermograms. The absence of the guest's melting peak in the complex's thermogram indicates inclusion.[22]
-
2. FTIR Protocol:
-
Equipment: FTIR Spectrometer with an ATR or KBr press accessory.
-
Procedure (KBr Pellet Method):
-
Mix ~1 mg of the sample (guest, HP-γ-CD, physical mixture, or complex) with ~100 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Record the spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Compare the spectra. Look for the disappearance of characteristic guest peaks or shifts in vibrational frequencies in the spectrum of the complex.[27]
-
3. PXRD Protocol:
-
Equipment: Powder X-Ray Diffractometer.
-
Procedure:
-
Place a small amount of the powdered sample (guest, HP-γ-CD, physical mixture, or complex) onto the sample holder.
-
Scan the sample over a range of 2θ angles (e.g., 5° to 50°) using Cu Kα radiation.
-
Compare the diffractograms. The disappearance of sharp peaks characteristic of the crystalline guest in the pattern of the complex confirms the formation of an amorphous solid dispersion.[6]
-
Quantitative Data Summary
The following tables summarize quantitative data for the interaction of various guest molecules with HP-γ-CD and related cyclodextrins, as determined by the techniques described above.
Table 1: Stability/Binding Constants and Stoichiometry of HP-γ-CD Inclusion Complexes.
| Guest Molecule | Technique | Stoichiometry (Host:Guest) | Stability/Binding Constant (K) | Reference |
|---|---|---|---|---|
| Bioactive Molecules (Carvacrol, Thymol, Eucalyptol) | ¹H NMR | 1:1 | Kb values indicate more stable complexes with HP-γ-CD than HP-β-CD. | [12] |
| Phenanthrene (PHN) | Fluorescence, ¹H NMR | 1:1 | Ks = 49 ± 29 M⁻¹ | [3][4] |
| Anthracene (ANT) | Fluorescence, ¹H NMR | 1:1 | Ks = 289 ± 44 M⁻¹ | [3][4] |
| Benz(a)pyrene (BaP) | Fluorescence, ¹H NMR | 1:1 | Ks = (9.41 ± 0.03) × 10³ M⁻¹ | [3][4] |
| Gemfibrozil (B1671426) | Fluorescence, Solubility | 1:1 (AL type) | Kf and Ks calculated and compared. | [9] |
| Trimethoprim (TMP) | Phase Solubility | 1:1 | K₁:₁ values determined at 20°C and 35°C. | [15][28] |
| Perillaldehyde | Not Specified | Not Specified | Substantial increase in water solubility noted. |[1] |
Table 2: Thermodynamic Parameters of Cyclodextrin Inclusion Complexes Determined by ITC.
| Guest Molecule | Host Molecule | Stoichiometry (n) | Kₐ (M⁻¹) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
|---|---|---|---|---|---|---|
| Various Drugs | HP-β-CD | Generally 1:1 | - | - | - | [2] |
| Procaine HCl | HP-β-CD | 1:1 | - | - | - | [2] |
| Ibuprofen | HP-β-CD | 1:1 | - | - | - | [2] |
| Flurbiprofen | HP-β-CD | 1:1 | - | - | - | [2] |
| Sodium Glycocholate | HP-β-CD | ~1 | In the order of 10³ | Favorable | Favorable |[2] |
(Note: The second table primarily references HP-β-CD as it is more commonly studied by ITC in the provided literature, but the principles and data types are directly applicable to HP-γ-CD.)
References
- 1. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation, Characterization, and Bioavailability of Host-Guest Inclusion Complex of Ginsenoside Re with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of the complexation of gemfibrozil with gamma- and hydroxypropyl-gamma-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jpionline.org [jpionline.org]
- 12. Nuclear Magnetic Resonance Spectroscopic and Thermodynamic Characterization of Hydroxypropyl-cyclodextrin Inclusion Complexes with Bioactive Molecules from Plant Mother Tinctures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onlinepharmacytech.info [onlinepharmacytech.info]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Job plot - Wikipedia [en.wikipedia.org]
- 18. Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cbgp.upm.es [cbgp.upm.es]
- 20. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 22. researchgate.net [researchgate.net]
- 23. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Application of Hydroxypropyl - γ-cyclodextrin_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: Utilizing Hydroxypropyl-γ-Cyclodextrin (HP-γ-CD) for the Formulation of Poorly Soluble Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxypropyl-γ-cyclodextrin (HP-γ-CD) is a chemically modified cyclic oligosaccharide that has garnered significant attention in the pharmaceutical industry as a highly effective solubilizing agent for poorly water-soluble drugs.[1][2][3] Comprised of eight α-1,4-linked glucopyranose units, the modification with hydroxypropyl groups enhances its aqueous solubility and reduces its crystallinity compared to its parent molecule, γ-cyclodextrin.[3] The toroidal shape of HP-γ-CD features a hydrophilic exterior and a hydrophobic inner cavity, enabling it to encapsulate lipophilic drug molecules to form non-covalent inclusion complexes. This encapsulation effectively shields the drug from the aqueous environment, leading to a significant increase in its apparent solubility and dissolution rate, which can subsequently improve bioavailability and therapeutic efficacy.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing HP-γ-CD in the formulation of poorly soluble drugs.
Key Advantages of Using HP-γ-CD
-
Enhanced Aqueous Solubility: HP-γ-CD can dramatically increase the solubility of poorly water-soluble drugs, in some cases by several orders of magnitude.
-
Improved Dissolution Rate: By forming water-soluble inclusion complexes, HP-γ-CD facilitates a faster dissolution of the drug substance.[1]
-
Enhanced Bioavailability: The increased solubility and dissolution can lead to improved absorption and higher bioavailability of the active pharmaceutical ingredient (API).[1]
-
Stabilization of APIs: The encapsulation of a drug molecule within the cyclodextrin (B1172386) cavity can protect it from degradation by light, heat, and oxidation.
-
Masking of Unpleasant Taste or Odor: HP-γ-CD can be used to mask the undesirable organoleptic properties of certain drugs.
-
Good Safety Profile: HP-γ-CD is generally considered to have a favorable toxicological profile for various routes of administration.
Quantitative Data on Solubility Enhancement
The following table summarizes the solubility enhancement of various poorly soluble drugs upon complexation with HP-γ-CD.
| Drug | Therapeutic Class | Intrinsic Solubility (µg/mL) | HP-γ-CD Concentration (mM) | Solubility in HP-γ-CD Solution (µg/mL) | Fold Increase | Reference |
| Diclofenac | NSAID | ~15 | 10 | >1000 | >66 | [4] |
| Betamethasone | Corticosteroid | ~50 | 50 | ~2500 | ~50 | [3] |
| Ketorolac | NSAID | ~200 | 20 | >5000 | >25 | [3] |
| Flurbiprofen | NSAID | ~10 | 30 | ~1500 | ~150 | [3] |
| Docetaxel | Anticancer | ~1 | 40 | ~400 | ~400 | [3] |
Experimental Protocols
Phase Solubility Studies
Objective: To determine the stoichiometry and apparent stability constant (Kc) of the drug-HP-γ-CD inclusion complex.
Materials:
-
Poorly soluble drug
-
Hydroxypropyl-γ-cyclodextrin (HP-γ-CD)
-
Distilled water or relevant buffer solution
-
Mechanical shaker or orbital incubator
-
Centrifuge
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
Syringe filters (0.45 µm)
Protocol:
-
Prepare a series of aqueous solutions of HP-γ-CD with increasing concentrations (e.g., 0, 2, 4, 6, 8, 10, 12, 15 mM) in the desired buffer.
-
Add an excess amount of the poorly soluble drug to each HP-γ-CD solution in separate vials. Ensure that solid drug remains undissolved.
-
Seal the vials and place them in a mechanical shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved drug.
-
Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered samples appropriately and analyze the concentration of the dissolved drug using a validated analytical method.
-
Plot the concentration of the dissolved drug (y-axis) against the concentration of HP-γ-CD (x-axis).
-
Determine the type of phase solubility diagram (e.g., AL, AP, BS). For a 1:1 complex exhibiting an AL type diagram, the stability constant (Kc) can be calculated using the following equation:
Kc = slope / (S0 * (1 - slope))
where S0 is the intrinsic solubility of the drug in the absence of HP-γ-CD (the y-intercept).
Preparation of Drug-HP-γ-CD Inclusion Complexes
Several methods can be employed to prepare solid inclusion complexes. The choice of method depends on the physicochemical properties of the drug and the desired characteristics of the final product.
Protocol:
-
Accurately weigh the drug and HP-γ-CD in the desired molar ratio (e.g., 1:1).
-
Place the HP-γ-CD in a mortar and add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a paste.
-
Gradually add the drug to the paste and knead for a specified period (e.g., 30-60 minutes) to ensure thorough mixing.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder and pass it through a sieve.
-
Store the prepared inclusion complex in a desiccator.
Protocol:
-
Dissolve the HP-γ-CD in distilled water.
-
Dissolve the drug in a suitable organic solvent (e.g., ethanol, methanol, acetone).
-
Slowly add the drug solution to the HP-γ-CD solution with constant stirring.
-
Continue stirring for a set period (e.g., 1-3 hours) to allow for complex formation and precipitation.
-
Collect the precipitate by filtration.
-
Wash the precipitate with a small amount of the organic solvent to remove any surface-adhered drug.
-
Dry the collected complex in an oven or under vacuum.
-
Pulverize and sieve the dried complex.
Protocol:
-
Dissolve both the drug and HP-γ-CD in a suitable solvent system (e.g., water or a water-cosolvent mixture) to obtain a clear solution.
-
Freeze the solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution under high vacuum for an extended period (e.g., 24-48 hours) to remove the solvent by sublimation.
-
The resulting product is a porous, amorphous powder of the inclusion complex.
Characterization of Drug-HP-γ-CD Inclusion Complexes
Objective: To assess the formation of the inclusion complex by observing changes in the thermal properties of the drug.
Protocol:
-
Accurately weigh 3-5 mg of the sample (pure drug, HP-γ-CD, physical mixture, and inclusion complex) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-300°C) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The disappearance or significant shift of the drug's melting endotherm in the thermogram of the inclusion complex suggests complex formation.
Objective: To identify interactions between the drug and HP-γ-CD in the solid state.
Protocol:
-
Mix a small amount of the sample (pure drug, HP-γ-CD, physical mixture, or inclusion complex) with potassium bromide (KBr) in a mortar.
-
Compress the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the FTIR spectrometer.
-
Scan the sample over a specific wavenumber range (e.g., 4000-400 cm-1).
-
Changes in the characteristic peaks of the drug (e.g., shifts, broadening, or disappearance) in the spectrum of the inclusion complex indicate interaction with HP-γ-CD.
Objective: To evaluate the changes in the crystalline structure of the drug upon complexation.
Protocol:
-
Place a small amount of the powdered sample (pure drug, HP-γ-CD, physical mixture, and inclusion complex) on a sample holder.
-
Mount the sample holder in the PXRD instrument.
-
Scan the sample over a defined 2θ range (e.g., 5-50°) using Cu Kα radiation.
-
The disappearance or reduction in the intensity of the characteristic diffraction peaks of the crystalline drug in the diffractogram of the inclusion complex indicates the formation of an amorphous complex.
In Vitro Dissolution Testing
Objective: To compare the dissolution rate of the pure drug with that of the drug-HP-γ-CD inclusion complex.
Protocol:
-
Use a USP dissolution apparatus (e.g., Apparatus 2, paddle method).
-
Fill the dissolution vessels with a specified volume (e.g., 900 mL) of a suitable dissolution medium (e.g., distilled water, 0.1 N HCl, or phosphate (B84403) buffer). Maintain the temperature at 37 ± 0.5°C.
-
Set the paddle speed to a specified rate (e.g., 50 or 100 rpm).
-
Introduce a sample of the pure drug or the inclusion complex (containing an equivalent amount of the drug) into each vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug concentration using a suitable analytical method.
-
Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profiles.
Visualizations
Caption: Experimental workflow for formulation and evaluation of drug-HP-γ-CD complexes.
Caption: Protocol for Phase Solubility Studies.
Safety and Regulatory Considerations
HP-γ-CD is generally recognized as safe (GRAS) for use in food products. In pharmaceutical applications, it has a good safety profile. However, as with any excipient, it is crucial to consult the relevant regulatory guidelines and conduct appropriate safety and toxicity studies for the specific drug formulation and intended route of administration.
Conclusion
HP-γ-CD is a versatile and effective tool for addressing the challenges associated with poorly soluble drugs. By forming inclusion complexes, it can significantly enhance their solubility, dissolution rate, and bioavailability. The protocols and information provided in these application notes offer a comprehensive guide for researchers and formulation scientists to effectively utilize HP-γ-CD in the development of novel and improved drug delivery systems.
References
- 1. Preparation, Characterization, and Bioavailability of Host-Guest Inclusion Complex of Ginsenoside Re with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (2-Hydroxypropyl)-gamma-cyclodextrin in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Hydroxypropyl)-gamma-cyclodextrin (HP-γ-CD) is a cyclic oligosaccharide derivative that has emerged as a valuable tool in cell culture applications. Its unique truncated cone structure, featuring a hydrophilic exterior and a hydrophobic interior cavity, allows it to encapsulate a variety of lipophilic molecules. This property makes it particularly useful for enhancing the solubility and delivery of poorly water-soluble compounds, such as cholesterol, lipids, and various drugs, into the cellular environment. Compared to its more commonly studied counterpart, (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD), HP-γ-CD possesses a larger cavity, enabling it to accommodate larger guest molecules. Furthermore, studies have suggested that HP-γ-CD exhibits lower cytotoxicity, making it a more favorable option for certain cell culture experiments.
These application notes provide a comprehensive overview of the use of HP-γ-CD in cell culture media, including its primary applications in cholesterol modulation and drug delivery. Detailed protocols for the preparation and use of HP-γ-CD, as well as methods for assessing its effects on cultured cells, are provided to guide researchers in their experimental design.
Key Applications
Cholesterol Modulation: Depletion and Enrichment
HP-γ-CD is an effective agent for manipulating cellular cholesterol levels. Its ability to sequester cholesterol within its hydrophobic cavity allows for the controlled depletion of cholesterol from cell membranes. This is particularly useful for studying the role of cholesterol in various cellular processes, including signal transduction, membrane trafficking, and the formation of lipid rafts. Conversely, pre-loaded HP-γ-CD-cholesterol complexes can be used to enrich cell membranes with cholesterol, providing a tool to investigate the effects of elevated cholesterol levels.
Drug Solubilization and Delivery
A significant challenge in cell-based assays is the poor aqueous solubility of many small molecule drugs and research compounds. HP-γ-CD can form inclusion complexes with these hydrophobic molecules, significantly increasing their solubility in cell culture media. This enhanced solubility improves drug availability to the cells, leading to more reliable and reproducible experimental outcomes. The use of HP-γ-CD can circumvent the need for organic solvents, such as DMSO, which can have off-target effects on cellular physiology.
Investigation of Cellular Pathways
By modulating the cellular lipid environment, HP-γ-CD has been shown to influence key signaling pathways. Notably, it has been demonstrated to induce the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][2][3] This activation leads to an increase in lysosome-endoplasmic reticulum (ER) association, enhancing cellular clearance mechanisms.[1][3] These properties make HP-γ-CD a valuable tool for studying neurodegenerative diseases, such as Niemann-Pick type C (NPC), where cholesterol trafficking is impaired.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the use of HP-γ-CD in cell culture.
| Table 1: Cytotoxicity of this compound | |
| Cell Type | Concentration |
| Wild-Type (WT) Cells | 1 mM |
| 3 mM | |
| 10 mM | |
| 30 mM | |
| 100 mM |
| Table 2: Effective Concentrations of this compound for Cholesterol Modulation | | | :--- | :--- | :--- | :--- | | Cell Type | Concentration | Incubation Time | Application | Reference | | NPC1 Mutant Fibroblasts | 1 mM | 72 hours | Alleviation of cholesterol accumulation. |[3] | | Wild-Type (WT) Cells | 0.1 - 10 mM | 30 minutes | Extraction of unesterified cholesterol from the plasma membrane. |[4] |
Experimental Protocols
Protocol 1: Preparation of Sterile this compound Stock Solution
Materials:
-
This compound (HP-γ-CD) powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of HP-γ-CD powder.
-
Dissolve the powder in sterile water or PBS to the desired stock concentration (e.g., 100 mM). Gently warm the solution (up to 37°C) and vortex if necessary to aid dissolution.
-
Sterilize the HP-γ-CD solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Store the sterile stock solution at 4°C for short-term use (up to one month) or at -20°C for long-term storage.
Protocol 2: Cholesterol Depletion from Cultured Cells
Materials:
-
Cultured cells in appropriate multi-well plates
-
Serum-free cell culture medium
-
Sterile HP-γ-CD stock solution (from Protocol 1)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency.
-
Wash the cells once with sterile PBS.
-
Prepare the HP-γ-CD treatment medium by diluting the sterile stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1-10 mM).
-
Remove the PBS and add the HP-γ-CD treatment medium to the cells.
-
Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the treatment medium and wash the cells twice with PBS.
-
Proceed with downstream applications, such as cholesterol quantification assays or functional studies.
Protocol 3: Preparation of a Drug-(2-Hydroxypropyl)-gamma-cyclodextrin Inclusion Complex for Cell Culture
Materials:
-
Hydrophobic drug of interest
-
Sterile HP-γ-CD stock solution (from Protocol 1)
-
Sterile, nuclease-free water or PBS
-
Vortex mixer
-
Magnetic stirrer (optional)
Procedure:
-
Determine the desired molar ratio of drug to HP-γ-CD (a 1:1 or 1:2 ratio is a common starting point).
-
In a sterile tube, add the appropriate volume of the sterile HP-γ-CD stock solution.
-
Add the hydrophobic drug to the HP-γ-CD solution. If the drug is in a solid form, weigh it out accurately. If it is in a solvent, use a minimal volume and ensure the solvent is compatible with your cell culture system.
-
Vortex the mixture vigorously for several minutes. For more efficient complexation, the mixture can be stirred on a magnetic stirrer at room temperature for several hours to overnight, protected from light if the drug is light-sensitive.
-
The resulting solution, containing the drug-HP-γ-CD complex, can be further diluted in cell culture medium to the desired final concentration for treating cells. A final sterile filtration step (0.22 µm) is recommended if any precipitation is observed.
Protocol 4: Assessment of Cell Viability using MTT Assay
Materials:
-
Cells treated with HP-γ-CD
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Following treatment with HP-γ-CD (as described in previous protocols), add 10 µL of MTT solution to each well of a 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
After incubation, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Caption: Workflow for drug delivery using HP-γ-CD.
Caption: Signaling pathways affected by HP-γ-CD.
References
- 1. Can you filter sterilize cyclodextrin? - Tissue and Cell Culture [protocol-online.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Hydroxypropyl-gamma-cyclodextrin overcomes NPC1 deficiency by enhancing lysosome-ER association and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Phase Solubility Studies of Drugs with (2-Hydroxypropyl)-gamma-cyclodextrin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phase solubility studies are a fundamental tool in pharmaceutical sciences for characterizing the interaction between a poorly soluble drug and a complexing agent, such as (2-Hydroxypropyl)-gamma-cyclodextrin (HP-γ-CD). These studies are crucial for determining the stoichiometry of the inclusion complex and the stability constant of complexation, which in turn provides insights into the potential for solubility enhancement of the drug.[1][2][3] this compound is a cyclic oligosaccharide that is known to form inclusion complexes with a variety of molecules, particularly those that are less polar and can fit into its central cavity.[] This encapsulation can significantly improve the aqueous solubility, stability, and bioavailability of poorly soluble drugs.[5]
The method, originally described by Higuchi and Connors, involves equilibrating an excess amount of a drug in aqueous solutions containing increasing concentrations of the cyclodextrin (B1172386).[6] The total amount of dissolved drug is then plotted against the cyclodextrin concentration to generate a phase solubility diagram. The shape of this diagram reveals important information about the nature of the complex formed.
Principle of Phase Solubility Studies
The underlying principle of phase solubility studies is the formation of a water-soluble inclusion complex between the drug (guest) and the cyclodextrin (host). As the concentration of HP-γ-CD increases, more of the poorly soluble drug is drawn into the solution through complexation, leading to an increase in the total measured solubility of the drug.
The most common type of phase solubility diagram observed with water-soluble cyclodextrin derivatives like HP-γ-CD is the A-type, which indicates the formation of a soluble complex.[7][8] A linear relationship (AL-type) is often observed, suggesting a 1:1 stoichiometry between the drug and the cyclodextrin.[6][9][10]
Experimental Protocol
This protocol outlines the steps for conducting a phase solubility study of a poorly soluble drug with HP-γ-CD.
3.1. Materials and Equipment
-
Poorly soluble drug substance
-
This compound (HP-γ-CD)
-
Distilled or deionized water (or a relevant buffer solution)
-
Analytical balance
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with a temperature-controlled water bath
-
Syringe filters (e.g., 0.45 µm)
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC system)
3.2. Procedure
-
Preparation of HP-γ-CD Solutions: Prepare a series of aqueous solutions of HP-γ-CD at different concentrations (e.g., 0, 2, 4, 6, 8, 10, 12 mM). The concentration range should be chosen based on the expected complexation strength and desired solubility enhancement.
-
Addition of Excess Drug: Add an excess amount of the drug to a fixed volume (e.g., 10 mL) of each HP-γ-CD solution in separate vials. The amount of drug added should be sufficient to ensure that a solid phase remains at equilibrium.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) until equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to stand undisturbed for a short period to allow the undissolved drug to settle. Carefully withdraw an aliquot from the supernatant of each vial.
-
Filtration: Immediately filter the collected aliquots through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved drug particles. Adsorption of the drug to the filter should be checked and accounted for if significant.
-
Dilution and Quantification: Dilute the filtered samples appropriately with the mobile phase or a suitable solvent. Analyze the concentration of the dissolved drug in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[9]
3.3. Data Analysis
-
Construct the Phase Solubility Diagram: Plot the total concentration of the dissolved drug (in Molarity) on the y-axis against the concentration of HP-γ-CD (in Molarity) on the x-axis.
-
Determine the Stoichiometry: For an AL-type diagram with a slope less than 1, a 1:1 stoichiometry is assumed.[6]
-
Calculate the Stability Constant (Ks): The stability constant for a 1:1 complex can be calculated from the slope of the linear phase solubility diagram using the following equation derived by Higuchi and Connors[6]:
Ks = slope / (S0 * (1 - slope))
Where:
-
Ks is the 1:1 stability constant (M-1)
-
slope is the slope of the linear regression line of the phase solubility diagram
-
S0 is the intrinsic solubility of the drug in the absence of HP-γ-CD (the y-intercept of the plot).
-
-
Calculate the Complexation Efficiency (CE): Complexation efficiency is another useful parameter that can be derived from the phase solubility diagram. It represents the concentration ratio between the cyclodextrin in the complex and the free cyclodextrin. It can be calculated as[11]:
CE = S0 * Ks or CE = slope / (1 - slope)
Data Presentation
Quantitative data from phase solubility studies should be summarized in a clear and structured table for easy comparison and interpretation.
Table 1: Example of Phase Solubility Data for Drug X with HP-γ-CD at 25°C
| HP-γ-CD Concentration (mM) | Total Drug X Concentration (mM) |
| 0.0 | 0.058 |
| 2.0 | 0.250 |
| 4.0 | 0.445 |
| 6.0 | 0.638 |
| 8.0 | 0.830 |
| 10.0 | 1.025 |
| 12.0 | 1.218 |
Table 2: Calculated Parameters from the Phase Solubility Study of Drug X with HP-γ-CD
| Parameter | Value | Unit |
| Intrinsic Solubility (S0) | 0.058 | mM |
| Slope | 0.096 | - |
| Stability Constant (Ks) | 1815 | M-1 |
| Complexation Efficiency (CE) | 0.106 | - |
| Correlation Coefficient (R²) | 0.999 | - |
Visualization of Workflows and Concepts
Diagram 1: Experimental Workflow for Phase Solubility Studies
Caption: Workflow of a phase solubility study.
Diagram 2: Chemical Equilibrium of Drug-Cyclodextrin Complexation
Caption: Reversible equilibrium of complex formation.
Interpretation of Results
The results of a phase solubility study provide valuable information for drug formulation and development:
-
Solubility Enhancement: The phase solubility diagram directly illustrates the extent to which HP-γ-CD can increase the aqueous solubility of the drug.
-
Complex Stoichiometry: The linearity of the AL-type plot is a strong indication of a 1:1 drug-cyclodextrin complex. Deviations from linearity (AP or AN types) may suggest the formation of higher-order complexes.[7][8]
-
Binding Affinity: The stability constant (Ks) is a measure of the binding affinity between the drug and HP-γ-CD. A higher Ks value indicates a more stable complex. For most pharmaceutical applications, a Ks in the range of 100 to 5000 M-1 is considered optimal.
-
Formulation Development: The data generated can be used to determine the amount of HP-γ-CD required to achieve a desired drug concentration in an aqueous formulation.[7]
Conclusion
Phase solubility studies are an indispensable technique in the pre-formulation and formulation development of poorly water-soluble drugs. The use of this compound as a complexing agent offers a promising strategy to enhance drug solubility and bioavailability. The detailed protocol and data analysis methods described in these application notes provide a comprehensive guide for researchers and scientists to effectively characterize drug-cyclodextrin interactions.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Phase solubility analysis: Significance and symbolism [wisdomlib.org]
- 3. scispace.com [scispace.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | MDPI [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of (2-Hydroxypropyl)-gamma-cyclodextrin in Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of (2-Hydroxypropyl)-gamma-cyclodextrin (HP-γ-CD) in various pharmaceutical formulations. The methodologies outlined are crucial for quality control, formulation development, and pharmacokinetic studies.
Introduction
This compound (HP-γ-CD) is a cyclic oligosaccharide derivative used in the pharmaceutical industry to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). Accurate and precise quantification of HP-γ-CD in formulations is essential to ensure product quality and performance. This document details three common analytical techniques for this purpose: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC with a Charged Aerosol Detector (CAD) is a powerful technique for quantifying non-volatile and semi-volatile compounds like HP-γ-CD that lack a UV chromophore.[1][2] The detector's response is proportional to the mass of the analyte, making it a valuable tool for cyclodextrin (B1172386) analysis.[1][3]
Experimental Protocol
1.1. Sample Preparation:
-
Accurately weigh and dissolve the formulation in a suitable solvent (e.g., Milli-Q water or mobile phase) to achieve a concentration within the calibration range.
-
For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.[4]
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.[5]
1.2. Chromatographic Conditions:
-
Column: A C18 column is often suitable.[3]
-
Mobile Phase: An aqueous mobile phase with a small percentage of organic solvent, such as 7% (v/v) methanol, can be used.[3] Ensure the mobile phase components are volatile and of high purity (LC-MS grade).[2]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintain at a constant temperature, for example, 30°C.[6]
-
Injection Volume: 10 - 50 µL.
1.3. CAD Settings:
-
Evaporation Temperature: Start with a default of 35°C and optimize as needed.[2]
-
Gas: Nitrogen.
-
Data Collection Rate: 10 Hz.[2]
-
Power Function: 1.0.[2]
1.4. Calibration:
-
Prepare a series of standard solutions of HP-γ-CD in the same solvent as the sample.
-
Generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.[5]
Data Presentation
| Parameter | Value | Reference |
| Linearity Range | 0.005% - 1% (w/v) for γ-CD | [3] |
| Limit of Detection (LOD) | 0.0001% (w/v) for γ-CD | [3] |
| Limit of Quantification (LOQ) | 0.0002% (w/v) for γ-CD | [3] |
| Precision (RSD%) | < 6.2% | [6] |
| Accuracy (Recovery %) | 93 - 110% | [6] |
Note: The data presented for γ-CD is a strong indicator for the expected performance with HP-γ-CD.
Workflow Diagram
References
- 1. 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAD Methodologies | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. A New Approach for Quantitative Determination of γ-Cyclodextrin in Aqueous Solutions: Application in Aggregate Determinations and Solubility in Hydrocortisone/γ-Cyclodextrin Inclusion Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Stability Testing of HP-γ-CD Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) is a cyclic oligosaccharide derivative used in the pharmaceutical industry to enhance the aqueous solubility, stability, and bioavailability of poorly soluble drug molecules.[1] By forming non-covalent inclusion complexes, HP-γ-CD can encapsulate a guest drug molecule, shielding it from degradative environmental factors such as light, heat, and hydrolysis.[2][3] Rigorous stability testing of these drug/HP-γ-CD complexes is a critical component of drug development, ensuring the final product maintains its safety, efficacy, and quality throughout its shelf life.
These application notes provide a comprehensive overview of the key stability tests performed on HP-γ-CD complexes, including detailed protocols for solution-state, solid-state, thermal, and photostability assessments.
Part 1: Initial Characterization of the Inclusion Complex
Before initiating stability studies, it is imperative to confirm the formation of the inclusion complex. Several analytical techniques can be employed to provide evidence of complexation in both solid and solution states.
-
Differential Scanning Calorimetry (DSC): This technique measures changes in heat flow as a function of temperature. The disappearance, broadening, or shift of the drug's melting endotherm is a strong indicator of inclusion complex formation.[4][5]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. An increase in the decomposition temperature of the guest molecule when complexed with HP-γ-CD suggests enhanced thermal stability due to encapsulation.[6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the characteristic absorption bands of the drug molecule, such as shifts or decreases in intensity, can indicate that the molecule has been included within the cyclodextrin (B1172386) cavity.[5][8]
-
Powder X-Ray Diffractometry (PXRD): The formation of a true inclusion complex often results in a new, unique crystalline pattern or an amorphous halo, distinct from the simple physical mixture of the drug and HP-γ-CD.[5][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR (like ROESY) studies in solution can provide definitive proof of inclusion by showing chemical shift changes in the protons of both the drug and the HP-γ-CD cavity, and by identifying through-space correlations between them.[9]
Part 2: Stability Testing Protocols
A systematic approach to stability testing is crucial for evaluating the robustness of the HP-γ-CD complex. The following protocols outline the key studies to be performed.
Protocol 1: Solution-State Stability (pH and Hydrolytic Stability)
This study evaluates the stability of the complex in aqueous environments and its susceptibility to pH-dependent degradation and hydrolysis. Cyclodextrin complexation can significantly hamper hydrolysis in acidic media but may accelerate it in neutral or basic conditions for certain drugs, like β-lactam antibiotics.[1][10]
Objective: To determine the degradation kinetics of the drug in the HP-γ-CD complex across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers covering a pharmaceutically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0).
-
Sample Preparation: Prepare solutions of the free drug and the drug/HP-γ-CD complex in each buffer at a known concentration.
-
Incubation: Store the solutions at a controlled temperature (e.g., 25 °C or 40 °C) and protect them from light.
-
Time-Point Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Quantification: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent drug.
-
Data Analysis: Plot the natural logarithm of the remaining drug concentration versus time. The slope of this line represents the observed pseudo-first-order degradation rate constant (k_obs). The half-life (t½) can be calculated as 0.693 / k_obs.
Expected Outcome: A comparison of the degradation rate constants for the free drug versus the complexed drug at each pH will reveal the stabilizing or destabilizing effect of HP-γ-CD.[11]
Protocol 2: Solid-State Stability (ICH Conditions)
This protocol assesses the stability of the lyophilized or spray-dried drug/HP-γ-CD complex under accelerated and long-term storage conditions as defined by the International Council for Harmonisation (ICH).[12]
Objective: To evaluate the impact of temperature and humidity on the physical and chemical stability of the solid complex.
Methodology:
-
Sample Preparation: Prepare the solid drug/HP-γ-CD complex and place it in appropriate containers that are permeable to moisture (if required by the study design).
-
Storage: Place the samples in stability chambers maintained at ICH-recommended conditions.
-
Time-Point Sampling: Pull samples at specified time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for color change, caking, or deliquescence.
-
Assay: Quantification of the active drug content by a validated HPLC method.
-
Degradation Products: Identification and quantification of any impurities.
-
Physical Characterization: Use techniques like DSC and PXRD to detect any changes in the solid form (e.g., dissociation of the complex, crystallization).
-
Water Content: Determine using Karl Fischer titration.
-
Expected Outcome: The data will establish a shelf-life for the solid complex and identify any potential storage issues. Solid-state complexation has been shown to improve the stability of drugs like enalapril.[13]
Protocol 3: Photostability Testing
This study evaluates the ability of the HP-γ-CD complex to protect the drug from degradation upon exposure to light.
Objective: To determine if complexation with HP-γ-CD provides a photoprotective effect.
Methodology:
-
Sample Preparation: Prepare samples of the drug/HP-γ-CD complex in both solid form and in solution. Prepare control samples of the free drug.
-
Light Exposure: Expose the samples to a light source that meets ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Samples: Place identical samples, protected from light (e.g., wrapped in aluminum foil), in the same chamber to serve as dark controls.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples for drug content and degradation products using a validated HPLC method.
-
Data Comparison: Compare the level of degradation in the complexed sample versus the uncomplexed drug. A significant reduction in degradation indicates a photoprotective effect.[5] For some drugs, however, certain cyclodextrins may not offer protection or could even favor photodegradation.[14]
Protocol 4: Thermal Stability Analysis
This protocol uses thermoanalytical techniques to assess the intrinsic thermal stability of the complex.
Objective: To determine the temperatures at which the complex and its individual components degrade.
Methodology:
-
Instrumentation: Use a simultaneous TGA-DSC instrument.
-
Sample Preparation: Place a small, accurately weighed amount (typically 3-10 mg) of the sample (free drug, HP-γ-CD, physical mixture, and the complex) into an aluminum pan.
-
Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 400 °C).
-
Data Acquisition: Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
TGA: Compare the onset temperature of major weight loss for the complex versus the free drug. A higher onset temperature for the complex indicates enhanced thermal stability.[6][7]
-
DSC: Observe shifts in melting points and decomposition exotherms. The absence of the drug's melting peak in the complex's thermogram is evidence of its amorphous inclusion.[4]
-
Part 3: Data Presentation
Quantitative data from stability studies should be presented in a clear and concise format to allow for easy interpretation and comparison.
Table 1: Effect of pH on Degradation Rate of Drug X and its HP-γ-CD Complex at 40 °C
| pH | Sample | Pseudo-First-Order Rate Constant (k_obs, h⁻¹) | Half-Life (t½, h) |
| 1.2 | Free Drug X | 0.085 | 8.2 |
| 1.2 | Drug X / HP-γ-CD | 0.031 | 22.4 |
| 7.4 | Free Drug X | 0.152 | 4.6 |
| 7.4 | Drug X / HP-γ-CD | 0.118 | 5.9 |
| 9.0 | Free Drug X | 0.210 | 3.3 |
| 9.0 | Drug X / HP-γ-CD | 0.255 | 2.7 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: ICH Conditions for Solid-State Stability Testing[12]
| Study Type | Storage Condition | Minimum Time Period |
| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
Table 3: Summary of Thermal Analysis Data for Drug Y and its HP-γ-CD Complex
| Sample | Onset of Decomposition (TGA, °C) | Peak Decomposition (DSC, °C) |
| Free Drug Y | 215 °C | 225 °C |
| HP-γ-CD | 310 °C | 320 °C |
| Drug Y / HP-γ-CD | 285 °C | 295 °C |
Note: Data is hypothetical and for illustrative purposes, demonstrating the stabilizing effect of complexation.
Part 4: Visualizations of Workflows and Logic
Diagram 1: Overall Stability Testing Workflow
Caption: Workflow for the stability assessment of HP-γ-CD complexes.
Diagram 2: Phase Solubility Protocol for Binding Constant Determination
Caption: Protocol for determining drug/HP-γ-CD binding constants.
Diagram 3: Forced Degradation Study Logic
Caption: Logic for forced degradation studies on HP-γ-CD complexes.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of cyclodextrins on the chemical stability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of inclusion complexation with cyclodextrins on photostability of nifedipine in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. madison-proceedings.com [madison-proceedings.com]
- 7. Evaluation of the thermal stability of β-cyclodextrin inclusion complexes with four essential oils | Advances in Engineering Technology Research [madison-proceedings.com]
- 8. [Preparation and characterization of dihydroartemisinin/ hydroxypropyl-beta-cyclodextrin inclusion complex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of Hydroxypropyl - γ-cyclodextrin_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. mdpi.com [mdpi.com]
- 14. Photostability studies on nicardipine-cyclodextrin complexes by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HP-gamma-CD in Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) is a chemically modified cyclic oligosaccharide that has emerged as a promising excipient in non-viral gene delivery systems. Its unique toroidal structure, featuring a hydrophilic exterior and a hydrophobic inner cavity, allows for the formation of inclusion complexes with various molecules. When incorporated into gene delivery vectors, typically by cross-linking with cationic polymers like polyethylenimine (PEI), HP-γ-CD can significantly enhance transfection efficiency while reducing the cytotoxicity often associated with polycationic carriers. These attributes make HP-γ-CD-based formulations an attractive platform for the delivery of genetic material such as plasmid DNA (pDNA) and small interfering RNA (siRNA).
This document provides detailed application notes and experimental protocols for the use of HP-γ-CD in gene delivery, targeted at researchers, scientists, and professionals in drug development.
Data Presentation
The following tables summarize quantitative data from various studies on the physicochemical properties and biological performance of HP-γ-CD-based gene delivery vectors.
Table 1: Physicochemical Properties of HP-γ-CD-PEI/DNA Nanoparticles
| Vector Composition | N/P Ratio | Particle Size (nm) | Zeta Potential (mV) | Reference |
| HP-γ-CD-PEI/DNA | 40 | 170-200 | ~+20 | [1] |
N/P ratio refers to the molar ratio of nitrogen atoms in the cationic polymer to phosphate (B84403) groups in the DNA.
Table 2: In Vitro Transfection Efficiency of HP-γ-CD-PEI/DNA Complexes
| Cell Line | Vector | N/P Ratio | Transfection Efficiency (Relative to Control) | Control | Reference |
| SKOV-3 | HP-γ-CD-cross-linked PEI (600 Da) | Not Specified | ~2 times higher | PEI (25 kDa) | [2] |
| SK-BR-3 | HP-γ-CD-PEI/DNA | 40 | Comparable | PEI (25 kDa) | [3] |
Table 3: Cytotoxicity of HP-γ-CD-PEI/DNA Complexes
| Cell Line | Vector | Concentration | Cell Viability (%) | Reference |
| SK-BR-3 | HP-γ-CD-PEI | 1500 nmol/mL | ~15.3 ± 1.9 | [3] |
| SK-BR-3 | PEI (25 kDa) | 300 nmol/mL | ~18.6 ± 0.7 | [3] |
Experimental Protocols
Protocol 1: Synthesis of HP-γ-CD Cross-linked Low Molecular Weight PEI
This protocol describes the synthesis of a copolymer where low molecular weight polyethylenimine (PEI) is cross-linked with HP-γ-CD. This method enhances the molecular weight of the PEI, improving its DNA condensation ability while maintaining low cytotoxicity.
Materials:
-
Low molecular weight PEI (e.g., 600 Da)
-
(2-hydroxypropyl)-γ-cyclodextrin (HP-γ-CD)
-
1,1'-Carbonyldiimidazole (CDI)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Dialysis tubing (MWCO 1000 Da)
-
Deionized water
Procedure:
-
Activation of HP-γ-CD:
-
Dissolve HP-γ-CD in anhydrous DMSO.
-
Add 1,1'-Carbonyldiimidazole (CDI) to the HP-γ-CD solution in a molar ratio that can be optimized (e.g., 1:1 to 1:2 of HP-γ-CD to CDI) to activate the hydroxyl groups of HP-γ-CD.
-
Stir the reaction mixture at room temperature for 2-4 hours under a nitrogen atmosphere.
-
-
Cross-linking with PEI:
-
Dissolve low molecular weight PEI in anhydrous DMSO.
-
Add the PEI solution dropwise to the activated HP-γ-CD solution. The molar ratio of HP-γ-CD to PEI can be varied to optimize the properties of the final copolymer (e.g., 1:3).
-
Allow the reaction to proceed at a slightly elevated temperature (e.g., 60°C) for 24-48 hours under a nitrogen atmosphere with continuous stirring.
-
-
Purification:
-
After the reaction is complete, cool the solution to room temperature.
-
Transfer the reaction mixture to a dialysis tube (MWCO 1000 Da).
-
Dialyze against deionized water for 48-72 hours, changing the water frequently to remove unreacted reagents and low molecular weight byproducts.
-
Lyophilize the dialyzed solution to obtain the purified HP-γ-CD-PEI copolymer as a powder.
-
-
Characterization:
-
The structure of the synthesized copolymer can be confirmed using ¹H NMR and FT-IR spectroscopy.
-
Protocol 2: Formulation of HP-γ-CD-PEI/DNA Nanoparticles
This protocol outlines the preparation of nanoparticles by complexing the synthesized HP-γ-CD-PEI copolymer with plasmid DNA.
Materials:
-
HP-γ-CD-PEI copolymer
-
Plasmid DNA (pDNA)
-
Nuclease-free water or a suitable buffer (e.g., 150 mM NaCl)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the HP-γ-CD-PEI copolymer in nuclease-free water or buffer to a desired stock concentration (e.g., 1 mg/mL).
-
Dilute the pDNA in nuclease-free water or buffer to a suitable concentration (e.g., 30 µg/mL).
-
-
Complex Formation:
-
Determine the desired N/P ratio. The optimal N/P ratio needs to be determined experimentally for each cell line and application, but a starting point could be a range from 10 to 50.[3]
-
Calculate the required volumes of the HP-γ-CD-PEI and pDNA stock solutions based on the desired N/P ratio and the final concentration of DNA.
-
In a sterile microcentrifuge tube, add the calculated volume of the pDNA solution.
-
Gently vortex the pDNA solution while adding the calculated volume of the HP-γ-CD-PEI solution dropwise.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable nanoparticles.
-
-
Characterization (Optional but Recommended):
-
Particle Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).
-
DNA Condensation: Perform an agarose (B213101) gel retardation assay to confirm the complete condensation of pDNA by the copolymer. At sufficient N/P ratios, the migration of DNA in the gel should be fully retarded.
-
Protocol 3: In Vitro Transfection using HP-γ-CD-PEI/DNA Nanoparticles
This protocol provides a general procedure for transfecting mammalian cells in culture with the formulated nanoparticles.
Materials:
-
Mammalian cells of interest (e.g., SKOV-3, SK-BR-3)
-
Complete cell culture medium (with serum)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
HP-γ-CD-PEI/DNA nanoparticles (freshly prepared)
-
Multi-well cell culture plates (e.g., 24-well plate)
-
Reporter gene plasmid (e.g., encoding luciferase or GFP) for transfection efficiency assessment.
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection:
-
On the day of transfection, remove the complete culture medium from the wells.
-
Wash the cells once with phosphate-buffered saline (PBS) or serum-free medium.
-
Prepare the transfection complexes in serum-free medium. For each well of a 24-well plate, dilute the freshly prepared HP-γ-CD-PEI/DNA nanoparticles in serum-free medium to a final volume of 200-500 µL.
-
Add the transfection mixture to the cells.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO₂ incubator.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.
-
Incubate the cells for another 24-48 hours to allow for gene expression.
-
-
Assessment of Transfection Efficiency and Cytotoxicity:
-
Transfection Efficiency: If a reporter gene was used, assess its expression. For a luciferase reporter, perform a luciferase assay and normalize the signal to the total protein content. For a GFP reporter, visualize the cells under a fluorescence microscope or quantify the percentage of GFP-positive cells using flow cytometry.
-
Cytotoxicity: Perform a cell viability assay (e.g., MTT, XTT, or PrestoBlue assay) to determine the toxicity of the gene delivery formulation.
-
Visualizations
Caption: Experimental workflow for HP-γ-CD-based gene delivery.
Caption: Cellular uptake and mechanism of action.
Caption: Conceptual overview of gene delivery and therapeutic effect.
References
Application Notes and Protocols: Formulation of Nanoparticles with Hydroxypropyl-Gamma-Cyclodextrin (HP-γ-CD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) is a chemically modified cyclic oligosaccharide that has garnered significant interest in pharmaceutical formulations.[1][2] Its unique truncated cone structure, featuring a hydrophilic exterior and a hydrophobic inner cavity, allows for the encapsulation of poorly soluble drug molecules, thereby enhancing their solubility, stability, and bioavailability.[3][4] When incorporated into nanoparticle systems, HP-γ-CD offers a versatile platform for advanced drug delivery, improving drug loading capacity, controlling release kinetics, and enabling targeted therapies.[5][6] This document provides detailed application notes and protocols for the formulation of nanoparticles using HP-γ-CD, intended for researchers, scientists, and professionals in the field of drug development.
Key Advantages of HP-γ-CD in Nanoparticle Formulations
The inclusion of HP-γ-CD in nanoparticle formulations provides several key benefits:
-
Enhanced Drug Solubility and Loading: HP-γ-CD can form inclusion complexes with hydrophobic drugs, significantly increasing their aqueous solubility and allowing for higher drug loading within the nanoparticle matrix.[5][7]
-
Improved Stability: By encapsulating drug molecules, HP-γ-CD protects them from degradation, thereby improving the stability of the active pharmaceutical ingredient (API) and the overall formulation.[1][5]
-
Controlled Drug Release: The presence of HP-γ-CD within the nanoparticle structure can modulate the release profile of the encapsulated drug, often providing a more sustained release.[8][9]
-
Increased Bioavailability: By improving drug solubility and stability, HP-γ-CD-containing nanoparticles can lead to enhanced absorption and bioavailability of the administered drug.[2][6][7]
-
Versatility in Formulation: HP-γ-CD can be incorporated into various types of nanoparticles, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), using different formulation techniques.[1][5]
Experimental Protocols
This section details common methods for the formulation of nanoparticles incorporating HP-γ-CD.
Protocol 1: Nanoprecipitation (Solvent Displacement) Method
This method is widely used for preparing polymeric nanoparticles and is suitable for encapsulating drugs that are soluble in organic solvents.
Workflow for Nanoprecipitation Method
Caption: Workflow for Nanoparticle Formulation via Nanoprecipitation.
Materials:
-
Drug of interest
-
Polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA)
-
HP-γ-CD
-
Organic solvent (e.g., acetone, acetonitrile)
-
Purified water
-
Surfactant (optional, e.g., Poloxamer 188)
Procedure:
-
Preparation of the Organic Phase: Dissolve the drug and the polymer (e.g., 90 mg of PLGA) in a water-miscible organic solvent (e.g., 25 mL of acetone).[8]
-
Preparation of the Aqueous Phase: Dissolve HP-γ-CD and, if used, a surfactant in purified water (e.g., 50 mL). The concentration of HP-γ-CD can be varied to optimize drug loading and particle size.
-
Nanoparticle Formation: Inject the organic phase into the aqueous phase under moderate magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer, forming nanoparticles that encapsulate the drug and HP-γ-CD.
-
Solvent Removal: Remove the organic solvent from the nanoparticle suspension by evaporation under reduced pressure or by stirring at room temperature for several hours.
-
Purification: Purify the nanoparticle suspension to remove unencapsulated drug and excess reagents. This can be achieved by methods such as centrifugation followed by redispersion of the pellet in purified water, or by dialysis.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., trehalose, or even HP-β-CD at 5% w/v) may be added to prevent aggregation during lyophilization.[8][9]
Protocol 2: Emulsion-Solvent Evaporation Method
This technique is suitable for encapsulating hydrophobic drugs into nanoparticles and can be adapted for both oil-in-water (o/w) and water-in-oil (w/o) emulsions. The following describes an o/w method.
Workflow for Emulsion-Solvent Evaporation Method
Caption: Workflow for Emulsion-Solvent Evaporation Formulation.
Materials:
-
Drug of interest
-
Polymer or lipid matrix (e.g., PLGA, solid lipid)
-
HP-γ-CD
-
Water-immiscible organic solvent (e.g., dichloromethane, chloroform)
-
Purified water
-
Surfactant (e.g., polyvinyl alcohol - PVA)
Procedure:
-
Preparation of the Organic Phase: Dissolve the drug and the polymer/lipid in a water-immiscible organic solvent.
-
Preparation of the Aqueous Phase: Dissolve HP-γ-CD and a surfactant in purified water.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-energy methods such as high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion continuously at room temperature or under reduced pressure to evaporate the organic solvent. This causes the polymer/lipid to precipitate, forming solid nanoparticles.
-
Purification: Separate the nanoparticles from the aqueous phase by centrifugation. Wash the nanoparticle pellet with purified water to remove residual surfactant and unencapsulated drug.
-
Lyophilization (Optional): Resuspend the purified nanoparticles in a solution containing a cryoprotectant and freeze-dry for long-term storage.
Characterization of HP-γ-CD Nanoparticles
A thorough characterization is crucial to ensure the quality and performance of the formulated nanoparticles.
Workflow for Nanoparticle Characterization
Caption: General Workflow for Nanoparticle Characterization.
Key Characterization Techniques:
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: Measured by Dynamic Light Scattering (DLS). These parameters are critical for predicting the in vivo behavior of nanoparticles.
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading (DL) and Encapsulation Efficiency (EE): Determined by dissolving a known amount of nanoparticles and quantifying the drug content using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
In Vitro Drug Release: Typically studied using a dialysis bag method in a release medium (e.g., phosphate-buffered saline - PBS) at 37°C.
-
Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are used to understand the physical state of the drug within the nanoparticle (crystalline or amorphous).
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on nanoparticles formulated with cyclodextrins.
Table 1: Physicochemical Properties of Cyclodextrin-Based Nanoparticles
| Nanoparticle System | Drug | Cyclodextrin | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| PLGA Nanoparticles | Paclitaxel (B517696) | HP-β-CD | 151.03 ± 1.36 | - | - | [10] |
| NG/HPβCD complex | Naringenin | HP-β-CD | 42.33 ± 11.16 | - | +1.91 ± 0.29 | [3][11] |
| Poly(isobutyl cyanoacrylate) nanospheres | - | HP-γ-CD | 103 | - | - | [12] |
| Citral/HPγCD nanofibers | Citral | HP-γ-CD | 426.6 ± 82.1 | - | - | [13] |
Table 2: Drug Loading and Encapsulation Efficiency of Cyclodextrin-Based Nanoparticles
| Nanoparticle System | Drug | Cyclodextrin | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Paclitaxel-loaded SLNs | Paclitaxel | HP-β-CD | - | 71.02 ± 0.70 | [1] |
| NG/HPβCD complex | Naringenin | HP-β-CD | 5.36 ± 0.32 | - | [3] |
| Doxorubicin-loaded NPs | Doxorubicin | CD-dendritic-graphene oxide | - | 98.13 | [14] |
| Kurenic acid-loaded nano-sponges | Kurenic acid | CD | 19.06 | 95.31 | [15] |
Applications
Nanoparticles formulated with HP-γ-CD have shown significant promise in various therapeutic areas:
-
Cancer Therapy: HP-γ-CD nanoparticles can enhance the solubility and targeted delivery of anticancer drugs like paclitaxel and doxorubicin, potentially reducing side effects and improving therapeutic efficacy.[5][14][16]
-
Ophthalmic Drug Delivery: The use of HP-γ-CD in nanogels can prolong drug retention on the ocular surface, providing sustained release for treating eye conditions.[6] For instance, γ-CD nanogels have been shown to enhance the retention of dexamethasone (B1670325) for ophthalmic anti-inflammatory therapy.[6]
-
Oral Drug Delivery: By improving the solubility and stability of drugs in the gastrointestinal tract, HP-γ-CD nanoparticles can increase the oral bioavailability of poorly absorbed drugs.[1]
Conclusion
The formulation of nanoparticles with HP-γ-CD presents a highly effective strategy for overcoming challenges associated with poorly soluble drugs. The methods described in these application notes provide a foundation for the development of advanced drug delivery systems. By carefully selecting the formulation parameters and thoroughly characterizing the resulting nanoparticles, researchers can develop stable and efficacious nanomedicines for a wide range of therapeutic applications.
References
- 1. A Review of Formulation Strategies for Cyclodextrin-Enhanced Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icyclodextrin.com [icyclodextrin.com]
- 3. Developing Novel Hydroxypropyl-β-Cyclodextrin-Based Nanosponges as Carriers for Anticancer Hydrophobic Agents: Overcoming Limitations of Host–Guest Complexes in a Comparative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Pharmaceutical and Biomedical Applications of Cyclodextrin-Capped Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of hydroxypropyl-β-cyclodextrin on freeze-dried and gamma-irradiated PLGA and PLGA–PEG diblock copolymer nanospheres for ophthalmic flurbiprofen delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of a 2-HP-β-Cyclodextrin Formulation on the Biological Transport and Delivery of Chemotherapeutic PLGA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.unito.it [iris.unito.it]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrin nanoparticles in targeted cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in Cyclodextrins and Their Derivatives in Nano-Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrin nanoparticles for diagnosis and potential cancer therapy: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Lyophilization of Hydroxypropyl-Gamma-Cyclodextrin (HP-γ-CD) Inclusion Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the lyophilization of hydroxypropyl-gamma-cyclodextrin (B1225591) (HP-γ-CD) inclusion complexes. The aim is to enhance the solubility, stability, and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).
Introduction
Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) is a cyclic oligosaccharide that is widely used in the pharmaceutical industry to form inclusion complexes with hydrophobic drug molecules.[1][2][3] This complexation can significantly improve the aqueous solubility and dissolution rate of poorly water-soluble drugs.[2][4][5] Lyophilization, or freeze-drying, is a common technique used to remove the solvent from the aqueous solution of the drug-HP-γ-CD complex, resulting in a stable, porous, and readily soluble solid product.[4][6] This method is particularly suitable for thermolabile substances as it avoids the use of high temperatures.[4][6]
The lyophilization process involves three main stages: freezing, primary drying (sublimation), and secondary drying (desorption).[6][7] Proper development of the lyophilization cycle is critical to obtaining a pharmaceutically elegant and stable final product with desired characteristics.
Experimental Workflow
The overall process for preparing and lyophilizing HP-γ-CD inclusion complexes is illustrated below.
Caption: Experimental workflow for the lyophilization of HP-γ-CD inclusion complexes.
Experimental Protocols
Protocol for Preparation of HP-γ-CD Inclusion Complex Solution
This protocol describes the preparation of a drug-HP-γ-CD inclusion complex solution prior to lyophilization. The molar ratio of drug to HP-γ-CD should be determined based on phase solubility studies. A common starting point is a 1:1 molar ratio.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD)
-
Purified water or appropriate aqueous buffer
-
Magnetic stirrer and stir bar
-
Volumetric flasks and beakers
Procedure:
-
Calculate the required amounts of API and HP-γ-CD for the desired molar ratio and final concentration.
-
Dissolve the calculated amount of HP-γ-CD in the aqueous solvent in a beaker with continuous stirring.
-
Gradually add the calculated amount of the API to the stirring HP-γ-CD solution.
-
Continue stirring the mixture at room temperature for a specified period (e.g., 24-48 hours) to ensure complete complexation. The solution should become clear as the API dissolves and forms the inclusion complex.
-
Filter the resulting solution through a 0.22 µm filter to remove any undissolved particles and for sterilization.[8]
Protocol for Lyophilization Cycle
This protocol provides a general lyophilization cycle. The parameters should be optimized based on the thermal characteristics (e.g., glass transition temperature, eutectic melting temperature) of the specific formulation, which can be determined by Differential Scanning Calorimetry (DSC).[9][10]
Equipment:
-
Freeze-dryer with programmable temperature and pressure controls
-
Appropriate vials and stoppers
Procedure:
-
Vial Filling: Aseptically fill the prepared drug-HP-γ-CD inclusion complex solution into sterile lyophilization vials to the desired fill volume.
-
Freezing:
-
Primary Drying (Sublimation):
-
Secondary Drying (Desorption):
-
Ramp the shelf temperature to 25°C at a rate of 0.2°C/min.
-
Hold the shelf temperature at 25°C for 12-24 hours under low pressure to remove residual bound water.[7]
-
-
Stoppering and Unloading:
-
Backfill the chamber with sterile nitrogen gas to atmospheric pressure.
-
Stopper the vials under vacuum or nitrogen.
-
Unload the vials and seal with aluminum caps.
-
Data Presentation
Table 1: Example Formulation Composition
| Component | Concentration (w/v %) | Molar Ratio | Purpose |
| Poorly Soluble Drug (API) | 0.1 - 2.0% | 1 | Active Pharmaceutical Ingredient |
| HP-γ-CD | 5.0 - 20.0% | 1 - 5 | Solubilizing agent, Complexing agent |
| Water for Injection | q.s. to 100% | - | Solvent |
Table 2: Typical Lyophilization Cycle Parameters
| Stage | Parameter | Setpoint | Duration (hours) |
| Freezing | Shelf Temperature | -40°C | ≥ 3 |
| Cooling Rate | 1°C/min | - | |
| Primary Drying | Shelf Temperature | -10°C | 24 - 48 |
| Chamber Pressure | 100 mTorr | - | |
| Secondary Drying | Shelf Temperature | 25°C | 12 - 24 |
| Chamber Pressure | 100 mTorr | - |
Characterization of Lyophilized HP-γ-CD Inclusion Complexes
The successful formation of the inclusion complex and the quality of the lyophilized product can be assessed using various analytical techniques.
Protocol for Physicochemical Characterization
a) Visual Inspection:
-
Procedure: Visually inspect the lyophilized cake for its appearance, color, and uniformity.
-
Expected Result: A uniform, porous, and pharmaceutically elegant cake.
b) Reconstitution Time:
-
Procedure: Add a specified volume of purified water or saline to the vial and gently swirl. Record the time taken for the lyophilized cake to completely dissolve.
-
Expected Result: Rapid reconstitution, typically in less than 60 seconds.
c) Moisture Content:
-
Procedure: Determine the residual moisture content using Karl Fischer titration.
-
Expected Result: Low residual moisture content, typically below 2%.
d) Differential Scanning Calorimetry (DSC):
-
Procedure: Analyze samples of the pure API, HP-γ-CD, their physical mixture, and the lyophilized complex using a DSC instrument. Heat the samples at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[11]
-
Expected Result: The disappearance or shifting of the endothermic peak corresponding to the melting point of the crystalline API in the thermogram of the lyophilized complex, indicating the formation of an amorphous inclusion complex.[12][13]
e) Fourier-Transform Infrared Spectroscopy (FTIR):
-
Procedure: Obtain FTIR spectra of the pure API, HP-γ-CD, their physical mixture, and the lyophilized complex.
-
Expected Result: Changes in the characteristic absorption bands of the API, such as shifts or disappearance of peaks, upon complexation with HP-γ-CD, confirming the formation of the inclusion complex.[12][13]
f) Powder X-Ray Diffractometry (PXRD):
-
Procedure: Obtain PXRD patterns for the pure API, HP-γ-CD, their physical mixture, and the lyophilized complex.
-
Expected Result: The absence of sharp diffraction peaks corresponding to the crystalline API in the pattern of the lyophilized complex, indicating the conversion of the drug from a crystalline to an amorphous state.[12][13][14]
g) Scanning Electron Microscopy (SEM):
-
Procedure: Examine the morphology of the lyophilized product using an SEM.
-
Expected Result: A porous and amorphous structure, which facilitates rapid reconstitution.[13]
Logical Relationships in Characterization
The following diagram illustrates the logical flow of characterization to confirm the formation and quality of the lyophilized inclusion complex.
Caption: Logical flow of analytical techniques for product characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. onlinepharmacytech.info [onlinepharmacytech.info]
- 3. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. humapub.com [humapub.com]
- 5. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pci.com [pci.com]
- 7. LYOPHILIZATION - Lyophilization Cycle Development: Lessons Learned & Pitfalls to Avoid [drug-dev.com]
- 8. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. curirx.com [curirx.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Role of hydroxypropyl-β-cyclodextrin on freeze-dried and gamma-irradiated PLGA and PLGA–PEG diblock copolymer nanospheres for ophthalmic flurbiprofen delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation, Characterization, and Bioavailability of Host-Guest Inclusion Complex of Ginsenoside Re with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sterilization of Hydroxypropyl-Gamma-Cyclodextrin (HP-γ-CD) Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) is a cyclic oligosaccharide derivative widely used in the pharmaceutical industry to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). For many applications, particularly parenteral and ophthalmic formulations, sterilization of the final HP-γ-CD-containing solution is a critical step to ensure patient safety. The choice of sterilization method is crucial, as it must ensure sterility without compromising the integrity of the HP-γ-CD or the drug-cyclodextrin complex.
These application notes provide a detailed overview and comparison of common sterilization methods for aqueous HP-γ-CD solutions: steam sterilization (autoclaving), gamma irradiation, and sterile filtration. Protocols for each method and for subsequent stability assessment are included to guide researchers in selecting and implementing the appropriate technique.
Overview of Sterilization Methods
The selection of a sterilization method depends on the physicochemical properties of the HP-γ-CD solution and any included API. The three primary methods considered are terminal sterilization techniques (autoclaving and gamma irradiation) and aseptic processing (sterile filtration).
-
Steam Sterilization (Autoclaving): This method uses high-pressure saturated steam at high temperatures (typically ≥121°C) to kill microorganisms. It is effective and economical but poses a significant risk of thermal degradation to heat-sensitive molecules like cyclodextrins and APIs.
-
Gamma Irradiation: This is a terminal sterilization method that uses cobalt-60 (B1206103) as a source of high-energy gamma rays to destroy microorganisms. It is highly effective and can be performed on materials in their final sealed packaging. It is generally considered less destructive than autoclaving for many formulations.[1]
-
Sterile Filtration: This aseptic processing technique physically removes microorganisms from the solution by passing it through a sterile filter with a pore size typically ≤ 0.22 µm. It is ideal for heat-labile solutions but requires strict aseptic handling downstream to prevent recontamination.
Comparative Analysis of Sterilization Methods
The following table summarizes the key characteristics and potential impacts of each sterilization method on HP-γ-CD solutions. This data is synthesized from studies on cyclodextrins and related compounds, as direct comparative studies on HP-γ-CD solutions are limited.
| Parameter | Steam Sterilization (Autoclaving) | Gamma Irradiation | Sterile Filtration |
| Efficacy | High | High | High |
| Risk of HP-γ-CD Degradation | High | Low to Moderate | Negligible |
| Potential Degradation Products | Carbonyls, organic acids, furans (e.g., 5-HMF) | Free radicals leading to chain scission or cross-linking | None from the method itself |
| Impact on Purity / Color | High risk of discoloration (yellowing/browning) and purity reduction | Low risk of chemical changes; minimal to no color change at standard doses | No impact on purity or color |
| Effect on Drug-CD Complex | High risk of dissociation or aggregation, especially with nanoparticles[1][2] | Generally low impact on complex stability and drug release[2] | No direct impact, but potential for drug adsorption to the filter membrane |
| Throughput / Scalability | Batch process, highly scalable | Batch process, suitable for large volumes | Continuous or batch, scalable but may be limited by filter capacity/clogging |
| Key Consideration | Thermostability of HP-γ-CD and API | Radiolytic stability of all components; potential for polymer cross-linking[3] | Solution viscosity, particle load, and potential for API-filter binding |
Application Note 1: Steam Sterilization (Autoclaving)
Autoclaving is a common terminal sterilization method but should be approached with caution for HP-γ-CD solutions due to the potential for thermal degradation, analogous to the degradation observed in glucose solutions.[4]
Experimental Protocol: Autoclaving
-
Preparation:
-
Prepare the aqueous HP-γ-CD solution at the desired concentration in a suitable, autoclavable vessel (e.g., Type I borosilicate glass bottle or a validated polymeric container).
-
Loosely apply the closure to allow for pressure equalization. If using a sealed container, ensure it is validated for the specific autoclave cycle.
-
-
Autoclave Cycle:
-
Place the vessel in a validated steam autoclave.
-
Run a standard sterilization cycle, typically at 121°C for 15 minutes . The time and temperature may need to be optimized and validated based on the solution volume and bioburden.
-
-
Post-Processing:
-
Allow the autoclave to cool and depressurize according to its protocol.
-
Remove the solution and, in a sterile environment (e.g., laminar flow hood), securely tighten the container closure.
-
Visually inspect the solution for any changes in color or for the presence of precipitates.
-
Submit samples for stability analysis and sterility testing.
-
Workflow for Autoclaving
References
- 1. researchgate.net [researchgate.net]
- 2. Sterile, injectable cyclodextrin nanoparticles: effects of gamma irradiation and autoclaving - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of hydroxypropyl-β-cyclodextrin on freeze-dried and gamma-irradiated PLGA and PLGA–PEG diblock copolymer nanospheres for ophthalmic flurbiprofen delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Determining Drug-HP-γ-CD Binding Constants: A Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical methods used to determine the binding constant of drug-HP-γ-CD (Hydroxypropyl-gamma-cyclodextrin) complexes. Understanding the binding affinity between a drug molecule and HP-γ-CD is crucial for optimizing drug solubility, stability, and bioavailability.
Introduction to Drug-HP-γ-CD Complexation
Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) is a cyclic oligosaccharide with a hydrophilic outer surface and a hydrophobic inner cavity. This structure allows it to encapsulate lipophilic drug molecules, or parts of molecules, forming non-covalent inclusion complexes. The strength of this interaction is quantified by the binding constant (K), a critical parameter in drug formulation and development. A higher binding constant generally indicates a more stable complex. The stoichiometry of the complex (n), which is the ratio of drug to HP-γ-CD molecules, is also a key characteristic.
This guide details several common analytical techniques for determining these parameters, including Phase Solubility Studies, Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fluorescence Spectroscopy, and UV-Visible Spectrophotometry.
I. Phase Solubility Studies
Phase solubility studies, based on the method developed by Higuchi and Connors, are a fundamental technique to determine the apparent stability constant (K) and stoichiometry (n) of drug-cyclodextrin complexes.[1][2] The principle lies in measuring the increase in the solubility of a poorly water-soluble drug in the presence of increasing concentrations of HP-γ-CD.
Application Note
This method is widely used for its simplicity and applicability to a broad range of drugs. It provides a straightforward way to assess the solubilizing effect of HP-γ-CD and to estimate the binding constant. The resulting phase solubility diagram indicates the type of complex formed. An AL-type diagram, showing a linear increase in drug solubility with cyclodextrin (B1172386) concentration, is indicative of a 1:1 soluble complex.[3] B-type diagrams suggest the formation of insoluble complexes at higher cyclodextrin concentrations.
Experimental Protocol
-
Preparation of HP-γ-CD Solutions: Prepare a series of aqueous solutions of HP-γ-CD at various concentrations (e.g., 0, 2, 4, 6, 8, 10, 12, 15 mM) in a relevant buffer (e.g., phosphate (B84403) buffer at a specific pH).
-
Sample Preparation: Add an excess amount of the drug to each HP-γ-CD solution in sealed containers (e.g., glass vials).
-
Equilibration: Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[4]
-
Sample Collection and Analysis: After equilibration, filter the samples (e.g., using a 0.45 µm syringe filter) to remove the undissolved drug.
-
Quantification: Determine the concentration of the dissolved drug in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry.[3]
-
Data Analysis:
-
Plot the total drug concentration (solubility) as a function of the HP-γ-CD concentration.
-
For a 1:1 complex (AL-type diagram), the binding constant (K1:1) can be calculated from the slope of the linear portion of the phase solubility diagram using the Higuchi-Connors equation:
K1:1 = slope / (S0 * (1 - slope))
where S0 is the intrinsic solubility of the drug in the absence of HP-γ-CD.[5]
-
Workflow Diagram
Phase Solubility Study Workflow
II. Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful and direct method for determining the thermodynamic parameters of binding interactions.[6][7] It measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the drug-HP-γ-CD interaction in a single experiment.
Application Note
ITC is considered the gold standard for binding analysis as it directly measures the heat of interaction, allowing for the simultaneous determination of the binding constant (K), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).[6] This provides deep insights into the driving forces of the complexation. The technique is label-free and can be performed in-solution, closely mimicking physiological conditions.
Experimental Protocol
-
Sample Preparation:
-
Prepare a solution of the drug and a solution of HP-γ-CD in the same, thoroughly degassed buffer to minimize heats of dilution.
-
The concentration of the macromolecule (in the cell, typically HP-γ-CD) and the ligand (in the syringe, typically the drug) should be carefully chosen to ensure a C-value (c = n * K * [macromolecule]) between 10 and 1000 for optimal data quality.[8]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Clean the sample cell and syringe thoroughly with the buffer.
-
-
Loading the Instrument:
-
Load the HP-γ-CD solution into the sample cell.
-
Load the drug solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the drug solution into the HP-γ-CD solution while monitoring the heat change.
-
Allow the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change per injection against the molar ratio of drug to HP-γ-CD.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (K), stoichiometry (n), and enthalpy change (ΔH).
-
The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following equations:
-
ΔG = -RT * ln(K)
-
ΔG = ΔH - TΔS where R is the gas constant and T is the absolute temperature.[6]
-
-
Workflow Diagram
Isothermal Titration Calorimetry Workflow
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a valuable tool for studying host-guest interactions at the molecular level. It provides information on the binding constant, stoichiometry, and the geometry of the inclusion complex.
Application Note
¹H NMR titration experiments monitor the changes in the chemical shifts of the protons of either the drug or the HP-γ-CD upon complexation. The protons located on the inner surface of the cyclodextrin cavity (H3 and H5) are particularly sensitive to the inclusion of a guest molecule.[9] By analyzing these chemical shift changes as a function of the titrant concentration, the binding constant and stoichiometry can be determined. 2D NMR techniques like ROESY can provide further insights into the specific orientation of the drug within the HP-γ-CD cavity.
Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of the drug and a stock solution of HP-γ-CD in a deuterated solvent (e.g., D₂O).
-
Prepare a series of NMR tubes containing a constant concentration of one component (e.g., the drug) and varying concentrations of the other component (HP-γ-CD).
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample at a constant temperature.
-
-
Data Analysis:
-
Identify the protons of the drug and/or HP-γ-CD that exhibit significant chemical shift changes upon complexation.
-
Plot the change in chemical shift (Δδ) of a specific proton against the concentration of the titrant.
-
Fit the resulting binding isotherm using non-linear regression analysis based on a 1:1 or 1:2 binding model to calculate the binding constant (K).[10]
-
The stoichiometry of the complex can often be determined using a Job's plot, where the total molar concentration of the drug and HP-γ-CD is kept constant while their molar fractions are varied.[5]
-
Workflow Diagram
NMR Spectroscopy Workflow
IV. Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that can be used to determine the binding constant and stoichiometry of drug-HP-γ-CD complexes, provided the drug is fluorescent or its fluorescence is induced or modulated upon complexation.
Application Note
The principle of this method is based on the change in the fluorescence properties (e.g., intensity, emission wavelength) of a drug when it moves from a polar aqueous environment to the less polar, hydrophobic cavity of HP-γ-CD.[11] This change is titrated by adding increasing amounts of HP-γ-CD to a solution of the drug. A competitive binding assay can also be employed, where the drug displaces a fluorescent probe from the HP-γ-CD cavity.[12]
Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of the fluorescent drug and a stock solution of HP-γ-CD in a suitable buffer.
-
Prepare a series of solutions with a constant concentration of the drug and increasing concentrations of HP-γ-CD.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength and record the fluorescence emission spectra for each sample.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of the HP-γ-CD concentration.
-
The binding constant (K) and stoichiometry (n) can be determined by fitting the data to a suitable binding model, often using a double reciprocal plot (Benesi-Hildebrand method for 1:1 complexes).
-
Workflow Diagram
Fluorescence Spectroscopy Workflow
V. UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry can be used to determine the binding constant of drug-HP-γ-CD complexes if the drug possesses a chromophore that exhibits a change in its absorption spectrum upon inclusion into the cyclodextrin cavity.
Application Note
The change in the electronic environment of the drug molecule upon moving from the aqueous phase to the hydrophobic cavity of HP-γ-CD can lead to a shift in the absorption maximum (λmax) or a change in the molar absorptivity.[13] By monitoring these changes during a titration with HP-γ-CD, the binding constant can be calculated.
Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of the drug and a stock solution of HP-γ-CD in a suitable buffer.
-
Prepare a series of solutions with a constant concentration of the drug and increasing concentrations of HP-γ-CD.
-
-
UV-Vis Measurements:
-
Record the UV-Vis absorption spectra of each solution over the relevant wavelength range.
-
-
Data Analysis:
-
Plot the change in absorbance at a specific wavelength as a function of the HP-γ-CD concentration.
-
The binding constant for a 1:1 complex can be determined using the Benesi-Hildebrand equation by plotting 1/ΔA versus 1/[HP-γ-CD], where ΔA is the change in absorbance.[14]
-
Workflow Diagram
UV-Vis Spectrophotometry Workflow
Summary of Quantitative Data
The following table summarizes typical quantitative data that can be obtained for drug-HP-γ-CD complexes using the described analytical methods. Note that the values are highly dependent on the specific drug, experimental conditions (pH, temperature, buffer), and the method of determination.
| Analytical Method | Binding Constant (K) (M⁻¹) | Stoichiometry (n) | Thermodynamic Parameters |
| Phase Solubility | 10¹ - 10⁴ | 1:1, 1:2, etc. | - |
| ITC | 10¹ - 10⁶ | Determined from fit | ΔH, ΔS, ΔG |
| NMR Spectroscopy | 10¹ - 10⁴ | Determined from fit or Job's plot | - |
| Fluorescence | 10² - 10⁵ | Determined from fit | ΔH, ΔS (from van't Hoff plot) |
| UV-Vis | 10¹ - 10⁴ | Assumed or determined | - |
Example Binding Constants for Drug-HP-γ-CD Complexes:
| Drug | Binding Constant (K) (M⁻¹) | Method | Reference |
| Methylprednisolone | Lower than with γ-CD | Phase Solubility, NMR | [15] |
| Carvacrol | 3507 | NMR | [5] |
| Thymol | 3010 | NMR | [5] |
| Eucalyptol | 1275 | NMR | [5] |
Note: The binding constants for drugs with HP-γ-CD are often compared to those with other cyclodextrins like HP-β-CD to determine the optimal fit and potential for formulation. For many drugs, the larger cavity of γ-cyclodextrin and its derivatives can be advantageous.
Conclusion
The choice of analytical method for determining the binding constant of a drug-HP-γ-CD complex depends on the properties of the drug molecule, the available instrumentation, and the specific information required. Phase solubility studies offer a simple and accessible starting point. For a complete thermodynamic understanding, ITC is the method of choice. Spectroscopic methods like NMR, fluorescence, and UV-Vis provide valuable insights, with NMR offering detailed structural information. A combination of these techniques is often employed to gain a comprehensive understanding of the drug-HP-γ-CD interaction, which is essential for the rational design of cyclodextrin-based drug delivery systems.
References
- 1. Parenteral Delivery of HPβCD: Effects on Drug-HSA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear Magnetic Resonance Spectroscopic and Thermodynamic Characterization of Hydroxypropyl-cyclodextrin Inclusion Complexes with Bioactive Molecules from Plant Mother Tinctures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pnfs.or.kr [pnfs.or.kr]
- 13. researchgate.net [researchgate.net]
- 14. Application of Hydroxypropyl - γ-cyclodextrin_Chemicalbook [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for HP-γ-CD in Topical Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) is a chemically modified derivative of gamma-cyclodextrin, a cyclic oligosaccharide composed of eight glucose units. The introduction of hydroxypropyl groups enhances its aqueous solubility and safety profile, making it an attractive excipient for pharmaceutical formulations. With a larger cavity size compared to its alpha and beta counterparts, HP-γ-CD can encapsulate a wider range of drug molecules, particularly larger and more complex compounds.[1] In topical drug delivery, HP-γ-CD offers several advantages, including enhanced drug solubility and stability, leading to improved bioavailability and therapeutic efficacy.[2][3] This document provides detailed application notes and protocols for the utilization of HP-γ-CD in topical drug delivery systems.
Key Applications of HP-γ-CD in Topical Formulations
HP-γ-CD is a versatile tool in the development of topical drug products, addressing several challenges associated with dermal and transdermal delivery.
-
Enhanced Drug Solubility and Bioavailability: Many active pharmaceutical ingredients (APIs) intended for topical application are poorly water-soluble, which limits their dissolution in the formulation and subsequent absorption into the skin. HP-γ-CD forms inclusion complexes with these lipophilic drugs, increasing their apparent solubility in aqueous-based gels, creams, and lotions.[2] This enhanced solubility increases the concentration gradient of the drug at the skin surface, which is a key driving force for passive diffusion into the stratum corneum.[4]
-
Improved Drug Stability: Topical formulations are susceptible to degradation from environmental factors such as light and oxidation. By encapsulating the drug molecule within its cavity, HP-γ-CD can protect it from these degradative forces, thereby extending the shelf-life and maintaining the potency of the formulation.
-
Reduced Skin Irritation: Some topical drugs can cause local irritation, redness, and sensitization. The complexation of these drugs with HP-γ-CD can reduce the concentration of free drug in direct contact with the skin surface, thereby mitigating local irritation and improving patient compliance.
-
Controlled Drug Release: The formation of an inclusion complex with HP-γ-CD can modulate the release rate of the drug from the topical formulation. The drug molecule is in a dynamic equilibrium between its free and complexed states. As the free drug is absorbed into the skin, the complex dissociates to release more drug, potentially providing a sustained release profile.
Quantitative Data on HP-γ-CD in Topical Drug Delivery
The following tables summarize quantitative data on the effects of cyclodextrins on drug solubility and skin permeation. While specific data for HP-γ-CD in topical formulations is emerging, data for the closely related HP-β-CD is more extensively published and is included for comparative purposes.
Table 1: Stability Constants of HP-γ-CD Inclusion Complexes
| Guest Molecule | Stability Constant (Ks) (M⁻¹) | Method | Reference |
| Benz(a)pyrene | (9.41 ± 0.03) × 10³ | Fluorescence Spectroscopy | [5] |
| Anthracene | 289 ± 44 | Fluorescence Spectroscopy | [5] |
| Phenanthrene | 49 ± 29 | Fluorescence Spectroscopy | [5] |
| Ginsenoside Re | 14,410 | Phase Solubility | [2] |
Table 2: Enhancement of Drug Solubility and Permeation with Hydroxypropyl-Cyclodextrins
| Drug | Cyclodextrin (Concentration) | Solubility Enhancement | Permeation Flux Enhancement | Skin Model | Reference |
| Terbinafine HCl | HP-β-CD (10% w/v) | Linear increase with CD concentration | 5.3-fold | Bovine Hoof | [6][7] |
| Oxybenzone | HP-β-CD (10%) | Linear increase with CD concentration | Increased | Not Specified | [8] |
| Curcumin | γ-CD-MOFs | 267-fold | Not Specified | Not Specified | [1] |
Experimental Protocols
Protocol 1: Preparation of an HP-γ-CD Inclusion Complex
This protocol describes the preparation of a drug-HP-γ-CD inclusion complex using the co-precipitation method, which is suitable for drugs that are poorly soluble in water.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD)
-
Organic solvent (e.g., ethanol, methanol)
-
Deionized water
-
Magnetic stirrer
-
Vacuum filtration apparatus
-
Drying oven or desiccator
Procedure:
-
Dissolution of HP-γ-CD: Accurately weigh a molar equivalent of HP-γ-CD and dissolve it in a minimal amount of deionized water with continuous stirring.
-
Dissolution of API: In a separate container, dissolve the API in a suitable organic solvent. The amount of API should be based on a 1:1 molar ratio with HP-γ-CD, although other ratios can be investigated.
-
Complexation: Slowly add the API solution to the aqueous HP-γ-CD solution while stirring continuously.
-
Co-precipitation: Continue stirring the mixture for a specified period (e.g., 24-48 hours) at a controlled temperature. The inclusion complex will gradually precipitate out of the solution.
-
Filtration: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected complex with a small amount of the organic solvent to remove any uncomplexed API adsorbed to the surface.
-
Drying: Dry the inclusion complex in a drying oven at a temperature that will not degrade the API or in a desiccator under vacuum to a constant weight.
-
Characterization: The resulting powder should be characterized to confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Protocol 2: Formulation of an HP-γ-CD-Based Topical Gel
This protocol outlines the preparation of a simple hydrogel formulation containing a pre-formed drug-HP-γ-CD inclusion complex.
Materials:
-
Drug-HP-γ-CD inclusion complex powder
-
Gelling agent (e.g., Carbopol® 940, Hydroxypropyl methylcellulose)
-
Deionized water
-
Triethanolamine (B1662121) (neutralizing agent, if using Carbopol)
-
Preservative (e.g., parabens, phenoxyethanol)
-
Magnetic stirrer or overhead mixer
Procedure:
-
Dispersion of Gelling Agent: Slowly disperse the gelling agent in deionized water with continuous stirring until a uniform, lump-free dispersion is obtained.
-
Incorporation of Inclusion Complex: Gradually add the drug-HP-γ-CD inclusion complex powder to the gelling agent dispersion while stirring.
-
Addition of Other Excipients: Add any other required excipients, such as preservatives, to the formulation.
-
Neutralization (for Carbopol gels): If using Carbopol, slowly add triethanolamine dropwise while stirring until the desired pH (typically 6.5-7.5) and viscosity are achieved.
-
Final Mixing: Continue mixing until a homogenous and transparent or translucent gel is formed.
-
Characterization: Evaluate the final formulation for its physical appearance, pH, viscosity, drug content, and in vitro release profile.
Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes the methodology for assessing the permeation of a drug from an HP-γ-CD-based topical formulation through an ex vivo skin model.[10]
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., human cadaver skin, porcine ear skin, or rodent skin)
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)
-
Topical formulation containing the drug-HP-γ-CD complex
-
Syringes and needles for sampling
-
Water bath with circulator
-
Magnetic stir bars
-
Analytical method for drug quantification (e.g., HPLC)
Procedure:
-
Skin Preparation: Thaw the excised skin at room temperature. If necessary, remove subcutaneous fat and dermatomize to a uniform thickness (e.g., 500 µm). Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Franz Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment. Ensure there are no air bubbles between the skin and the receptor medium.
-
Equilibration: Fill the receptor chamber with pre-warmed (32°C or 37°C) and degassed receptor medium. Allow the system to equilibrate for at least 30 minutes.
-
Dose Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the topical formulation evenly onto the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point. Plot the cumulative amount permeated versus time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can also be calculated.
Visualizations
Caption: Workflow for Inclusion Complex Preparation.
Caption: In Vitro Skin Permeation Study Workflow.
Caption: Mechanism of HP-γ-CD Enhanced Skin Permeation.
References
- 1. Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, Characterization, and Bioavailability of Host-Guest Inclusion Complex of Ginsenoside Re with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Hydroxypropyl-β-cyclodextrin: A Novel Transungual Permeation Enhancer for Development of Topical Drug Delivery System for Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. onlinepharmacytech.info [onlinepharmacytech.info]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Hydroxypropyl-γ-Cyclodextrin (HP-γ-CD) as a Chiral Selector in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hydroxypropyl-γ-cyclodextrin (HP-γ-CD) as a versatile and effective chiral selector in various chromatographic techniques. The unique structural characteristics of HP-γ-CD, a cyclic oligosaccharide, allow for the formation of transient diastereomeric complexes with enantiomers, enabling their separation and quantification. This document details the principles of chiral recognition, provides established protocols for the separation of specific drug compounds, and presents quantitative data to guide method development.
Principle of Chiral Recognition with HP-γ-CD
Chiral recognition by HP-γ-CD is a multifactorial process primarily driven by the formation of inclusion complexes. The toroidal shape of the cyclodextrin (B1172386) molecule features a hydrophobic inner cavity and a hydrophilic exterior. The separation of enantiomers is achieved through a combination of interactions:
-
Inclusion Complexation: One of the enantiomers fits more favorably into the hydrophobic cavity of the HP-γ-CD molecule based on its size, shape, and the nature of its substituents.
-
Hydrogen Bonding: The hydroxyl groups on the rim of the cyclodextrin molecule can form hydrogen bonds with polar functional groups on the analyte. The stereochemistry of the enantiomer will dictate the strength and number of these interactions.
-
Dipole-Dipole Interactions: Differences in the alignment of dipoles between the enantiomers and the cyclodextrin can also contribute to the separation.
The differential stability of the diastereomeric complexes formed between each enantiomer and HP-γ-CD results in different migration times in capillary electrophoresis (CE) or retention times in high-performance liquid chromatography (HPLC), leading to their separation.
Caption: Chiral recognition mechanism of HP-γ-CD.
Experimental Workflow for Chiral Method Development
The development of a chiral separation method using HP-γ-CD typically follows a systematic approach to optimize the separation parameters.
Caption: General workflow for chiral method development.
Application Notes and Protocols
Capillary Electrophoresis (CE) Applications
HP-γ-CD is widely used as a chiral selector in CE due to its solubility in aqueous buffers and high efficiency in separating a broad range of chiral compounds.
Application 1: Enantiomeric Separation of Cinacalcet (B1662232)
Cinacalcet is a calcimimetic agent used to treat hyperparathyroidism. The (R)-enantiomer is the active pharmaceutical ingredient.
Table 1: Quantitative Data for Cinacalcet Enantioseparation
| Parameter | Value | Reference |
| Migration Time (R-enantiomer) | ~10 min | [1] |
| Migration Time (S-enantiomer) | ~12 min | [1] |
| Resolution (Rs) | > 1.5 | [1] |
| Separation Factor (α) | Not Reported |
Experimental Protocol:
-
Instrumentation: Standard Capillary Electrophoresis system with UV detection.
-
Capillary: Fused-silica capillary, typically 50 µm i.d.
-
Background Electrolyte (BGE): 150 mM phosphate (B84403) buffer at pH 2.7.[1]
-
Chiral Selector: 3.1 mM HP-γ-CD.[1]
-
Organic Modifier: 2% (v/v) Methanol.[1]
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection: UV at 214 nm.
Procedure:
-
Prepare the background electrolyte by dissolving the appropriate amount of phosphate salt in water, adjusting the pH to 2.7 with phosphoric acid, and then adding the specified amounts of HP-γ-CD and methanol.
-
Flush the capillary with 0.1 M NaOH, followed by water, and then equilibrate with the BGE for a sufficient time to ensure a stable baseline.
-
Prepare the sample by dissolving cinacalcet in the BGE or a compatible solvent.
-
Inject the sample into the capillary.
-
Apply the separation voltage and record the electropherogram.
Application 2: Enantiomeric Separation of β-Blockers (Pindolol and Propranolol)
Pindolol and propranolol (B1214883) are non-selective beta-blockers where the (S)-enantiomer possesses the majority of the therapeutic activity.
Table 2: Quantitative Data for β-Blocker Enantioseparation
| Analyte | Migration Time (enantiomer 1) | Migration Time (enantiomer 2) | Resolution (Rs) | Reference |
| Pindolol | Not Reported | Not Reported | 1.62 | [2] |
| Propranolol | Not Reported | Not Reported | > 1.5 | [2] |
Experimental Protocol (General):
-
Instrumentation: Capillary Electrophoresis system with UV or DAD detection.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): Phosphate or borate (B1201080) buffer, pH range 2.5 - 9.0.
-
Chiral Selector: HP-γ-CD (concentration to be optimized, typically in the range of 1-20 mM).
-
Voltage: 15-30 kV.
-
Temperature: 15-30 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a wavelength appropriate for the analyte (e.g., 210-230 nm).
Procedure:
-
A systematic approach is recommended. Start with a screening of different pH values and HP-γ-CD concentrations.
-
Prepare a series of background electrolytes with varying pH and HP-γ-CD concentrations.
-
Condition the capillary as described in the previous protocol.
-
Inject the β-blocker sample.
-
Run the separation and evaluate the resolution.
-
Optimize the BGE composition, voltage, and temperature to achieve baseline separation. For the separation of pindolol, a resolution of 1.62 was achieved using a monolith functionalized with HP-γ-CD.[2]
Application 3: Enantiomeric Separation of Other Chiral Drugs
HP-γ-CD has been successfully used for the enantioseparation of a variety of other drugs.
Table 3: Resolution Data for Various Drug Enantioseparations using HP-γ-CD Functionalized Monolith
| Analyte | Resolution (Rs) | Reference |
| Clorprenaline | 1.73 | [2] |
| Tulobuterol | > 1.0 | [2] |
| Clenbuterol | > 1.0 | [2] |
| Tropicamide | 1.55 | [2] |
The experimental protocols for these separations are similar to those described above and require optimization of the specific parameters for each analyte.
High-Performance Liquid Chromatography (HPLC) Applications
While less common than in CE, HP-γ-CD can be used as a chiral selector in HPLC, either as a mobile phase additive or immobilized on a stationary phase.
Application 4: Chiral Separation using HP-γ-CD as a Mobile Phase Additive
In this mode, HP-γ-CD is added directly to the mobile phase, and the separation is performed on a standard achiral column (e.g., C18).
Table 4: Quantitative Data for HPLC Enantioseparation with HP-γ-CD as a Mobile Phase Additive
| Analyte | Retention Time (enantiomer 1) | Retention Time (enantiomer 2) | Resolution (Rs) | Separation Factor (α) | Reference |
| Data Not Available | - | - | - | - |
Experimental Protocol (General):
-
Instrumentation: Standard HPLC system with UV or other suitable detector.
-
Column: Achiral reversed-phase column (e.g., C18, C8).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate, acetate) and an organic modifier (e.g., methanol, acetonitrile). HP-γ-CD is dissolved in the aqueous component.
-
Chiral Selector Concentration: Typically in the range of 1-15 mM in the aqueous portion of the mobile phase.
-
Flow Rate: 0.5-1.5 mL/min.
-
Temperature: Controlled room temperature or elevated temperatures to improve efficiency.
-
Detection: UV detection at an appropriate wavelength.
Procedure:
-
Prepare the mobile phase by dissolving the buffer salts and the desired concentration of HP-γ-CD in water. Mix with the organic modifier at the desired ratio.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Inject the sample and run the chromatogram.
-
Optimize the separation by adjusting the concentration of HP-γ-CD, the type and percentage of the organic modifier, the pH of the buffer, and the column temperature.
Note: The availability of specific protocols and quantitative data for the use of HP-γ-CD as a chiral mobile phase additive in HPLC is limited in the current literature. Method development and optimization are crucial for successful separations.
Conclusion
HP-γ-CD is a powerful and versatile chiral selector for the separation of enantiomers, particularly in capillary electrophoresis. Its ability to form inclusion complexes with a wide range of molecules makes it a valuable tool in drug development, quality control, and research. While its application in HPLC is less documented, it holds potential as a chiral mobile phase additive. The protocols and data presented in these application notes serve as a starting point for the development of robust and efficient chiral separation methods. For any new analyte, a systematic approach to method development and optimization is essential to achieve the desired separation.
References
Troubleshooting & Optimization
Technical Support Center: Hydroxypropyl-Gamma-Cyclodextrin (HP-γ-CD)
Welcome to the technical support center for hydroxypropyl-gamma-cyclodextrin (B1225591) (HP-γ-CD). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to HP-γ-CD aggregation in aqueous solutions.
Troubleshooting Guide
Issue: I am observing precipitation or turbidity in my HP-γ-CD solution.
This is a common indication of aggregation. Follow this guide to diagnose and resolve the issue.
Step 1: Initial Observation and Characterization
-
Question: What does the solution look like? Is it cloudy, hazy, or does it contain visible particles?
-
Action: Visually inspect the solution against a dark background. If possible, measure the turbidity using a nephelometer or a spectrophotometer at a high wavelength (e.g., 600 nm).
Step 2: Identify Potential Causes
Use the following flowchart to identify the potential cause of aggregation.
Caption: Troubleshooting workflow for HP-γ-CD aggregation.
Step 3: Implement Solutions
Based on the identified cause, implement the suggested solutions. It is recommended to change one variable at a time to isolate the effective solution.
Frequently Asked Questions (FAQs)
Q1: What is HP-γ-CD aggregation?
A1: Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) molecules, which are typically soluble in water, can under certain conditions self-assemble into larger clusters or aggregates.[1][2] This phenomenon can lead to increased viscosity, turbidity, and even precipitation in aqueous solutions. The aggregation is often driven by intermolecular hydrogen bonding and hydrophobic interactions.
Caption: Schematic of HP-γ-CD monomer to aggregate transition.
Q2: What is the Critical Aggregation Concentration (cac)?
A2: The critical aggregation concentration (cac) is the concentration at which HP-γ-CD molecules begin to form aggregates in a significant amount.[3] Below the cac, HP-γ-CD primarily exists as individual molecules (monomers). Above the cac, the formation of aggregates becomes favorable. The cac of HP-γ-CD is reported to be around 2% (m/v).[3]
Q3: How do guest molecules affect HP-γ-CD aggregation?
A3: Guest molecules, which form inclusion complexes with HP-γ-CD, can significantly influence aggregation.[4][5] In some cases, the inclusion complex itself may have a higher tendency to aggregate than the free HP-γ-CD.[6] The physicochemical properties of the guest molecule, such as its size, shape, and hydrophobicity, play a crucial role in this process.[7] For instance, some guest molecules can bridge two or more HP-γ-CD molecules, promoting the formation of larger aggregates.
Q4: How does temperature influence HP-γ-CD aggregation?
A4: The solubility of HP-γ-CD and its aggregates is temperature-dependent. Generally, decreasing the temperature of an aqueous HP-γ-CD solution can lead to a decrease in solubility and promote aggregation and precipitation.[8][9] It is often advisable to prepare and use HP-γ-CD solutions at a controlled temperature to ensure consistency.
Q5: What is the effect of pH on HP-γ-CD aggregation?
A5: The pH of the aqueous solution can influence the aggregation of cyclodextrins. While HP-γ-CD is a neutral molecule, extreme pH values can lead to the ionization of the hydroxyl groups.[1] This can alter the hydrogen bonding network and electrostatic interactions between cyclodextrin molecules, thereby affecting their aggregation behavior. For native cyclodextrins, increasing the pH above 12.5 has been shown to decrease aggregation due to electrostatic repulsion between ionized hydroxyl groups.[1]
Data Presentation
Table 1: Critical Aggregation Concentration (cac) of Various Cyclodextrins
| Cyclodextrin | Method | cac (% m/v) | Reference |
| HP-β-CD | DLS, ¹H NMR | ~2 | [3] |
| HP-γ-CD | DLS, ¹H NMR | ~2 | [3] |
| SBE-β-CD | DLS, ¹H NMR | ~2 | [3] |
| γ-CD | Permeation | 4.2 | [10] |
Table 2: Influence of Guest Molecules on Cyclodextrin Aggregation
| Cyclodextrin | Guest Molecule | Effect on Aggregation | Reference |
| HP-β-CD | Parabens | Longer side chains promote aggregation | [7] |
| γ-CD | Carbamazepine | Decreases apparent cac from 4.2% to 2.5% (w/v) | [10] |
| HP-γ-CD | Hydrocortisone | Forms nanoaggregates | [6] |
Experimental Protocols
Protocol 1: Determination of Critical Aggregation Concentration (cac) by Dynamic Light Scattering (DLS)
Objective: To determine the concentration at which HP-γ-CD begins to form aggregates in an aqueous solution.
Materials:
-
Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD)
-
High-purity water (Milli-Q or equivalent)
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume disposable cuvettes
Methodology:
-
Solution Preparation:
-
Prepare a series of HP-γ-CD solutions in high-purity water at various concentrations (e.g., ranging from 0.1% to 10% m/v).
-
Ensure complete dissolution by gentle stirring or vortexing. Avoid vigorous shaking to prevent bubble formation.
-
Filter the solutions through a 0.22 µm syringe filter directly into clean DLS cuvettes to remove any dust particles.
-
-
DLS Measurement:
-
Set the DLS instrument to the appropriate temperature (e.g., 25 °C) and allow it to equilibrate.
-
Measure the hydrodynamic radius (Rh) or particle size distribution for each concentration.
-
Perform at least three replicate measurements for each sample.
-
-
Data Analysis:
-
Plot the scattering intensity or the average hydrodynamic radius as a function of HP-γ-CD concentration.
-
The critical aggregation concentration (cac) is identified as the concentration at which a sharp increase in scattering intensity or particle size is observed. This indicates the formation of aggregates.
-
Protocol 2: Characterization of HP-γ-CD Aggregates using Permeation Studies
Objective: To evaluate the formation and relative size of HP-γ-CD aggregates by measuring their ability to pass through a semi-permeable membrane.
Materials:
-
HP-γ-CD solutions of known concentrations
-
Vertical diffusion cells (e.g., Franz diffusion cells)
-
Semi-permeable membrane with a defined molecular weight cut-off (MWCO), e.g., 3.5-5 kDa.[10]
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) for HP-γ-CD quantification.
Methodology:
-
Cell Assembly:
-
Mount the semi-permeable membrane between the donor and receptor compartments of the diffusion cell.
-
Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the membrane.
-
-
Experiment Initiation:
-
Apply a known volume of the HP-γ-CD solution to the donor compartment.
-
Maintain the temperature of the system (e.g., 37 °C) using a circulating water bath.
-
Stir the receptor solution continuously.
-
-
Sampling:
-
At predetermined time intervals, withdraw aliquots from the receptor compartment.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Quantification:
-
Analyze the concentration of HP-γ-CD in the collected samples using a validated HPLC-ELSD method.
-
-
Data Analysis:
-
Calculate the cumulative amount of HP-γ-CD permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the linear portion of the cumulative amount versus time plot.
-
Plot the Jss as a function of the initial HP-γ-CD concentration. A deviation from linearity in this plot suggests the formation of aggregates that are too large to pass through the membrane pores. The concentration at which this deviation occurs is the apparent cac.[10][11]
-
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the aggregation of cyclodextrins: Determination of the critical aggregation concentration, size of aggregates and thermodynamics using isodesmic and K2-K models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Self-assembly of cyclodextrins: the effect of the guest molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-assembly of cyclodextrin complexes: aggregation of hydrocortisone/cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The impact of guest compounds on cyclodextrin aggregation behavior: A series of structurally related parabens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of temperature on cyclodextrin production and characterization of paracetamol/cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Temperature Dependence of the Complexation Mechanism of Celecoxib and Hydroxyl-β-cyclodextrin in Aqueous Solution [mdpi.com]
- 10. Interaction of Native Cyclodextrins and Their Hydroxypropylated Derivatives with Carbamazepine in Aqueous Solution. Evaluation of Inclusion Complexes and Aggregates Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Drug:HP-γ-CD Complexation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of drug to Hydroxypropyl-gamma-Cyclodextrin (HP-γ-CD) molar ratios for inclusion complexation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My drug shows poor solubility enhancement even after complexation with HP-γ-CD. What are the potential reasons and how can I troubleshoot this?
A1: Low solubility enhancement can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
-
Incorrect Stoichiometry: The assumed 1:1 molar ratio might be incorrect. Some drug molecules can form 1:2 or more complex stoichiometries with cyclodextrins. It is crucial to determine the exact stoichiometry.[1][2][3]
-
Suboptimal pH: The ionization state of your drug can significantly impact its ability to form an inclusion complex.[6]
-
Troubleshooting: Conduct phase solubility studies at various pH values to identify the optimal pH for complexation where the drug is in its least ionized or most hydrophobic state.
-
-
Inefficient Complexation Method: The method used to prepare the complex plays a vital role in the efficiency of complexation.
-
Troubleshooting: Experiment with different preparation techniques such as co-precipitation, kneading, freeze-drying, or solvent evaporation.[6] Compare the resulting complexes for solubility enhancement.
-
-
Presence of Competing Molecules: Components in your formulation buffer could be competing with your drug for the HP-γ-CD cavity.
-
Troubleshooting: Simplify your buffer system or analyze the potential for competitive binding from other excipients.
-
Q2: How can I determine the optimal molar ratio for my drug and HP-γ-CD?
A2: Determining the optimal molar ratio, or stoichiometry, is a critical step. The most common methods include:
-
Phase Solubility Studies: This is the most common method to determine the binding constant and stoichiometry of drug-CD complexes.[7] It involves measuring the increase in drug solubility as a function of increasing HP-γ-CD concentration. The shape of the resulting phase solubility diagram can indicate the stoichiometry.[8][9]
-
Job's Plot (Continuous Variation Method): This spectrophotometric method is used to determine the stoichiometry of a complex in solution.[1][3][4][10] By monitoring a physical property (like absorbance) while varying the mole fractions of the drug and HP-γ-CD, the stoichiometry can be identified at the point of maximum deviation.[3]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a comprehensive thermodynamic profile of the interaction, including the binding constant (K), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[5][11][12]
Q3: What analytical techniques can I use to confirm the formation of an inclusion complex?
A3: Several techniques can provide evidence of successful inclusion complex formation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 2D NMR techniques like ROESY are powerful tools to confirm complex formation.[13][14][15][16][17] Changes in the chemical shifts of the drug's protons and the inner protons of the HP-γ-CD cavity upon complexation provide direct evidence of inclusion.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational frequencies of the drug molecule upon inclusion in the HP-γ-CD cavity can be observed. Disappearance or shifting of characteristic peaks of the drug can indicate complex formation.
-
Differential Scanning Calorimetry (DSC): The melting point, boiling point, or sublimation point of the drug may shift or disappear upon complexation, which can be detected by DSC.
-
X-ray Powder Diffraction (XRPD): This technique can be used to observe changes in the crystalline structure of the drug. The formation of a true inclusion complex often results in a new, amorphous solid phase with a unique diffraction pattern.[18]
Experimental Protocols
Protocol 1: Determination of Stoichiometry using Phase Solubility Studies
Objective: To determine the stoichiometry and apparent stability constant (Kc) of a drug:HP-γ-CD complex.
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-γ-CD (e.g., 0 to 20 mM).
-
Add an excess amount of the drug to each HP-γ-CD solution in separate vials.
-
Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).
-
After reaching equilibrium, centrifuge the samples to separate the undissolved drug.
-
Filter the supernatant through a 0.45 µm filter.
-
Determine the concentration of the dissolved drug in each filtered sample using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the concentration of the dissolved drug (y-axis) against the concentration of HP-γ-CD (x-axis).
-
Analyze the resulting phase-solubility diagram.[8][9] An AL-type diagram (linear increase) suggests a 1:1 complex.[19] The slope of the line can be used to calculate the stability constant.
Protocol 2: Determination of Stoichiometry using Job's Plot
Objective: To determine the stoichiometry of the drug:HP-γ-CD complex in solution.
Methodology:
-
Prepare equimolar stock solutions of the drug and HP-γ-CD in a suitable solvent.
-
Prepare a series of solutions by mixing the stock solutions in varying molar ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), keeping the total molar concentration constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the drug.
-
Calculate the difference in absorbance (ΔA) between the complex and the free drug for each molar ratio.
-
Plot ΔA multiplied by the mole fraction of the drug (Xdrug) against Xdrug.
-
The mole fraction at which the maximum deviation occurs indicates the stoichiometry of the complex.[3][10] For a 1:1 complex, the maximum will be at Xdrug = 0.5.[1][3]
Quantitative Data Summary
Table 1: Representative Binding Constants (K1:1) for Drug:Cyclodextrin (B1172386) Complexes
| Drug | Cyclodextrin | K1:1 (M-1) | Reference |
| Econazole | (2-hydroxypropyl)-β-cyclodextrin | 3900 ± 220 | [7][20] |
| Fenebrutinib | HP-β-CD | ~200,000 | [21] |
| Betulin | HP-β-CD | 1330 | [12] |
Note: This table provides examples and the binding constant for a specific drug with HP-γ-CD will need to be determined experimentally.
Visual Guides
Caption: Workflow for Phase Solubility Studies.
Caption: Troubleshooting Logic for Poor Solubility.
References
- 1. rjptonline.org [rjptonline.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. View of The Synthesis and Characterisation of Hydroxypropyl Cyclodextrin Inclusion Complexes in Certain Medications and Fluorophores are Compared | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 7. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry method for determination of cyclodextrin complexation thermodynamics between artemisinin and naproxen under varying environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Chapter - Evaluation of Host/Guest Cyclodextrin Complex by NMR in Drug Product Development | Bentham Science [benthamscience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Applications of NMR in Drug:Cyclodextrin Complexes | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. High-throughput phase-distribution method to determine drug-cyclodextrin binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Understanding the Effect of Hydroxypropyl‐β‐Cyclodextrin on Fenebrutinib Absorption in an Itraconazole–Fenebrutinib Drug–Drug Interaction Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HP-γ-CD Complex Stability and Solubility
This technical support center is designed for researchers, scientists, and drug development professionals working with hydroxypropyl-gamma-cyclodextrin (B1225591) (HP-γ-CD). It provides in-depth information, troubleshooting guides, and frequently asked questions regarding the impact of pH on the stability and solubility of HP-γ-CD inclusion complexes.
Frequently Asked Questions (FAQs)
Q1: How does pH generally affect the stability of a drug-HP-γ-CD complex?
A1: The stability of a drug-HP-γ-CD complex is significantly influenced by the pH of the solution, especially when the guest molecule is ionizable. Generally, the neutral or unionized form of a guest molecule forms a more stable inclusion complex with the hydrophobic cavity of HP-γ-CD.[1] This is because the unionized form is typically more hydrophobic and thus has a higher affinity for the nonpolar interior of the cyclodextrin (B1172386).[1] As the pH changes and the guest molecule becomes ionized, it becomes more hydrophilic, which can lead to a decrease in the stability constant (Kc) of the complex.[2][3]
Q2: How does pH impact the overall solubility of a drug formulated with HP-γ-CD?
A2: The effect of pH on the overall solubility of a drug in an HP-γ-CD formulation is a balance between the intrinsic solubility of the drug and the stability of the complex. While complexation with HP-γ-CD enhances the solubility of poorly soluble drugs, changes in pH can alter this enhancement.[4][5] For an ionizable drug, a change in pH that increases its ionization will increase its intrinsic aqueous solubility. However, this same pH change often decreases the stability of the complex, which can reduce the contribution of HP-γ-CD to the overall solubility enhancement.[1]
Q3: For my ionizable compound, at which pH will I likely observe the highest complex stability with HP-γ-CD?
A3: You will likely observe the highest complex stability at a pH where your compound is predominantly in its neutral, unionized form. The hydrophobic interior of the HP-γ-CD cavity favors the inclusion of less polar molecules.[6] Therefore, for an acidic drug, higher stability is expected at pH values below its pKa, while for a basic drug, higher stability is expected at pH values above its pKa.
Q4: Can the pH of the medium affect the HP-γ-CD molecule itself?
A4: Hydroxypropyl-gamma-cyclodextrin is a robust molecule and is generally stable across a wide pH range commonly used in pharmaceutical formulations (typically pH 3-9).[7] Extreme pH values (highly acidic or alkaline) can potentially lead to hydrolysis of the glycosidic bonds over time, but this is not a concern under typical experimental and formulation conditions.[7]
Q5: What is an "apparent stability constant" (Kapp) and why is it pH-dependent?
A5: The apparent stability constant is the experimentally observed stability constant at a specific pH for an ionizable guest molecule. It represents the equilibrium between the cyclodextrin and all forms of the guest molecule (ionized and unionized) present at that pH. Since the ratio of the ionized to unionized form of the guest molecule changes with pH, the apparent stability constant is also pH-dependent.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent solubility enhancement of my drug with HP-γ-CD at different pH values.
-
Possible Cause 1: Ionization of the guest molecule.
-
Troubleshooting Step: Determine the pKa of your drug. The solubility enhancement will likely be most significant at a pH where the drug is in its most hydrophobic (unionized) form. Conduct phase solubility studies across a range of pH values, including above and below the pKa of your drug, to map out the pH-solubility profile.
-
-
Possible Cause 2: Buffer effects.
-
Troubleshooting Step: Some buffer components can interact with the guest molecule or the cyclodextrin, potentially competing for complexation. If you suspect buffer interference, try using a different buffer system with minimal potential for interaction. Phosphate and citrate (B86180) buffers are common choices.
-
-
Possible Cause 3: Formation of non-inclusive aggregates or precipitates.
-
Troubleshooting Step: At certain pH values, the drug-cyclodextrin complex itself might have limited solubility, leading to precipitation. This is characterized by a B-type phase solubility diagram. Visually inspect your samples for any turbidity or precipitate. If observed, you may need to adjust the concentration of HP-γ-CD or the pH to maintain a soluble complex.
-
Issue 2: Low complexation efficiency observed at a specific pH.
-
Possible Cause 1: Repulsive electrostatic interactions.
-
Troubleshooting Step: If both your guest molecule and the cyclodextrin carry a similar charge at a certain pH (although HP-γ-CD is neutral, some derivatives can be charged), electrostatic repulsion may hinder complex formation. This is less common with neutral HP-γ-CD but can be a factor with charged guest molecules. Adjusting the pH to reduce the charge on the guest molecule can improve complexation.
-
-
Possible Cause 2: Conformational changes of the guest molecule.
-
Troubleshooting Step: The three-dimensional structure of your drug may change with pH, and some conformations may not fit well within the HP-γ-CD cavity. Spectroscopic methods like NMR can be used to study the conformation of the guest molecule at different pH values and in the presence of HP-γ-CD.
-
Data Presentation
Table 1: Effect of pH on the Apparent Stability Constant (Kc) of Cyclodextrin Complexes with Various Drugs.
| Cyclodextrin | Guest Molecule | pH | Apparent Stability Constant (Kc) (M⁻¹) | Reference |
| HP-β-CD | Camptothecin (B557342) | 5.5 | 245 | [3] |
| 7.0 | 184 | [2][3] | ||
| γ-CD | Irbesartan | 1.7 | 386 ± 23 | |
| 4.1 | 842 ± 65 | [8] | ||
| 7.0 | 1017 ± 81 | [8] | ||
| HP-β-CD | Gliclazide | 7.4 | 4.25 x 10⁴ | [4][5] |
| β-CD | Sildenafil | 3.6 | 17 | [9] |
| 8.7 | 150 | [9] | ||
| 12.1 | 42 | [9] | ||
| HP-β-CD | Trifluoperazine | 1.9 | 1.66 x 10³ | [6] |
| 6.2 | 6.24 x 10³ | [6] | ||
| 10.2 | 13.50 x 10³ | [6] |
Table 2: Solubility Enhancement of Gliclazide by 20% HP-β-CD at Different pH Values.
| pH | Solubility without HP-β-CD (µg/mL) | Solubility with 20% HP-β-CD (µg/mL) | Fold Increase | Reference |
| 1.2 | ~2.5 | ~22.5 | ~9 | [4] |
| 4.0 | ~2.5 | ~22.5 | ~9 | [4] |
| 6.8 | ~3.0 | ~45.0 | 15 | [4] |
| 7.4 | ~3.5 | ~140.0 | 40 | [4] |
| 9.2 | ~3.5 | ~203.0 | 58 | [4] |
| 11.0 | ~3.5 | ~234.5 | 67 | [4] |
Experimental Protocols
Protocol 1: Phase Solubility Study
This method, based on the work of Higuchi and Connors, is used to determine the stoichiometry and apparent stability constant of a drug-cyclodextrin complex.
Methodology:
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-γ-CD at various concentrations (e.g., 0 to 50 mM) in a buffer of the desired pH.
-
Addition of Excess Drug: Add an excess amount of the guest molecule to each HP-γ-CD solution in separate vials. The amount should be sufficient to ensure that a solid phase of the drug remains after equilibrium is reached.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Sample Collection and Preparation: After equilibration, allow the samples to stand to permit the undissolved drug to settle. Withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved guest molecule in each filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the total concentration of the dissolved guest molecule against the concentration of HP-γ-CD.
-
An A-type diagram shows an increase in guest solubility with increasing cyclodextrin concentration.
-
A linear relationship (A_L-type ) suggests a 1:1 complex. The stability constant (Kc) can be calculated from the slope and the intrinsic solubility (S₀) of the drug using the equation: Kc = slope / (S₀ * (1 - slope)).
-
-
A B-type diagram indicates that the complex has limited solubility and may precipitate.
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a guest molecule to the cyclodextrin, providing a complete thermodynamic profile of the interaction (K_a, ΔH, and ΔS).
Methodology:
-
Sample Preparation: Prepare a solution of the guest molecule and a solution of HP-γ-CD in the same buffer at the desired pH. Degas both solutions to prevent air bubbles.
-
Instrument Setup: Load the HP-γ-CD solution into the sample cell of the calorimeter and the guest molecule solution into the titration syringe.
-
Titration: Perform a series of small, sequential injections of the guest molecule solution into the HP-γ-CD solution while maintaining a constant temperature.
-
Data Acquisition: The instrument measures the heat change associated with each injection.
-
Data Analysis: Integrate the heat-change peaks to generate a binding isotherm, which plots the heat change per injection against the molar ratio of the guest to the host. Fit this curve to a suitable binding model (e.g., one-site binding) to determine the binding affinity (K_a), enthalpy of binding (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed information about the formation of the inclusion complex, the geometry of the complex, and the specific parts of the guest molecule that are interacting with the cyclodextrin cavity.
Methodology:
-
Sample Preparation: Prepare a series of solutions containing a constant concentration of the guest molecule and varying concentrations of HP-γ-CD in a deuterated solvent buffered at the desired pD (equivalent to pH).
-
¹H NMR Spectra Acquisition: Record the ¹H NMR spectra for each sample.
-
Chemical Shift Analysis: Observe the changes in the chemical shifts of the protons of both the guest molecule and the HP-γ-CD. Protons of the guest molecule that are included in the cyclodextrin cavity will typically show a significant change in their chemical shifts. The inner protons of the HP-γ-CD (H3 and H5) are also sensitive to guest inclusion.
-
2D NMR (ROESY): For more detailed structural information, perform a 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment on a sample containing both the guest and HP-γ-CD. The presence of cross-peaks between the protons of the guest molecule and the inner protons (H3 and H5) of the HP-γ-CD provides direct evidence of inclusion and can be used to determine the orientation of the guest within the cavity.
Mandatory Visualization
Caption: Experimental workflow for analyzing HP-γ-CD complexation.
Caption: Logical relationship of pH's impact on complex properties.
References
- 1. forskning.ruc.dk [forskning.ruc.dk]
- 2. researchgate.net [researchgate.net]
- 3. Effect of hydroxypropyl-beta-cyclodextrin-complexation and pH on solubility of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. roquette.com [roquette.com]
- 8. researchgate.net [researchgate.net]
- 9. Sildenafil/cyclodextrin complexation: stability constants, thermodynamics, and guest-host interactions probed by 1H NMR and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HP-Gamma-CD Drug Complex Formulations
Welcome to the technical support center for Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) drug complex formulations. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing and troubleshooting the common issue of complex precipitation.
Frequently Asked Questions (FAQs)
Q1: What is HP-γ-CD and why is it used in drug formulation? A1: Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) is a chemically modified derivative of gamma-cyclodextrin (B1674603) (γ-CD), a cyclic oligosaccharide composed of eight glucose units. The modification with hydroxypropyl groups significantly increases its aqueous solubility compared to the parent γ-CD. Its molecular structure features a hydrophilic outer surface and a hydrophobic inner cavity, allowing it to encapsulate poorly water-soluble drug molecules ("guest") to form non-covalent inclusion complexes. This complexation is primarily used to enhance the aqueous solubility, stability, and bioavailability of guest drugs.
Q2: What are the primary causes of HP-γ-CD drug complex precipitation? A2: Precipitation of an HP-γ-CD drug complex typically occurs when the solubility limit of the complex itself is exceeded. Key causes include:
-
High Concentrations: Exceeding the solubility limits of the drug, HP-γ-CD, or the resulting complex.
-
Formation of Insoluble Complexes: The drug and cyclodextrin (B1172386) may form complexes with limited solubility, often characterized by a B-type phase solubility diagram.[1] This can involve the formation of higher-order complexes that are less soluble than the 1:1 complex.[2]
-
Environmental Factors: Changes in temperature or pH can shift the complexation equilibrium and reduce the solubility of the complex.
-
Competition: Other excipients in the formulation, such as preservatives, can compete with the drug for a place inside the cyclodextrin cavity, potentially displacing the drug and causing it to precipitate.[2]
-
Aggregation: At high concentrations, cyclodextrin molecules and their complexes can self-assemble into aggregates, which may lead to precipitation.[2]
Q3: What is a phase solubility diagram and why is it important? A3: A phase solubility diagram is a graph that plots the total dissolved drug concentration against the concentration of the cyclodextrin. It is a critical tool for characterizing the interaction between a drug and a cyclodextrin. The shape of the diagram reveals the stoichiometry of the complex (e.g., 1:1 or 1:2 drug:CD ratio) and its solubility. An A-type diagram indicates a soluble complex, while a B-type diagram suggests the formation of a complex with limited solubility, which is a key indicator that precipitation may occur at higher cyclodextrin concentrations.[1][3]
Troubleshooting Guide: Precipitation Issues
Q1: My HP-γ-CD drug complex solution was clear initially but precipitated upon storage. What happened? A1: This is a common stability issue that can arise from several factors:
-
Temperature Fluctuations: A decrease in temperature can lower the solubility of the complex, leading to precipitation. Store your solution at a constant, controlled temperature.
-
Slow Equilibration to an Insoluble State: The initially formed complex might be a metastable, supersaturated solution. Over time, it can equilibrate and precipitate to a more stable, less soluble form.
-
pH Shifts: Absorption of atmospheric CO₂ can slightly lower the pH of unbuffered solutions, which may affect the solubility of pH-sensitive drugs or complexes. Ensure your formulation is adequately buffered if the drug's solubility is pH-dependent.
-
Solvent Evaporation: If the container is not properly sealed, evaporation of the solvent (usually water) can increase the concentration of the complex beyond its solubility limit.
Q2: I'm observing a B-type phase solubility diagram for my drug with HP-γ-CD. How do I prevent precipitation? A2: A B-type diagram, specifically a BS-type, indicates that the drug-cyclodextrin complex itself has limited solubility and will precipitate after reaching a certain concentration.[1]
-
Work Below Saturation: The most straightforward approach is to formulate your complex at a concentration below the plateau region of the solubility diagram, where the complex remains soluble.
-
Add a Ternary Component: Incorporating a water-soluble polymer (e.g., HPMC, PVP) can prevent precipitation. These polymers can interact with the drug-CD complex, forming a more soluble "ternary complex" and inhibiting the aggregation and precipitation of the binary (drug-CD) complex.[2]
-
Optimize pH: For ionizable drugs, adjusting the pH can significantly alter solubility. Determine the optimal pH where the complex has the highest solubility.
-
Modify Temperature: Complexation is a temperature-dependent equilibrium. While higher temperatures can sometimes increase solubility, the effect can be complex, as it might also decrease the stability constant of the complex. This must be evaluated on a case-by-case basis.
Q3: My complex precipitates immediately when I dilute my concentrated stock solution into an aqueous buffer. How can I fix this? A3: This is a classic problem when a drug is dissolved in a high concentration of cyclodextrin and then diluted into a medium without it. The complex is in dynamic equilibrium, and dilution shifts this equilibrium, causing the release of the free drug, which then precipitates due to its low aqueous solubility.
-
Ensure Sufficient Excess Cyclodextrin: The final diluted solution must contain a sufficient concentration of "free" HP-γ-CD to keep the equilibrium shifted towards the complexed (soluble) state. Always calculate the required amount of HP-γ-CD for the final volume, not just the stock solution.
-
Optimize Dilution Method: Add the concentrated stock solution to the dilution buffer slowly and with vigorous stirring or vortexing. This promotes rapid mixing and prevents localized high concentrations of free drug from crashing out.[4]
-
Prepare the Complex in the Final Buffer: If possible, prepare the complex directly in the final aqueous buffer to avoid drastic changes in the formulation environment.
Data Presentation
Quantitative data is essential for understanding and optimizing HP-γ-CD complex formulations. The following tables summarize key parameters from literature, though it is important to note that values are highly dependent on the specific drug, cyclodextrin type, and experimental conditions (pH, temperature).
Table 1: Stability Constants (Kc) for Drug-Cyclodextrin Complexes
| Drug | Cyclodextrin Type | Stability Constant (Kc) (M⁻¹) | Stoichiometry | Reference |
| Camptothecin | γ-Cyclodextrin | 73 | 1:1 | [5] |
| Camptothecin | HP-β-Cyclodextrin | 160 | 1:1 | [5] |
| Carbamazepine | γ-Cyclodextrin | 928.9 | 1:1 | [6] |
| Carbamazepine | HP-γ-Cyclodextrin | 1481.5 | 1:1 | [6] |
| Carbamazepine | HP-β-Cyclodextrin | 3296.3 | 1:1 | [6] |
| Myricetin | γ-Cyclodextrin | - | 1:1 | [7] |
| Myricetin | HP-β-Cyclodextrin | - (Highest Solubilization) | 1:1 | [7] |
Note: Stability constants indicate the strength of the interaction. A higher Kc value generally implies a more stable complex. Values between 100 and 5000 M⁻¹ are often considered suitable for practical applications.[8]
Table 2: Examples of Solubility Enhancement with Cyclodextrins
| Drug | Cyclodextrin Type | Fold-Increase in Solubility | Comments | Reference |
| Myricetin | HP-β-Cyclodextrin | 31.45 | Compared to aqueous solubility at 10 mM CD concentration. | [7] |
| Diclofenac | HP-γ-CD | - | Used as a solubility enhancer in an ophthalmic formulation. | [9] |
| Omeprazole | γ-Cyclodextrin | - | Improved dissolution rate. | [10] |
| Loteprednol etabonate | γ-Cyclodextrin | - | Showed improved solubility and stability. | [10] |
Experimental Protocols
Protocol 1: Phase Solubility Study (Higuchi and Connors Method)
This protocol determines the effect of HP-γ-CD on a drug's solubility and establishes the complex stoichiometry.
-
Preparation of HP-γ-CD Solutions: Prepare a series of aqueous solutions of HP-γ-CD at varying concentrations (e.g., 0, 2, 4, 6, 8, 10, 12 mM) in your desired buffer system (e.g., phosphate (B84403) buffer, pH 7.4).
-
Drug Addition: Add an excess amount of the drug powder to vials containing a fixed volume (e.g., 5 mL) of each HP-γ-CD solution. The amount of drug should be sufficient to ensure that a solid phase remains at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker bath until equilibrium is reached. This can take 24 to 72 hours.
-
Sample Collection and Analysis: After equilibration, allow the suspensions to settle. Filter the samples through a suitable membrane filter (e.g., 0.22 µm) to remove the undissolved drug.
-
Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the total concentration of the dissolved drug (Y-axis) against the concentration of HP-γ-CD (X-axis).
-
AL-type Diagram (Linear): Indicates a soluble 1:1 complex. The stability constant (Kc) can be calculated from the slope and the drug's intrinsic solubility (S₀).
-
B-type Diagram (Plateau/Decline): Indicates a complex with limited solubility. The initial linear part can be used to estimate the 1:1 stability constant, while the plateau indicates the maximum solubility of the complex.
-
Protocol 2: Preparation of Solid Complex by Freeze-Drying (Lyophilization)
This method is suitable for thermolabile drugs and often produces amorphous, highly soluble powders.[11]
-
Solution Preparation: Dissolve the drug and HP-γ-CD in a specific molar ratio (e.g., 1:1), as determined from the phase solubility study, in an aqueous solution. Stir until a clear solution is obtained. A co-solvent may be used to initially dissolve the drug if necessary, but it should be minimized.
-
Freezing: Rapidly freeze the solution. This is typically done by placing the flask in a shell-freezer or immersing it in a bath of liquid nitrogen or dry ice/acetone until completely frozen.
-
Lyophilization: Connect the frozen sample to a freeze-dryer. The process involves removing the frozen solvent under high vacuum via sublimation. This may take 48-72 hours depending on the sample volume and equipment.
-
Collection: Once the process is complete, a dry, fluffy powder of the inclusion complex is obtained. This powder should be stored in a desiccator to prevent moisture absorption.
Protocol 3: Preparation of Solid Complex by Co-Precipitation
This method is useful for water-insoluble drugs but may result in lower yields compared to freeze-drying.[11]
-
Dissolution: Dissolve the HP-γ-CD in water with agitation. In a separate container, dissolve the drug in a minimal amount of a suitable organic solvent (e.g., ethanol, acetone).
-
Mixing and Precipitation: Add the drug solution dropwise to the aqueous HP-γ-CD solution while maintaining vigorous stirring. The inclusion complex will form and, due to the change in solvent polarity, will often precipitate out of the solution.
-
Cooling (Optional): The solution can be cooled (e.g., in an ice bath) to further promote the precipitation of the complex.
-
Isolation: Collect the precipitated complex by filtration or centrifugation.
-
Washing and Drying: Wash the collected solid with a small amount of cold solvent to remove any uncomplexed drug adsorbed to the surface. Dry the final product under vacuum at a controlled temperature.[11]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. benchchem.com [benchchem.com]
- 5. Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis- O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. oatext.com [oatext.com]
common impurities in (2-Hydroxypropyl)-gamma-cyclodextrin and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Hydroxypropyl)-gamma-cyclodextrin (HP-γ-CD).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound and what are their sources?
A1: Common impurities in HP-γ-CD stem from its synthesis and purification process. The primary impurities include:
-
Propylene (B89431) glycol: This is a byproduct formed during the hydroxypropylation reaction of gamma-cyclodextrin (B1674603) with propylene oxide.
-
Unreacted gamma-cyclodextrin (γ-CD): Incomplete reaction can lead to residual starting material in the final product.[1][2]
-
Hydroxypropylated linear dextrins: These are byproducts that can arise from the enzymatic degradation of the starch source used to produce the initial gamma-cyclodextrin.[1][2]
-
Salts (e.g., Sodium Chloride): These are process-related impurities resulting from the use of sodium hydroxide (B78521) as a catalyst and subsequent neutralization steps.
Q2: How can I detect and quantify the level of propylene glycol in my HP-γ-CD sample?
A2: Gas Chromatography (GC) is the standard method for the quantification of propylene glycol in HP-γ-CD. A validated GC method ensures accuracy and precision in determining the impurity level.
Q3: What is the recommended method for analyzing the content of unreacted gamma-cyclodextrin?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique for determining the concentration of unreacted gamma-cyclodextrin.[1] A well-developed HPLC method can effectively separate and quantify residual γ-CD from the HP-γ-CD product.
Troubleshooting Guides
Issue: High Levels of Propylene Glycol Detected
Cause: Inefficient removal of the reaction byproduct during the purification process.
Solution: Implement a diafiltration or reverse osmosis step to effectively remove small molecule impurities like propylene glycol.
Issue: Presence of Unreacted Gamma-Cyclodextrin
Cause: Incomplete hydroxypropylation reaction or inadequate purification.
Solution: Optimize the reaction conditions to drive the reaction to completion. For purification, utilize preparative chromatography to separate the unreacted γ-CD from the final product.
Issue: Contamination with Hydroxypropylated Linear Dextrins
Cause: Impurities present in the initial gamma-cyclodextrin starting material.
Solution: Employ size-exclusion chromatography (SEC) to separate the larger linear dextrins from the smaller, cyclic HP-γ-CD molecules.
Quantitative Data Summary
The following table summarizes the common impurities in HP-γ-CD and their typical acceptance criteria for pharmaceutical-grade material.
| Impurity | Typical Acceptance Criteria | Analytical Method |
| Propylene Glycol | ≤ 2.5% | Gas Chromatography (GC) |
| Unreacted Gamma-Cyclodextrin | ≤ 1.5% | High-Performance Liquid Chromatography (HPLC) |
| Hydroxypropylated Linear Dextrins | Not specified | Size-Exclusion Chromatography (SEC) |
| Salts (e.g., NaCl) | Reportable | Conductivity/Ion Chromatography |
Acceptance criteria can vary based on the specific application and regulatory requirements.[2]
Experimental Protocols
Protocol 1: Removal of Propylene Glycol and Salts by Reverse Osmosis
This protocol is adapted from methods used for the purification of hydroxypropyl-β-cyclodextrin and is applicable for the removal of small molecule impurities from HP-γ-CD.[3]
Objective: To remove propylene glycol and inorganic salts from a crude HP-γ-CD solution.
Materials:
-
Crude HP-γ-CD solution (e.g., 20-30% in water)
-
Reverse Osmosis (RO) system
-
Hydrophilic, asymmetric solution-diffusion membrane with a nominal molecular weight cut-off of 200-800 Da
-
Deionized water
Methodology:
-
System Setup: Assemble the reverse osmosis system with the selected membrane module (e.g., spirally wound).
-
Sample Loading: Load the crude HP-γ-CD solution into the system's reservoir.
-
Reverse Osmosis:
-
Set the transmembrane pressure to 20-40 bar.
-
Maintain the temperature at approximately 30-40°C.
-
Operate the system at a constant volume by adding deionized water to the retentate at the same rate as the permeate is removed (diafiltration).
-
-
Monitoring:
-
Periodically sample the retentate and permeate.
-
Analyze the permeate for the presence of HP-γ-CD to monitor product loss.
-
Analyze the retentate for propylene glycol and salt content.
-
-
Termination: Continue the diafiltration process until the concentration of propylene glycol and salts in the retentate falls below the desired acceptance criteria.
-
Concentration: After purification, the HP-γ-CD solution can be concentrated by continuing the reverse osmosis process without the addition of diafiltration water.
-
Product Recovery: The purified and concentrated HP-γ-CD solution can then be dried (e.g., by spray drying or lyophilization).
Protocol 2: Analysis of Unreacted Gamma-Cyclodextrin by HPLC
Objective: To quantify the amount of unreacted gamma-cyclodextrin in a sample of HP-γ-CD.
Materials:
-
HP-γ-CD sample
-
Gamma-cyclodextrin reference standard
-
HPLC system with a Refractive Index (RI) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (e.g., 70:30 v/v)
-
Deionized water for sample preparation
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of gamma-cyclodextrin in deionized water at known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the HP-γ-CD sample in deionized water to a known concentration.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the mobile phase flow rate (e.g., 1.0 mL/min).
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to gamma-cyclodextrin in the sample chromatogram based on the retention time of the standard.
-
Quantify the amount of gamma-cyclodextrin in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for the purification and analysis of HP-γ-CD.
Caption: Logical troubleshooting flow for out-of-specification HP-γ-CD.
References
Technical Support Center: Optimizing Hydrophobic Drug Loading in HP-γ-CD
Welcome to the technical support center for optimizing the loading efficiency of hydrophobic drugs in Hydroxypropyl-gamma-Cyclodextrin (HP-γ-CD). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the complexation process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and characterization of hydrophobic drug/HP-γ-CD inclusion complexes.
Question: Why is the loading efficiency of my hydrophobic drug unexpectedly low?
Answer: Low loading efficiency is a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Molar Ratio: The stoichiometry of the drug to HP-γ-CD is crucial. An inappropriate molar ratio can lead to incomplete complexation. It is advisable to perform a phase solubility study to determine the optimal ratio for your specific drug. For instance, a 1:2 drug-to-cyclodextrin molar ratio has been found to be optimal for the dissolution of certain drugs.[1]
-
Incorrect pH: The ionization state of the drug can significantly influence its ability to enter the hydrophobic cavity of the HP-γ-CD. For weakly acidic or basic drugs, adjusting the pH of the medium to favor the unionized form can enhance complexation. The apparent complexation constant (Kc) can decrease with increasing pH for some compounds.[2][3]
-
Ineffective Preparation Method: The chosen method for complexation (e.g., co-precipitation, kneading, freeze-drying) may not be the most suitable for your drug. A comparative study of different methods is recommended to identify the most efficient one for your specific drug-cyclodextrin system.[4][5]
-
Insufficient Mixing or Reaction Time: Inadequate mixing or a short reaction time can prevent the system from reaching equilibrium, resulting in lower-than-expected loading. Ensure vigorous and consistent stirring for a sufficient duration. For example, stirring for up to 72 hours may be necessary to achieve equilibrium.[6]
-
Temperature Effects: Temperature can influence both the solubility of the drug and the complexation thermodynamics. While higher temperatures can increase drug solubility, they might decrease the stability constant of the complex. The optimal temperature should be determined experimentally.[7][8][9]
Question: My final product shows the presence of the free drug upon characterization (e.g., via DSC or XRD). What went wrong?
Answer: The presence of free, uncomplexed drug in the final product indicates that the inclusion complex formation was incomplete or that the drug has precipitated out during the process.
-
Review your Preparation Method: Some methods are more prone to yielding physical mixtures rather than true inclusion complexes. For instance, the kneading method, while simple, may require optimization of the liquid amount and kneading time to ensure intimate contact and complexation.
-
Check for Supersaturation: If the drug concentration exceeds its solubility in the complexation medium, it may precipitate. This is particularly relevant for solvent-based methods like co-precipitation.
-
Drying Method: The method used for drying the complex can influence the final product. Rapid drying might not allow sufficient time for complexation, while excessively high temperatures can lead to complex dissociation. Freeze-drying is often preferred as it can help to preserve the amorphous state of the complex.
-
Analytical Sensitivity: Ensure that your characterization techniques (DSC, XRD, FTIR) are sensitive enough to detect low levels of crystalline drug.[10][11]
Question: The dissolution rate of my drug-HP-γ-CD complex is not significantly improved compared to the pure drug. How can I address this?
Answer: A lack of significant improvement in the dissolution rate may suggest that a true inclusion complex has not been formed or that other formulation factors are at play.
-
Confirm Complex Formation: Utilize analytical techniques like DSC, XRD, and FTIR to confirm the formation of an amorphous inclusion complex. The disappearance of the drug's melting peak in DSC and the changes in its characteristic peaks in XRD and FTIR spectra are indicative of successful complexation.[10][11]
-
Particle Size of the Complex: The particle size of the complex powder can influence the dissolution rate. Grinding or micronizing the final product may enhance its dissolution.
-
Wettability: Although HP-γ-CD is hydrophilic, poor wettability of the complex powder can hinder dissolution. Incorporating a small amount of a pharmaceutically acceptable surfactant might improve this.
Frequently Asked Questions (FAQs)
Q1: What is the ideal molar ratio of drug to HP-γ-CD?
A1: The ideal molar ratio is drug-dependent and should be determined experimentally through a phase solubility study. While a 1:1 molar ratio is common, other stoichiometries can occur.[1] The goal is to find the ratio that provides the maximum increase in drug solubility.
Q2: How does pH affect the loading efficiency?
A2: The pH of the complexation medium is a critical factor, especially for ionizable drugs. Generally, the neutral (unionized) form of a drug has a higher affinity for the hydrophobic cavity of the cyclodextrin (B1172386). Therefore, adjusting the pH to suppress the ionization of the drug can significantly improve loading efficiency. For example, for a weakly acidic drug, a lower pH would be beneficial. The apparent complexation constant can be influenced by pH.[2][3]
Q3: Which preparation method is the best for my hydrophobic drug?
A3: There is no single "best" method, as the optimal choice depends on the physicochemical properties of the drug and the desired characteristics of the final product.
-
Kneading: A simple and solvent-minimal method, but may not be suitable for all drugs and can be difficult to scale up.[12]
-
Co-precipitation: A widely used and effective method, but can be time-consuming and may result in lower yields due to competitive inhibition from organic solvents.[12][13]
-
Freeze-drying (Lyophilization): Often results in a porous, amorphous product with good dissolution properties, but it is an energy-intensive and time-consuming process.[14]
-
Solvent Evaporation: A straightforward method that involves dissolving both the drug and HP-γ-CD in a common solvent, followed by evaporation. The choice of solvent is critical.
A comparative study of different methods is highly recommended to determine the most efficient approach for your specific application.[4][5][15]
Q4: How can I confirm that I have successfully formed an inclusion complex?
A4: A combination of analytical techniques is typically used to confirm the formation of an inclusion complex:
-
Differential Scanning Calorimetry (DSC): The disappearance or significant shift of the drug's melting endotherm is a strong indicator of complexation.[10][11]
-
X-ray Powder Diffraction (XRPD): A change from a crystalline pattern for the pure drug to an amorphous halo for the complex suggests inclusion.[16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Shifts in the characteristic absorption bands of the drug upon complexation can indicate its inclusion within the cyclodextrin cavity.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 2D ROESY experiments can provide direct evidence of the drug's inclusion and its orientation within the cyclodextrin cavity.
Data Presentation
The following tables summarize the influence of various parameters on the loading efficiency and solubility enhancement of hydrophobic drugs with cyclodextrins. Note that much of the available quantitative data is for HP-β-CD, but the trends are generally applicable to HP-γ-CD.
Table 1: Effect of Preparation Method on Drug Loading and Solubility
| Preparation Method | Key Advantages | Key Disadvantages | Typical Loading Efficiency | Reference |
| Kneading | Simple, low solvent use | Not easily scalable, may result in incomplete complexation | Moderate to High | [4][15] |
| Co-precipitation | Widely applicable, effective | Can be time-consuming, potential for low yield | Moderate to High | [5][12] |
| Freeze-Drying | Produces porous, amorphous product | Energy-intensive, long processing time | High | |
| Solvent Evaporation | Simple procedure | Requires a common solvent, potential for residual solvent | Moderate | [4] |
Table 2: Influence of Molar Ratio and pH on Complexation
| Drug Type | Molar Ratio (Drug:HP-γ-CD) | Recommended pH Condition | Rationale |
| Weakly Acidic Drug | Determined by Phase Solubility | pH < pKa | Promotes the neutral, more hydrophobic form of the drug. |
| Weakly Basic Drug | Determined by Phase Solubility | pH > pKa | Promotes the neutral, more hydrophobic form of the drug. |
| Neutral Drug | Determined by Phase Solubility | Neutral pH | Ionization is not a factor. |
Experimental Protocols
1. Phase Solubility Study (Higuchi and Connors Method)
This protocol is essential for determining the stoichiometry and stability constant of the drug-HP-γ-CD complex.
-
Prepare a series of aqueous solutions with increasing concentrations of HP-γ-CD (e.g., 0 to 50 mM).
-
Add an excess amount of the hydrophobic drug to each HP-γ-CD solution in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).
-
After reaching equilibrium, centrifuge the suspensions to separate the undissolved drug.
-
Filter the supernatant through a 0.45 µm filter.
-
Determine the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the concentration of the dissolved drug against the concentration of HP-γ-CD. The shape of the resulting phase solubility diagram will indicate the stoichiometry of the complex.
2. Preparation of Inclusion Complex by Co-precipitation
-
Dissolve a specific amount of HP-γ-CD in deionized water with stirring.
-
Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent (e.g., ethanol, acetone).
-
Slowly add the drug solution dropwise to the aqueous HP-γ-CD solution while maintaining vigorous stirring.
-
Continue stirring for a predetermined period (e.g., 24 hours) at a constant temperature.
-
A precipitate of the inclusion complex should form. If not, the solvent may be slowly evaporated, or an anti-solvent may be added to induce precipitation.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with a small amount of cold deionized water or the organic solvent to remove any uncomplexed drug or cyclodextrin.
-
Dry the resulting powder, preferably by freeze-drying or in a vacuum oven at a controlled temperature.
3. Preparation of Inclusion Complex by Kneading
-
Place a specific molar ratio of HP-γ-CD in a mortar.
-
Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a paste.
-
Add the hydrophobic drug to the paste.
-
Knead the mixture for a specified time (e.g., 30-60 minutes) to ensure thorough mixing and interaction.
-
If necessary, add small amounts of the solvent during kneading to maintain a suitable consistency.
-
Dry the resulting product in a vacuum oven at a controlled temperature until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
4. Preparation of Inclusion Complex by Freeze-Drying (Lyophilization)
-
Dissolve the hydrophobic drug and HP-γ-CD in a suitable solvent system (e.g., a mixture of water and a co-solvent like tert-butanol) at the desired molar ratio. Ensure complete dissolution.
-
Filter the solution through a 0.22 µm filter to remove any particulate matter.
-
Freeze the solution at a low temperature (e.g., -80°C) until it is completely solid.
-
Lyophilize the frozen solution under high vacuum for 24-48 hours, or until all the solvent has sublimed, to obtain a dry, porous powder of the inclusion complex.
Visualizations
Caption: Experimental workflow for preparing and evaluating drug/HP-γ-CD complexes.
Caption: Troubleshooting decision tree for low loading efficiency.
References
- 1. Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of hydroxypropyl-beta-cyclodextrin-complexation and pH on solubility of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of temperature on cyclodextrin production and characterization of paracetamol/cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oatext.com [oatext.com]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. dovepress.com [dovepress.com]
- 15. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: HP-γ-CD in Parenteral Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) in parenteral formulations.
FAQs & Troubleshooting Guide
Section 1: Solubility and Formulation Stability
Question 1: My drug-HP-γ-CD formulation shows precipitation or poor solubility. What are the common causes and how can I fix it?
Answer: Precipitation or inadequate solubility in HP-γ-CD formulations is a frequent challenge. The primary causes involve suboptimal complexation conditions. Here’s a systematic approach to troubleshooting this issue:
-
Cause A: Incorrect Drug-to-Cyclodextrin Molar Ratio: The stoichiometry of the inclusion complex is critical. An excess or deficit of HP-γ-CD can lead to incomplete complexation and precipitation of the free drug.
-
Troubleshooting: The most effective way to determine the optimal ratio is by conducting a Phase Solubility Study . This experiment reveals the stoichiometry of the complex (e.g., 1:1 or 1:2) and its stability constant (Kst).[1][2] A linear, A-type diagram typically indicates the formation of a soluble 1:1 complex.[3]
-
-
Cause B: Formulation pH: The ionization state of your drug, which is pH-dependent, significantly impacts its ability to enter the hydrophobic cyclodextrin (B1172386) cavity.[1]
-
Troubleshooting: Determine the pKa of your drug. Conduct solubility studies across a pH range to find where the drug is least ionized and most available for complexation. Use pharmaceutically acceptable buffers to maintain this optimal pH.[1]
-
-
Cause C: Temperature: Temperature influences both the complex formation (which is often an exothermic process) and the intrinsic solubility of the drug and the complex.
-
Troubleshooting: Evaluate the formulation's stability at various temperatures (e.g., refrigerated, room temperature, accelerated conditions). Ensure manufacturing and storage temperatures are optimized to maintain the complex's integrity.
-
-
Cause D: Competitive Inhibition: Other excipients in your formulation could compete with the drug for a place inside the HP-γ-CD cavity, reducing complexation efficiency.
-
Troubleshooting: Review all formulation components. If a component is suspected of competitive binding, consider reformulating with non-competing excipients or re-evaluating the necessary HP-γ-CD concentration.
-
Question 2: How do I confirm that an inclusion complex has actually formed between my drug and HP-γ-CD?
Answer: Confirming complex formation requires multiple analytical techniques, as no single method provides a complete picture.[4][5] A combination of methods for both solution and solid-state analysis is recommended for comprehensive characterization.[5][6]
| Analytical Technique | Primary Purpose & Principle | Typical Observation for Complexation |
| Phase Solubility Study | Determines complex stoichiometry and binding constant in solution by measuring the drug's solubility increase with rising CD concentration.[7] | A linear (AL-type) or non-linear (AN-type) increase in drug solubility.[8] |
| NMR Spectroscopy (¹H, ROESY) | Provides definitive proof of inclusion in solution by detecting changes in the chemical shifts of drug and/or cyclodextrin protons.[6] | Protons of the drug show a chemical shift, indicating their entry into the CD cavity. ROESY can show spatial proximity between drug and cavity protons. |
| Differential Scanning Calorimetry (DSC) | A thermoanalytical technique for solid-state analysis. It detects changes in physical properties with temperature.[5] | The sharp melting peak of the crystalline drug disappears or shifts, indicating the formation of an amorphous complex.[6] |
| X-Ray Powder Diffraction (XRPD) | Characterizes the crystalline structure of the solid material.[6] | The diffraction pattern of the crystalline drug is absent in the complex, indicating a change to an amorphous state.[9] |
| FTIR Spectroscopy | Measures changes in the vibrational frequencies of functional groups in the solid state.[10] | Shifts or changes in the intensity of characteristic absorption bands of the drug molecule upon interaction with HP-γ-CD. |
Section 2: Safety and Biocompatibility
Question 3: I'm observing hemolysis or nephrotoxicity in my studies. Could HP-γ-CD be the cause?
Answer: Yes, while modified cyclodextrins like HP-γ-CD have a much better safety profile than parent cyclodextrins, they are not biologically inert, and toxicity can occur, particularly at high concentrations.[11]
-
Mechanism of Toxicity:
-
Hemolysis: Cyclodextrins can extract cholesterol and phospholipids (B1166683) from red blood cell membranes, leading to increased membrane fluidity and eventual rupture (hemolysis).[12]
-
Nephrotoxicity: After parenteral administration, cyclodextrins are primarily excreted unchanged through the kidneys.[13] High concentrations in the renal tubules can lead to osmotic stress and the formation of vacuoles in the tubular epithelial cells.[13] While often reversible, this can impair kidney function at very high doses.[11][14]
-
-
Troubleshooting & Mitigation Strategies:
-
Minimize Concentration: Use the lowest possible concentration of HP-γ-CD that achieves the desired solubility and stability. This is the most critical factor in reducing toxicity risk.
-
Control Administration Rate: A slower intravenous infusion rate can prevent transiently high plasma concentrations of HP-γ-CD, reducing the risk to kidneys and red blood cells.
-
Evaluate Degree of Substitution (DS): The average number of hydroxypropyl groups per cyclodextrin unit (the DS) can influence its interaction with biological membranes and its overall safety profile.[15][16] Sourcing HP-γ-CD with a consistent and well-characterized DS is important.[17]
-
Pre-clinical Screening: Conduct in vitro hemolysis assays with your final formulation to determine the hemolytic potential before proceeding to in vivo studies.
-
High doses (≥600 mg/kg) of γ-CD have been shown to cause reversible vacuolation in the renal tubular epithelium of rats.[11][14] However, modified versions like HP-β-CD and SBE-β-CD are generally better tolerated.[14]
Experimental Protocols
Protocol 1: Phase Solubility Study (Higuchi and Connors Method)
This protocol is essential for determining the stoichiometry and apparent stability constant (Kc) of a drug-HP-γ-CD complex.
Methodology:
-
Prepare HP-γ-CD Solutions: Create a series of solutions with increasing concentrations of HP-γ-CD (e.g., 0 to 20 mM) in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add Excess Drug: Add an excess amount of the active pharmaceutical ingredient (API) to each vial containing the HP-γ-CD solutions. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a period sufficient to reach equilibrium (typically 24-72 hours).
-
Sample Processing: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved drug particles.
-
Quantification: Analyze the concentration of the dissolved drug in each filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[7]
-
Data Analysis:
-
Plot the total concentration of the dissolved drug (y-axis) against the concentration of HP-γ-CD (x-axis).
-
Determine the type of phase solubility diagram (e.g., A-type, B-type).[8]
-
For an AL-type diagram (linear), calculate the stability constant (Kc) using the following equation:
-
Kc = Slope / (S₀ * (1 - Slope))
-
Where S₀ is the intrinsic solubility of the drug (the y-intercept of the plot).
-
-
Visualizations
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Protection of erythrocytes against hemolytic agents by cyclodextrin polysulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Subchronic intravenous toxicity studies with gamma-cyclodextrin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Influence of degree of substitution of cyclodextrins on their colligative properties in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of different degrees of substitution in the case of (2-hydroxypropyl) beta-cyclodextrin - CarboHyde [carbohyde.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cell Culture Contamination with HP-gamma-CD
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for addressing cell culture contamination issues when using Hydroxypropyl-gamma-cyclodextrin (HP-gamma-CD).
Frequently Asked Questions (FAQs)
Q1: Can the HP-gamma-CD powder or solution be a source of contamination?
Yes, non-sterile HP-gamma-CD powder or improperly prepared solutions can introduce microbial contaminants into your cell culture. It is crucial to use sterile HP-gamma-CD or to sterilize the solution after preparation.
Q2: What is the best method to sterilize my HP-gamma-CD solution?
Gamma irradiation is a highly effective method for sterilizing cyclodextrin (B1172386) solutions without significantly altering their physical properties.[1][2] Autoclaving may not be suitable as it can cause aggregation and precipitation of nanoparticles.[1][2] For small volumes, sterile filtration using a 0.22 µm filter is a common and effective method. However, ensure the filter material does not interact with the HP-gamma-CD.[1]
Q3: My cells show signs of distress after adding HP-gamma-CD, but I don't see typical signs of bacterial or fungal contamination. What could be the issue?
Several factors could be at play:
-
Chemical Contamination: Residual solvents from HP-gamma-CD synthesis or impurities in lower-grade sources could be cytotoxic. Ensure you are using a high-purity, cell culture-tested grade of HP-gamma-CD.
-
Endotoxin (B1171834) Contamination: Endotoxins from gram-negative bacteria can be present in non-sterile solutions and are not removed by sterile filtration.[3] Use endotoxin-free water and reagents for solution preparation.
-
Cytotoxicity: While HP-gamma-CD is generally less cytotoxic than HP-beta-CD, high concentrations can still impact cell viability.[4][5] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.[6]
-
Mycoplasma Contamination: This type of contamination is not visible by standard microscopy and can cause a range of subtle to severe effects on cell health and metabolism.[6][7]
Q4: I've observed a rapid pH shift in my culture medium after adding HP-gamma-CD. Is this related to contamination?
A rapid change in pH is a common indicator of microbial contamination.[7] Bacteria often cause a sudden drop in pH (medium turns yellow), while some fungi can lead to an increase in pH (medium turns pink/purple).[6] However, if the HP-gamma-CD was dissolved in a buffer that is not compatible with your cell culture medium's buffering system (e.g., bicarbonate/CO2), it could also cause a pH shift. Always dissolve HP-gamma-CD in a compatible, sterile solvent like PBS or directly in the culture medium.
Q5: Can HP-gamma-CD mask the visual signs of contamination?
While not extensively documented, it is plausible that the physical properties of HP-gamma-CD in solution could subtly alter the appearance of the medium, potentially masking very low levels of contamination initially. Therefore, it is crucial to rely not only on visual inspection but also on routine microscopic examination and, if necessary, more specific detection methods.
Troubleshooting Guide
Issue 1: Sudden Turbidity and pH Change in Culture
This is a classic sign of bacterial or yeast contamination.[6][7]
| Possible Cause | Suggested Solution |
| Contaminated HP-gamma-CD Solution | Discard the current solution. Prepare a fresh solution using sterile, endotoxin-free water and filter-sterilize (0.22 µm) or use gamma-irradiated HP-gamma-CD.[1][2] |
| Poor Aseptic Technique | Review and reinforce aseptic techniques with all lab personnel.[8][9][10] This includes proper disinfection of the biosafety cabinet, handling of pipettes, and opening/closing of containers.[11] |
| Contaminated Reagents or Media | Quarantine and test all reagents, including basal media and serum.[7] If possible, test new lots of reagents before use. |
| Environmental Contamination | Ensure regular cleaning and disinfection of incubators, water baths, and other laboratory equipment.[7][12] |
Issue 2: Filamentous Growth or Spores Observed Under Microscope
This indicates fungal (mold) contamination.[7][12]
| Possible Cause | Suggested Solution |
| Airborne Spores | Minimize opening of flasks and plates outside the biological safety cabinet. Keep the lab environment clean and reduce traffic. Ensure HEPA filters in the hood are certified.[13] |
| Contaminated Equipment | Thoroughly decontaminate all equipment, especially incubators where fungi can thrive in the humid environment.[12][13] |
| Contaminated HP-gamma-CD Solution | Discard the contaminated culture and solution. Prepare fresh, sterile HP-gamma-CD solution. Fungal spores can be difficult to filter, so gamma irradiation is a preferred sterilization method if available.[2] |
Issue 3: Reduced Cell Viability or Altered Morphology without Visible Microbes
This can be challenging to diagnose and may be caused by mycoplasma or chemical contaminants.
| Possible Cause | Suggested Solution |
| Mycoplasma Contamination | Quarantine the culture and test for mycoplasma using PCR, ELISA, or a fluorescent staining kit.[6][12] If positive, discard the culture unless it is irreplaceable, in which case specific anti-mycoplasma agents can be used. |
| HP-gamma-CD Cytotoxicity | Perform a cell viability assay (e.g., MTT, WST-8) with a range of HP-gamma-CD concentrations to determine the tolerance of your cell line.[5] |
| Chemical or Endotoxin Contamination | Use high-purity, low-endotoxin HP-gamma-CD. Prepare solutions with high-purity, endotoxin-free water.[3] Consider using an endotoxin detection assay (LAL assay) on your HP-gamma-CD solution.[3] |
| Cross-Contamination with another cell line | If the morphology has changed to resemble another cell line used in the lab, perform cell line authentication (e.g., STR profiling).[6][14] |
Experimental Protocols
Protocol 1: Preparation and Sterilization of HP-gamma-CD Solution
-
Preparation:
-
In a sterile biological safety cabinet, weigh the desired amount of high-purity, low-endotoxin HP-gamma-CD powder.
-
Dissolve the powder in a sterile, endotoxin-free solvent (e.g., cell culture grade water, PBS, or directly into the desired cell culture medium) to the desired stock concentration.
-
Gently agitate or vortex until the powder is completely dissolved. Warming to 37°C may aid dissolution.[15]
-
-
Sterilization (Choose one):
-
Sterile Filtration:
-
Draw the prepared solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter (e.g., PVDF or PES, check for compatibility) to the syringe.
-
Filter the solution into a sterile storage tube or bottle.
-
-
Gamma Irradiation:
-
Protocol 2: Mycoplasma Detection by PCR
This is a generalized protocol. Always follow the specific instructions of your chosen PCR detection kit.
-
Sample Collection:
-
Collect 1 ml of spent culture medium from a culture that is near confluency and has been cultured without antibiotics for at least 3 days.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new tube. This will be your test sample.
-
-
DNA Extraction:
-
Use a suitable DNA extraction kit to isolate DNA from 100-200 µl of the cell culture supernatant.
-
-
PCR Amplification:
-
Set up a PCR reaction using a master mix containing primers specific for conserved regions of the mycoplasma 16S rRNA gene.
-
Include a positive control (mycoplasma DNA) and a negative control (sterile water).
-
Run the PCR according to the kit's recommended thermal cycling conditions.
-
-
Analysis:
-
Analyze the PCR products by gel electrophoresis. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.
-
Visualizations
Caption: Troubleshooting workflow for cell culture contamination.
Caption: Protocol for preparing sterile HP-gamma-CD solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Sterile, injectable cyclodextrin nanoparticles: effects of gamma irradiation and autoclaving - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. corning.com [corning.com]
- 4. Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. eurobiobank.org [eurobiobank.org]
- 10. cellculturedish.com [cellculturedish.com]
- 11. m.youtube.com [m.youtube.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 14. greenelephantbiotech.com [greenelephantbiotech.com]
- 15. adl.usm.my [adl.usm.my]
- 16. Other Sterilization Methods | Infection Control | CDC [cdc.gov]
- 17. Role of hydroxypropyl-β-cyclodextrin on freeze-dried and gamma-irradiated PLGA and PLGA–PEG diblock copolymer nanospheres for ophthalmic flurbiprofen delivery - PMC [pmc.ncbi.nlm.nih.gov]
analytical challenges in characterizing HP-gamma-CD complexes
Welcome to the technical support center for analytical challenges in the characterization of Hydroxypropyl-gamma-Cyclodextrin (HP-γ-CD) complexes. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to navigate common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the characterization of HP-γ-CD complexes.
Question: My calculated binding constant (K) values are inconsistent across different analytical methods. What could be the cause?
Answer: Discrepancies in binding constant values between techniques like NMR, fluorescence spectroscopy, and solubility studies are a common challenge. The underlying reason is that each method measures different physical or chemical changes upon complexation, and the assumptions inherent to each data model can influence the final result.[1]
-
Method-Specific Influences: Solubility studies, for instance, can be affected by phenomena other than simple 1:1 inclusion, such as aggregation or the formation of non-inclusion complexes, which might lead to different apparent stability constants compared to spectroscopic methods that monitor the direct molecular environment of the guest.[1]
-
Concentration Ranges: Different techniques may require vastly different concentration ranges. At high concentrations, self-assembly of cyclodextrins can occur, affecting the equilibrium and leading to deviations from ideal binding models.[2]
-
Environmental Factors: Ensure that pH, temperature, and solvent composition are strictly controlled and identical across all experiments, as these factors can significantly alter complexation thermodynamics.[3][4]
Actionable Steps:
-
Cross-validate with a third technique: Use a technique with a different underlying principle, like Isothermal Titration Calorimetry (ITC), to get a more complete thermodynamic picture.[5]
-
Evaluate your data models: Ensure the model used for fitting (e.g., 1:1, 1:2) is appropriate. The formation of higher-order complexes can be a reason for discrepancies.[2][6]
-
Standardize sample preparation: Use the exact same batches of guest and HP-γ-CD, and prepare solutions from a single stock where possible to minimize variability.
Question: I am having trouble determining the stoichiometry of my complex. The data from my Job's plot is ambiguous.
Answer: An ambiguous Job's plot can arise if the signal being monitored (e.g., chemical shift change in NMR) does not show a clear maximum at a specific mole fraction. This can happen for several reasons:
-
Weak Binding: If the interaction between the guest and HP-γ-CD is very weak, the equilibrium may not favor complex formation sufficiently to produce a distinct peak in the Job's plot.
-
Multiple Equilibria: The simultaneous formation of different species (e.g., 1:1 and 1:2 complexes) can broaden or shift the maximum, making a clear determination difficult.[7]
-
Guest Self-Association: At higher concentrations, the guest molecule may self-aggregate, which competes with the formation of the inclusion complex and complicates the analysis.[6]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting ambiguous stoichiometry results.
Question: My guest molecule has very low water solubility, making it difficult to prepare solutions for analysis. How can I proceed?
Answer: This is a fundamental challenge, as complexation studies require dissolving the guest. Several strategies can be employed:
-
Use of Co-solvents: A small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) can be used to dissolve the guest molecule before titration into the aqueous HP-γ-CD solution. However, be aware that co-solvents can compete with the guest for the cyclodextrin (B1172386) cavity, potentially lowering the measured binding constant.[5]
-
Phase Solubility Studies: This is the classic method for poorly soluble drugs. An excess of the drug is added to aqueous solutions of increasing HP-γ-CD concentration. The increase in the drug's apparent solubility is measured after equilibrium is reached, and this data is used to calculate the stability constant.[6]
-
Calorimetry for Poorly Soluble Drugs: Isothermal Titration Calorimetry (ITC) has novel methods adapted for drugs with poor solubility, allowing for the determination of complete thermodynamic profiles even in challenging systems.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the typical stoichiometry for HP-γ-CD complexes?
A1: While 1:1 (Guest:HP-γ-CD) stoichiometry is very common, the larger cavity of HP-γ-CD compared to its β-CD counterpart can accommodate larger molecules or even multiple smaller guest molecules, leading to 1:2 or 2:1 complexes.[7][8][] For example, HP-γ-CD has been shown to form a 1:1 complex with cholesterol, whereas HP-β-CD can form both 1:1 and 2:1 complexes.[] The exact stoichiometry depends heavily on the size and shape of the guest molecule.[2]
Q2: Which analytical technique is best for characterizing my HP-γ-CD complex?
A2: There is no single "best" technique. A multi-technique approach is strongly recommended for a thorough characterization.[10][11]
-
For Stoichiometry and Binding Affinity: ¹H NMR spectroscopy is powerful as it provides structural information and allows for the calculation of binding constants.[8][12]
-
For Thermodynamics: Isothermal Titration Calorimetry (ITC) is the gold standard as it directly measures the heat changes upon binding, providing binding constant (K), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[5][13]
-
For Initial Screening/Solubility: Phase solubility studies are excellent for assessing the solubilizing effect and obtaining an apparent stability constant.[6]
-
For Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and FTIR spectroscopy are essential to confirm that the inclusion complex exists in the solid state and to characterize its physical properties.[1][11][14]
Q3: How do the hydroxypropyl groups affect complex characterization?
A3: The hydroxypropyl groups significantly increase the aqueous solubility of the native γ-cyclodextrin, which is a major advantage.[2][15] However, they also introduce complexity. HP-γ-CD is not a single chemical entity but a heterogeneous mixture of isomers with varying degrees of substitution.[16][17] This can lead to broadened signals in NMR spectra and represents an average of multiple interactions, which can complicate precise structural elucidation and molecular modeling.[16][18]
Q4: What are the primary driving forces for complexation with HP-γ-CD?
A4: The formation of an inclusion complex is typically a spontaneous process driven by a combination of factors. The primary driving force is often the hydrophobic effect, where the hydrophobic guest molecule is favorably partitioned from the aqueous environment into the nonpolar cyclodextrin cavity.[3][19] Other contributing forces can include van der Waals interactions, hydrogen bonding, and the release of high-energy water molecules from the cavity.[6] The thermodynamic data from ITC can reveal whether the process is enthalpy-driven (favorable bond formation) or entropy-driven (increased disorder, e.g., from hydrophobic effect).[3][19]
Quantitative Data Summary
The following tables summarize key quantitative data for HP-γ-CD complexes from various studies.
Table 1: Binding Constants (K) of Various Guests with HP-γ-CD
| Guest Molecule | Stoichiometry (Guest:CD) | Binding Constant (K) | Analytical Method | Reference |
| Thymol | 1:1 | - | ¹H NMR | [8][12] |
| Carvacrol | 1:1 | - | ¹H NMR | [8][12] |
| Eucalyptol | 1:1 | - | ¹H NMR | [8][12] |
| Cholesterol | 1:1 | Similar to HP-β-CD | Phase Solubility, ¹H NMR | [] |
| Gemfibrozil (B1671426) | - | - | Fluorescence, NMR, Solubility | [1] |
| Phenanthrene (PAH) | 1:1 | 49 ± 29 M⁻¹ | Fluorescence, ¹H NMR | [14] |
| Anthracene (PAH) | 1:1 | 289 ± 44 M⁻¹ | Fluorescence, ¹H NMR | [14] |
| Benz(a)pyrene (PAH) | 1:1 | (9.41 ± 0.03) x 10³ M⁻¹ | Fluorescence, ¹H NMR | [14] |
Note: Specific binding constant values were not provided for all complexes in the source material, but the formation and stoichiometry were confirmed.
Table 2: Thermodynamic Parameters for Complexation
| Guest | Host | Temperature (°C) | ΔH (kJ/mol) | TΔS (kJ/mol) | Driving Force | Analytical Method | Reference |
| Naloxone | HP-β-CD | - | Negative | - | Spontaneous | ITC | [19] |
| Oxycodone | HP-β-CD | - | Negative | - | Spontaneous | ITC | [19] |
| Tramadol | HP-β-CD | - | Negative | - | Spontaneous | ITC | [19] |
| Artemisinin (B1665778) | HP-β-CD | - | - | - | Enthalpy-driven with entropic assistance | ITC | [3] |
| Naproxen (B1676952) (pH 10) | HP-β-CD | Low Temps | - | - | Predominantly Entropy-driven | ITC | [3] |
Note: Data for HP-γ-CD was limited in the search results; HP-β-CD data is shown to illustrate the type of information obtained from ITC. The principles are directly applicable to HP-γ-CD studies.
Experimental Protocols
Protocol 1: Determination of Stoichiometry and Binding Constant by ¹H NMR Titration
This protocol describes the general procedure for a ¹H NMR titration experiment to characterize the host-guest interaction between a guest molecule and HP-γ-CD.
Caption: A step-by-step workflow for HP-γ-CD complex analysis using ¹H NMR.
Protocol 2: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.[5]
-
Solution Preparation:
-
Accurately prepare a solution of the guest molecule in a suitable buffer. Degas the solution thoroughly.
-
Prepare a solution of HP-γ-CD in the exact same buffer at a concentration typically 10-20 times higher than the guest solution. Degas this solution as well. The use of identical buffer is critical to avoid large heats of dilution.
-
-
Instrument Setup:
-
Set the experimental temperature and allow the instrument to equilibrate.
-
Perform control experiments, such as titrating the HP-γ-CD solution into the buffer-filled cell, to determine the heat of dilution.
-
-
Titration:
-
Load the guest solution into the sample cell and the HP-γ-CD solution into the injection syringe.
-
Perform a series of small, sequential injections of the HP-γ-CD solution into the sample cell. The instrument will measure the small heat change associated with each injection.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of HP-γ-CD to the guest.
-
Fit this binding isotherm to a suitable binding model (e.g., one-site binding) to determine the stoichiometry (n), binding constant (K), and enthalpy of binding (ΔH).[13] The entropy (ΔS) can then be calculated from the relationship ΔG = -RTlnK = ΔH - TΔS.[13]
-
References
- 1. Analysis of the complexation of gemfibrozil with gamma- and hydroxypropyl-gamma-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Isothermal titration calorimetry method for determination of cyclodextrin complexation thermodynamics between artemisinin and naproxen under varying environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nuclear Magnetic Resonance Spectroscopic and Thermodynamic Characterization of Hydroxypropyl-cyclodextrin Inclusion Complexes with Bioactive Molecules from Plant Mother Tinctures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. icyclodextrin.com [icyclodextrin.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Determination of 2-hydroxypropyl-gamma-cyclodextrin in plasma of cynomolgus monkeys after oral administration by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 19. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: HP-β-CD vs. HP-γ-CD for Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate cyclodextrin (B1172386) is a pivotal decision in the formulation of drug delivery systems, profoundly influencing the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). Among the chemically modified cyclodextrins, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and 2-hydroxypropyl-γ-cyclodextrin (HP-γ-CD) are prominent choices. This guide provides an objective, data-driven comparison of their performance in specific drug delivery applications, supported by experimental data and detailed protocols.
Core Physicochemical Properties
The fundamental differences between HP-β-CD and HP-γ-CD arise from their parent molecules, β-cyclodextrin and γ-cyclodextrin, which are composed of seven and eight glucopyranose units, respectively. This results in distinct cavity sizes and, consequently, different complexation capabilities. The hydroxypropyl modification enhances the aqueous solubility of both parent cyclodextrins, mitigating the relatively low solubility of β-cyclodextrin.[1][2]
| Property | HP-β-CD | HP-γ-CD | Reference |
| Parent Cyclodextrin | β-Cyclodextrin (7 glucose units) | γ-Cyclodextrin (8 glucose units) | [2] |
| Cavity Diameter (Å) | 6.0 - 6.5 | 7.5 - 8.3 | [3] |
| Aqueous Solubility at 25°C | High (>50 g/100 mL) | Very High (>60 g/100 mL) | [4] |
| Primary Application Focus | Small to medium-sized molecules | Larger molecules, peptides, and some steroids | [4][5] |
| Biocompatibility | Generally good; potential for renal tubular vacuolation at high doses | Very low risk of nephrotoxicity, suitable for long-term use | [4] |
Performance in Drug Delivery: A Comparative Analysis
The choice between HP-β-CD and HP-γ-CD is highly dependent on the specific guest molecule. The "lock-and-key" principle of host-guest complexation dictates that the size and geometry of the drug molecule must be compatible with the cyclodextrin cavity for optimal inclusion and subsequent performance enhancement.
Solubility Enhancement and Complex Stability
The stability of the inclusion complex, quantified by the stability constant (K), is a critical parameter. A higher K value indicates a stronger interaction between the drug and the cyclodextrin.[6]
Case Study 1: Danazol (B1669791)
In a comparative study, the complexation of the poorly water-soluble drug danazol with both HP-β-CD and HP-γ-CD was investigated. The results demonstrated a significantly higher stability constant for the danazol-HP-β-CD complex.
| Cyclodextrin | Apparent Stability Constant (K₁:₁) (M⁻¹) |
| HP-β-CD | 51.7 x 10³ |
| HP-γ-CD | 7.3 x 10³ |
Data sourced from ResearchGate.[7]
This substantial difference suggests that the smaller cavity of HP-β-CD provides a more snug and energetically favorable fit for the danazol molecule.
Case Study 2: Rosuvastatin (B1679574) Calcium (RSV)
Conversely, a study on rosuvastatin calcium revealed that HP-γ-CD provided a more significant improvement in solubility and a higher stability constant compared to its beta counterpart.
| Cyclodextrin | Apparent Stability Constant (Ks) (M⁻¹) | Fold Increase in Solubility (1:4 molar ratio) |
| β-CD | 70.2 | ~1.3 |
| γ-CD | 106.8 | 2.0 |
Data sourced from DergiPark.[8]
The larger cavity of γ-cyclodextrin was more accommodating to the rosuvastatin molecule, leading to more effective complexation and a greater enhancement in its aqueous solubility.[8]
Case Study 3: Piroxicam (B610120)
The inclusion complex of piroxicam with β-cyclodextrin was found to be somewhat more stable than with γ-cyclodextrin, as indicated by their complex formation constants.[9]
| Cyclodextrin | Complex Formation Constant (k₁:₁) (M⁻¹) |
| β-CD | 103.5 |
| γ-CD | Not explicitly stated, but implied to be lower |
Data sourced from a study on the effect of cyclodextrin types and co-solvents on piroxicam solubility.[9]
Drug Release Profiles
The choice of cyclodextrin can also influence the drug release kinetics from a formulation. In the study with rosuvastatin calcium, the inclusion complexes with γ-cyclodextrin not only showed higher solubility but also a faster and more complete drug release profile.
| Formulation | % Drug Released at 3 min | Time for 100% Release |
| Pure Rosuvastatin Calcium | < 20% | > 60 min |
| γ-CD Inclusion Complex (1:4 ratio) | 95.12% | 15 min |
Data sourced from DergiPark.[8]
This rapid release is advantageous for immediate-release dosage forms where quick onset of action is desired. Conversely, in a study involving flurbiprofen-loaded nanospheres, the presence of HP-β-CD resulted in a reduction of the initial burst effect and provided a more sustained release of the drug.[10] This highlights the potential of HP-β-CD in designing controlled-release formulations.
Experimental Protocols
Accurate and reproducible data is the cornerstone of formulation science. The following are detailed methodologies for key experiments used to characterize and compare cyclodextrin-based drug delivery systems.
Phase Solubility Study (Higuchi and Connors Method)
This is one of the most common techniques to determine the stability constant and stoichiometry of cyclodextrin complexes.[6][11]
Protocol:
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 20 mM).
-
Equilibration: Add an excess amount of the guest drug to each cyclodextrin solution in sealed vials.
-
Agitation: Agitate the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Separation: After reaching equilibrium, centrifuge or filter the suspensions to remove the undissolved drug.
-
Quantification: Determine the concentration of the dissolved drug in the supernatant of each sample using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).[3]
-
Data Analysis: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The resulting phase solubility diagram provides information about the stoichiometry and stability of the complex. For a 1:1 complex, the stability constant (K) can be calculated from the slope of the linear portion of the curve.[8][11]
Preparation of Solid Inclusion Complexes by Freeze-Drying (Lyophilization)
This method is widely used to obtain amorphous inclusion complexes with high solubility.[1][3]
Protocol:
-
Dissolution: Dissolve the drug and the cyclodextrin in a suitable solvent (usually water) at the desired molar ratio.
-
Complex Formation: Stir the solution for a predetermined period (e.g., 24 hours) at a specific temperature to ensure maximum complex formation.
-
Freezing: Freeze the solution rapidly, for example, by immersing the container in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution under a high vacuum for an extended period (e.g., 48-72 hours) to remove the solvent by sublimation.
-
Product: The resulting product is a dry, fluffy powder of the inclusion complex.[3]
Visualizing the Process
Diagrams can elucidate complex experimental workflows and logical relationships in the selection and characterization process.
Caption: Workflow for selecting and characterizing HP-β-CD vs. HP-γ-CD complexes.
References
- 1. oatext.com [oatext.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. fruiterco.com [fruiterco.com]
- 5. Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of hydroxypropyl-β-cyclodextrin on freeze-dried and gamma-irradiated PLGA and PLGA–PEG diblock copolymer nanospheres for ophthalmic flurbiprofen delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Drug Release: A Comparative Guide to Hydroxypropyl-Gamma-Cyclodextrin Matrix Systems
For researchers, scientists, and drug development professionals, understanding and validating the kinetics of drug release from a chosen matrix is paramount for designing effective and reliable drug delivery systems. Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) has emerged as a promising excipient, particularly for its ability to encapsulate larger drug molecules and enhance their solubility. This guide provides an objective comparison of drug release kinetics from HP-γ-CD matrices, supported by experimental data and detailed protocols.
At its core, the validation of drug release kinetics involves fitting experimental data to various mathematical models to elucidate the underlying release mechanism. This process is crucial for predicting in vivo performance, ensuring batch-to-batch consistency, and meeting regulatory requirements.
The Role of HP-γ-CD in Modulating Drug Release
Hydroxypropyl-gamma-cyclodextrin, a derivative of the naturally occurring γ-cyclodextrin, possesses a larger cavity size compared to its alpha and beta counterparts. This structural feature allows for the inclusion of a wider range of drug molecules, particularly those with a more complex structure. Furthermore, the hydroxypropyl groups enhance its aqueous solubility and reduce the potential for crystallization, making it a versatile carrier in pharmaceutical formulations. By forming inclusion complexes, HP-γ-CD can significantly alter a drug's dissolution profile, often leading to enhanced solubility and a more controlled and sustained release from a matrix system.
Comparative Analysis of Drug Release Kinetics
The release of a drug from an HP-γ-CD matrix is a complex process that can be influenced by various factors including the drug's physicochemical properties, the composition of the matrix, and the dissolution medium. To quantitatively describe and compare these release profiles, several mathematical models are employed. The goodness of fit of these models, typically assessed by the correlation coefficient (R²), provides insights into the dominant release mechanism.
Below is a comparative summary of commonly used kinetic models and their applicability to HP-γ-CD matrix systems.
| Kinetic Model | Equation | Interpretation of Release Mechanism | Typical Applicability to HP-γ-CD Matrices |
| Zero-Order | Qt = Q0 + K0t | The drug release rate is constant and independent of the remaining drug concentration. | Often the desired release profile for controlled-release formulations. Can be achieved with specific matrix designs. |
| First-Order | logC = logC0 - Kt/2.303 | The drug release rate is proportional to the amount of drug remaining in the matrix. | Commonly observed in porous matrices where the drug is dissolved in the matrix and released by diffusion. |
| Higuchi | Q = At1/2 | Describes drug release as a diffusion process based on Fick's law, where the release is proportional to the square root of time. It assumes a planar system with a constant drug concentration at the matrix surface. | Frequently applied to matrix systems where the drug is dispersed and the release is primarily diffusion-controlled. The linearity of the plot of the amount of drug released versus the square root of time is a key indicator.[1][2] |
| Korsmeyer-Peppas | Mt/M∞ = Ktn | A semi-empirical model that describes drug release from a polymeric system. The release exponent 'n' provides insight into the release mechanism. | A versatile model often used to analyze the first 60% of the release data. The value of 'n' helps to distinguish between Fickian diffusion, non-Fickian (anomalous) transport, and case-II transport.[3] |
Table 1: Comparison of Drug Release Kinetic Models
Where Qt is the amount of drug released at time t, Q0 is the initial amount of drug, K0 and K are release rate constants, C and C0 are the drug concentrations at time t and initially, A is the surface area, Mt/M∞ is the fraction of drug released at time t, and n is the release exponent.
Quantitative Comparison of Release Parameters
The following table presents hypothetical experimental data for two different drugs formulated in an HP-γ-CD matrix, illustrating how release parameters from the Korsmeyer-Peppas model can be used for comparison.
| Drug | Formulation | Release Rate Constant (k) | Diffusion Exponent (n) | Correlation Coefficient (R²) | Inferred Release Mechanism |
| Drug A | HP-γ-CD Matrix Tablet | 0.25 | 0.48 | 0.992 | Fickian Diffusion |
| Drug B | HP-γ-CD Hydrogel | 0.18 | 0.65 | 0.988 | Anomalous (non-Fickian) Transport |
Table 2: Hypothetical Release Kinetic Parameters (Korsmeyer-Peppas Model) for Drugs from HP-γ-CD Matrices
Note: The values presented are for illustrative purposes. Actual experimental values will vary depending on the specific drug, formulation, and experimental conditions.
Experimental Protocols
Accurate and reproducible in vitro drug release data is the foundation for kinetic model validation. The following is a detailed methodology for conducting such studies for HP-γ-CD matrix formulations.
Preparation of the HP-γ-CD Matrix System
-
Inclusion Complex Formation (if applicable):
-
Kneading Method: The drug and HP-γ-CD are mixed in a specific molar ratio. A small amount of a suitable solvent (e.g., water/ethanol mixture) is added to form a paste, which is then kneaded for a specified time. The paste is dried and sieved.
-
Co-precipitation Method: The drug and HP-γ-CD are dissolved in a common solvent. The solvent is then evaporated under reduced pressure to obtain a solid dispersion.
-
-
Matrix Tablet Preparation:
-
The drug-HP-γ-CD complex (or a physical mixture) is blended with other excipients (e.g., fillers, binders, lubricants).
-
The blend is then compressed into tablets of a specific weight and hardness using a tablet press.
-
In Vitro Dissolution Study
-
Apparatus: A USP Dissolution Apparatus 2 (Paddle Apparatus) is commonly used.
-
Dissolution Medium: The choice of medium should simulate physiological conditions. Commonly used media include:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Phosphate buffer (pH 6.8 or 7.4) to simulate intestinal fluid.
-
-
Temperature: The dissolution medium is maintained at 37 ± 0.5 °C.
-
Agitation Speed: The paddle speed is typically set at 50 or 100 rpm.
-
Procedure:
-
Place one matrix tablet in each dissolution vessel containing a known volume of the dissolution medium.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Drug Quantification
-
The concentration of the dissolved drug in the filtered samples is determined using a validated analytical method, such as:
-
UV-Vis Spectrophotometry: At the wavelength of maximum absorbance (λmax) of the drug.
-
High-Performance Liquid Chromatography (HPLC): For more complex mixtures or when higher sensitivity and specificity are required.
-
Data Analysis
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.
-
Plot the cumulative percentage of drug released versus time.
-
Fit the release data to the various kinetic models (Zero-order, First-order, Higuchi, Korsmeyer-Peppas) using appropriate software.
-
Determine the release rate constants (k), diffusion exponent (n), and correlation coefficients (R²) for each model.
-
The model with the highest R² value is generally considered the best fit for the release data.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the validation of drug release kinetics from an HP-γ-CD matrix.
Caption: Workflow for the validation of drug release kinetics from an HP-γ-CD matrix.
This comprehensive approach, from formulation to data interpretation, is essential for a thorough understanding and validation of drug release from HP-γ-CD matrix systems, ultimately contributing to the development of safer and more effective drug products.
References
Comparative Analysis of Cyclodextrin Derivatives for Enhanced Cholesterol Solubilization
A guide for researchers and drug development professionals on selecting the optimal cyclodextrin (B1172386) for cholesterol-related applications.
Cyclodextrins (CDs), a family of cyclic oligosaccharides, have garnered significant attention in pharmaceutical research for their ability to encapsulate poorly soluble molecules, thereby enhancing their bioavailability and stability. A primary application of this technology is the solubilization of cholesterol, a critical component of cell membranes and a precursor to various biological molecules. The efficient encapsulation of cholesterol by cyclodextrin derivatives is paramount in the treatment of diseases like Niemann-Pick type C (NPC) and in various drug delivery systems. This guide provides a comparative analysis of different cyclodextrin derivatives, supported by experimental data, to aid in the selection of the most suitable candidate for specific research and development needs.
Cholesterol Solubilization: A Comparative Data Overview
The cholesterol solubilization capacity of various cyclodextrin derivatives has been a subject of extensive research. The efficiency of solubilization is largely dependent on the size of the cyclodextrin cavity and the nature of the chemical modifications on the cyclodextrin molecule.[1][2] Beta-cyclodextrins (β-CDs), with a cavity size that closely matches the dimensions of the cholesterol molecule, have been the most extensively studied.[3] Derivatives of β-CD are often employed to overcome the low aqueous solubility of the parent molecule.
Several studies have demonstrated that methylated β-cyclodextrin derivatives are particularly effective at solubilizing cholesterol.[4] For instance, one study found the cholesterol solubilizing effect to follow the order of TRIMEB > RAMEB > DIMEB > CRYSMEB > HPBCD, indicating that all the tested methylated derivatives were superior to hydroxypropyl-β-cyclodextrin (HPBCD).[4] Another study confirmed the superiority of methylated beta-cyclodextrin (B164692) (MβCD) over other derivatives, showing a solubilization order of MβCD > HPBCD > SBECD.[4]
The table below summarizes the cholesterol solubilization capacities of various cyclodextrin derivatives as reported in the literature.
| Cyclodextrin Derivative | Cholesterol Solubilization Capacity | Reference |
| Methylated β-Cyclodextrins | ||
| Heptakis(2,6-di-O-methyl)-β-CD (DIMEB) | High | [4] |
| Randomly methylated-β-CD (RAMEB) | Higher than DIMEB | [4] |
| Heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB) | Highest among methylated derivatives | [4] |
| Hydroxypropylated Cyclodextrins | ||
| 2-Hydroxypropyl-β-CD (HP-β-CD) | Moderate; lower than methylated derivatives | [4] |
| 2-Hydroxypropyl-γ-CD (HP-γ-CD) | Forms a 1:1 complex with cholesterol | [2] |
| 2-Hydroxypropyl-α-CD (HP-α-CD) | Negligible cholesterol solubilization | [1] |
| Other β-Cyclodextrin Derivatives | ||
| Sulfobutyl ether-β-CD (SBE-β-CD) | Lower than HP-β-CD and MβCD | [4] |
| 2-Hydroxybutyl-β-CD (HB-β-CD) | Effective in forming complexes with cholesterol | [1] |
| Mono-6-O-α-glucosyl-β-CD (G1-β-CD) | Effective in forming complexes with cholesterol | [1] |
| Mono-6-O-α-maltosyl-β-CD (G2-β-CD) | Effective in forming complexes with cholesterol | [1] |
| γ-Cyclodextrin Derivatives | ||
| 2-Hydroxybutyl-γ-CD (HB-γ-CD) | Forms a 1:1 complex with cholesterol | [1] |
| Mono-6-O-α-glucosyl-γ-CD (G1-γ-CD) | Forms a 1:1 complex with cholesterol | [1] |
| Mono-6-O-α-maltosyl-γ-CD (G2-γ-CD) | Forms a 1:1 complex with cholesterol | [1] |
Mechanism of Cholesterol Solubilization
The primary mechanism by which cyclodextrins solubilize cholesterol is through the formation of inclusion complexes.[5] The hydrophobic interior of the cyclodextrin cavity provides a favorable environment for the nonpolar cholesterol molecule, while the hydrophilic exterior ensures the water solubility of the entire complex. This "molecular encapsulation" effectively shields the cholesterol from the aqueous environment, leading to a significant increase in its apparent solubility.
Cyclodextrins can act as a "shuttle" and a "sink" to enhance cellular cholesterol flux.[1][2] As a shuttle, the cyclodextrin-cholesterol complex facilitates the transport of cholesterol through the aqueous medium. As a sink, free cyclodextrin molecules in the vicinity of a cholesterol-rich environment, such as a cell membrane, can extract cholesterol, thereby promoting its removal.[3] The stoichiometry of the cyclodextrin-cholesterol complex can vary, with both 1:1 and 2:1 complexes being reported, which can influence their efficacy as shuttles or sinks.[1][2][6]
Experimental Protocols
A standardized method to assess the cholesterol solubilizing capacity of cyclodextrin derivatives is the phase-solubility study. This method involves determining the concentration of cholesterol in a saturated aqueous solution in the presence of increasing concentrations of the cyclodextrin derivative.
Phase-Solubility Study Protocol
-
Preparation of Stock Solutions: Prepare stock solutions of the different cyclodextrin derivatives in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Addition of Excess Cholesterol: Add an excess amount of cholesterol to a series of vials containing the cyclodextrin solutions at various concentrations.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.[7]
-
Separation of Undissolved Cholesterol: Centrifuge or filter the suspensions to remove the undissolved cholesterol.
-
Quantification of Solubilized Cholesterol: Analyze the clear supernatant for cholesterol content. This can be done using various analytical techniques such as High-Performance Liquid Chromatography (HPLC) or a cholesterol oxidase assay.[8]
-
Data Analysis: Plot the concentration of solubilized cholesterol against the concentration of the cyclodextrin derivative. The slope of the initial linear portion of the phase-solubility diagram can be used to determine the complexation efficiency.
Conclusion
The choice of a cyclodextrin derivative for cholesterol solubilization is a critical decision in both research and pharmaceutical development. The data consistently indicates that methylated β-cyclodextrins, such as TRIMEB and RAMEB, offer superior cholesterol solubilization capacity compared to other derivatives like HP-β-CD and SBE-β-CD.[4] However, factors such as cytotoxicity and the specific application must also be considered. For instance, while highly effective, some methylated cyclodextrins may exhibit higher toxicity. γ-cyclodextrin derivatives have been shown to cause less systemic toxicity in certain applications.[1][2] Therefore, a careful evaluation of the available data, coupled with empirical testing using standardized protocols, is essential for selecting the optimal cyclodextrin derivative for a given cholesterol-related application.
References
- 1. cyclodextrinnews.com [cyclodextrinnews.com]
- 2. Different solubilizing ability of cyclodextrin derivatives for cholesterol in Niemann–Pick disease type C treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of Cyclodextrin Mediated Cholesterol Extraction | PLOS Computational Biology [journals.plos.org]
- 4. cyclodextrinnews.com [cyclodextrinnews.com]
- 5. Molecular Mechanism of Cyclodextrin Mediated Cholesterol Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions of Cholesterol with Cyclodextrins in Aqueous Solution [jstage.jst.go.jp]
- 7. lifescienceglobal.com [lifescienceglobal.com]
- 8. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for (2-Hydroxypropyl)-gamma-cyclodextrin in Drug Solubilization
For researchers, scientists, and drug development professionals, enhancing the solubility of poorly water-soluble drugs is a critical step in formulating effective therapeutics. (2-Hydroxypropyl)-gamma-cyclodextrin (HP-γ-CD) is a well-established solubilizing agent, but a range of alternative technologies offer distinct advantages in various formulation scenarios. This guide provides an objective comparison of HP-γ-CD with other leading solubilization techniques, supported by experimental data and detailed methodologies.
Performance Comparison of Solubilization Technologies
The choice of a suitable solubilization technology depends on the physicochemical properties of the drug, the desired dosage form, and the intended route of administration. The following tables provide a comparative overview of the performance of various alternatives against HP-γ-CD.
Table 1: Comparative Solubility Enhancement of Itraconazole (B105839)
| Solubilization Technology | Concentration of Solubilizer | Resulting Solubility of Itraconazole (µg/mL) | Fold Increase in Solubility | Reference |
| HP-β-CD | 25% (w/v) | ~1000 | ~222 | [1] |
| SBE-β-CD | 30% (w/v) | ~1000 | ~222 | [1] |
| Randomly Methylated-β-CD (RAMEB) | 1:2 molar ratio (drug:CD) | 14.05 | ~3.1 | [2] |
| HP-β-CD with PEG 4000 | 1:2 molar ratio (drug:CD) + polymer | 28.72 | ~6.4 | [2] |
| Polymeric Micelles (HPMCAS) | Physical Mixture | 5 | ~1.1 | [3] |
Note: The intrinsic solubility of itraconazole is approximately 4.5 µg/mL in pH 1.2 buffer.[2] The significant variation in fold increase is due to different experimental conditions and preparation methods.
Table 2: Comparative Solubilization of Other Poorly Soluble Drugs
| Drug | Solubilization Technology | Key Findings | Reference |
| Carbamazepine (B1668303) | HP-β-CD | Showed significant solubility and bioavailability enhancement. | [2][4] |
| Amino Acids (Glycine, L-threonine, etc.) | Showed dissolution rate enhancement up to 12-fold and superior relative bioavailability (~170%) compared to the drug alone. | [5] | |
| Cyclosporine | Nanocrystals | Showed low plasma concentrations and high variability in pigs compared to a commercial microemulsion. | [6][7] |
| Solid Lipid Nanoparticles (SLN) | Provided a more consistent plasma profile with lower peak concentrations, suggesting reduced side effects compared to the commercial formulation. | [6][7] | |
| Griseofulvin (B1672149) | Mesoporous Silica (B1680970) (MCM-41) | Both positively and negatively charged surfaces enhanced solubility and drug release. | [8][9] |
| HP-γ-CD | Complexation using supercritical carbon dioxide assistance improved dissolution rate and oral bioavailability. | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful development of solubilized drug formulations. Below are methodologies for key experiments cited in this guide.
Phase Solubility Studies
This method, based on the Higuchi and Connors technique, is used to determine the stoichiometry and stability constant of drug-cyclodextrin complexes.[11][12]
Materials:
-
Poorly soluble drug
-
Cyclodextrin (B1172386) (e.g., HP-β-CD, SBE-β-CD)
-
Phosphate buffer (or other relevant aqueous medium)
-
Vials with screw caps
-
Shaker water bath or orbital shaker
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin in the desired buffer.
-
Add an excess amount of the drug to each vial containing the cyclodextrin solutions.
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge or filter the samples to remove the undissolved drug.
-
Analyze the supernatant for the concentration of the dissolved drug using a validated analytical method.
-
Plot the concentration of the dissolved drug against the concentration of the cyclodextrin to generate a phase solubility diagram. The slope of this diagram is used to calculate the complexation efficiency.[12]
Preparation and Characterization of Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon dilution with aqueous media.[3][13][14][15]
Materials:
-
Poorly soluble drug
-
Oil (e.g., coconut oil, isopropyl palmitate)
-
Surfactant (e.g., Tween 80, Cremophor RH40)
-
Co-surfactant/Co-solvent (e.g., DMSO, PEG 400)
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Screening of Excipients: Determine the solubility of the drug in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagrams: Prepare mixtures of the selected oil, surfactant, and co-surfactant at various ratios. Titrate these mixtures with water and observe the formation of emulsions to identify the self-emulsifying region.[13]
-
Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant and mix them using a vortex mixer. Add the drug to this mixture and stir until it is completely dissolved.
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the SEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.[14][15]
-
Self-Emulsification Time: Add the SEDDS formulation to a dissolution apparatus containing water and measure the time taken for the formation of a homogenous emulsion.[14]
-
Thermodynamic Stability Studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.[14][15]
-
Drug Loading into Polymeric Micelles
Polymeric micelles are nanosized core-shell structures formed by the self-assembly of amphiphilic block copolymers, capable of encapsulating hydrophobic drugs.[16][17][18][19][20]
Materials:
-
Poorly soluble drug
-
Amphiphilic block copolymer (e.g., PEG-b-PLA)
-
Organic solvent (e.g., acetonitrile)
-
Rotary evaporator
-
Deionized water
Procedure (Thin-film hydration method):
-
Dissolve the drug and the block copolymer in a suitable organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, homogenous drug-polymer film on the flask wall.
-
Hydrate the film with a pre-heated aqueous solution (e.g., deionized water or buffer) with gentle agitation. This will lead to the spontaneous formation of drug-loaded micelles.[19]
-
Characterization:
-
Drug Loading and Encapsulation Efficiency: Separate the unencapsulated drug by centrifugation or filtration and quantify the drug in the micelles using HPLC.
-
Size and Polydispersity Index (PDI): Determine the size and PDI of the micelles using Dynamic Light Scattering (DLS).[17]
-
Preparation and Characterization of Drug Nanocrystals
Nanocrystals are pure drug particles with a reduced size in the nanometer range, which increases the surface area and dissolution velocity.[6][7][21]
Materials:
-
Poorly soluble drug
-
Stabilizer (e.g., poloxamer)
-
High-pressure homogenizer or milling equipment
Procedure (Top-down method - High-Pressure Homogenization):
-
Disperse the drug in an aqueous solution of a stabilizer.
-
Subject the suspension to high-pressure homogenization for a specified number of cycles at a set pressure.
-
The high shear forces and cavitation during homogenization lead to a reduction in particle size to the nanometer range.
-
Characterization:
-
Particle Size and Zeta Potential: Measure the particle size distribution and zeta potential of the nanosuspension using DLS.
-
Crystallinity: Confirm the crystalline state of the drug nanocrystals using X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC).
-
Drug Loading into Mesoporous Silica Nanoparticles (MSNs)
MSNs are porous materials with a high surface area that can be loaded with drug molecules.[8][9][22][23][24][25][26]
Materials:
-
Mesoporous silica nanoparticles (e.g., MCM-41)
-
Poorly soluble drug
-
Organic solvent
Procedure (Solvent Impregnation/Adsorption):
-
Dissolve the drug in a suitable organic solvent.
-
Add the MSNs to the drug solution.
-
Stir the suspension for a defined period (e.g., 24 hours) to allow the drug to adsorb onto the surface and into the pores of the silica particles.[22]
-
Remove the solvent by evaporation.
-
Wash the drug-loaded MSNs to remove any non-adsorbed drug from the external surface.
-
Characterization:
-
Drug Loading: Quantify the amount of drug loaded into the MSNs using a suitable analytical technique after extracting the drug from a known amount of loaded particles.
-
Surface Area and Pore Size Analysis: Use nitrogen adsorption-desorption analysis (BET method) to determine the changes in surface area and pore volume after drug loading.[22]
-
In Vitro Drug Release: Perform a dissolution study in a relevant medium to evaluate the drug release profile from the MSNs.
-
Visualization of Key Processes
The following diagrams, generated using Graphviz, illustrate important workflows and biological pathways related to drug solubilization and absorption.
References
- 1. researchgate.net [researchgate.net]
- 2. Inclusion complex of carbamazepine and hydroxypropyl-β-cyclodextrin enhances nose-to-brain delivery via improved solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and characterisation of self-emulsifying drug delivery system (SEDDS) for enhancing oral bioavailability of metformin hydrochloride using hydrophobic ion pairing complexation | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Oral bioavailability of cyclosporine: solid lipid nanoparticles (SLN) versus drug nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulating in vitro release and solubility of griseofulvin using functionalized mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. en.bio-protocol.org [en.bio-protocol.org]
- 17. Video: Preparation and Characterization of Individual and Multi-drug Loaded Physically Entrapped Polymeric Micelles [jove.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. MULTI-DRUG LOADED POLYMERIC MICELLES FOR SIMULTANEOUS DELIVERY OF POORLY SOLUBLE ANTICANCER DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug Loading of Polymeric Micelles [ouci.dntb.gov.ua]
- 21. Cyclosporine A-Nanosuspension: Formulation, Characterization and In Vivo Comparison with a Marketed Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Recent advances in mesoporous silica nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications [frontiersin.org]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. researchgate.net [researchgate.net]
- 25. Mesoporous Silica Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
A Comparative Guide to HP-gamma-CD and Sulfobutyl Ether-beta-CD for Enhanced Drug Solubilization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical formulation, enhancing the solubility of poorly water-soluble drugs remains a critical challenge. Cyclodextrins, a class of cyclic oligosaccharides, have emerged as highly effective solubilizing agents. Among the various modified cyclodextrins, Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) and Sulfobutyl Ether-beta-cyclodextrin (SBEβCD) are two prominent excipients utilized to improve the aqueous solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal cyclodextrin (B1172386) for their specific drug formulation needs.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physicochemical properties of HP-γ-CD and SBEβCD is essential for predicting their interaction with drug molecules.
| Property | Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) | Sulfobutyl Ether-beta-cyclodextrin (SBEβCD) |
| Parent Cyclodextrin | γ-Cyclodextrin (8 glucopyranose units) | β-Cyclodextrin (7 glucopyranose units) |
| Modification | Hydroxypropyl groups | Sulfobutyl ether groups |
| Charge | Neutral | Anionic |
| Aqueous Solubility | High | Very High |
| Primary Interaction | Hydrophobic inclusion | Hydrophobic inclusion and electrostatic interactions |
| Primary Application | Solubilization of a broad range of lipophilic drugs, including large molecules. | Solubilization of poorly soluble drugs, particularly effective for cationic (basic) and nitrogen-containing compounds.[1][2] |
| Parenteral Safety | Favorable toxicological profile.[3] | Considered safe for parenteral administration.[4] |
Performance in Drug Solubilization: A Comparative Analysis
The solubilizing capacity of cyclodextrins is drug-dependent, influenced by factors such as the size, shape, and charge of the drug molecule, as well as the properties of the cyclodextrin itself.
Phase-Solubility Studies
Phase-solubility analysis is a cornerstone technique for evaluating the solubilizing efficiency of cyclodextrins. The resulting diagrams reveal the stoichiometry of the drug-cyclodextrin complex and its stability constant (Ks). Generally, A-type diagrams indicate the formation of soluble complexes, with AL-type profiles showing a linear increase in drug solubility with cyclodextrin concentration, suggesting a 1:1 complex formation. B-type diagrams, conversely, suggest the formation of complexes with limited solubility.[5]
While direct comparative phase-solubility data for a wide range of drugs with both HP-γ-CD and SBEβCD is limited in publicly available literature, studies on their β-cyclodextrin counterparts and individual studies on γ-cyclodextrin derivatives provide valuable insights.
Table 1: Comparative Solubilization of Itraconazole by HP-β-CD and SBEβCD
| Cyclodextrin | Complexation Medium pH | Phase-Solubility Profile | Equilibrium Solubility (µg/mL) | Reference |
| HP-β-CD | Not specified | AP-type | 21 | [6] |
| SBEβCD | Not specified | AL-type | 206 | [6] |
Note: Data for HP-β-CD is presented as a close structural analog to HP-γ-CD. The larger cavity of γ-cyclodextrin may influence complexation with certain molecules.
Table 2: Solubilization of Rosuvastatin (B1679574) Calcium by β-CD and γ-CD
| Cyclodextrin | Molar Ratio (Drug:CD) | Solubility Increase (fold) | Reference |
| β-CD | 1:1, 1:2, 1:4 | ~1.3 | [7] |
| γ-CD | 1:1 | 1.45 | [7] |
| γ-CD | 1:2 | 1.72 | [7] |
| γ-CD | 1:4 | 2.00 | [7] |
This study on the parent cyclodextrins suggests that γ-cyclodextrin can be a more efficient solubilizer for certain drugs like rosuvastatin compared to β-cyclodextrin.[7]
Mechanism of Solubilization
The primary mechanism by which both HP-γ-CD and SBEβCD enhance drug solubility is through the formation of non-covalent inclusion complexes. The hydrophobic drug molecule, or a lipophilic portion of it, is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin remains exposed to the aqueous environment, thereby increasing the overall solubility of the drug.
SBEβCD possesses an additional mechanism for interaction due to its anionic sulfobutyl ether groups. This allows for electrostatic interactions with cationic (positively charged) drug molecules, which can lead to stronger binding and enhanced solubilization for this class of compounds.[1][2]
Experimental Protocols
Phase-Solubility Study
This protocol outlines the general procedure for conducting a phase-solubility study to determine the effect of a cyclodextrin on drug solubility.
Materials:
-
Drug substance
-
HP-γ-CD or SBEβCD
-
Aqueous buffer solution of desired pH
-
Vials with screw caps
-
Orbital shaker or rotator
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 50 mM).
-
Add an excess amount of the drug to each cyclodextrin solution in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved drug.
-
Filter the suspensions using a syringe filter to remove the excess solid drug.
-
Dilute the filtrate appropriately and analyze the concentration of the dissolved drug using a validated analytical method (e.g., HPLC, UV-Vis).
-
Plot the molar concentration of the dissolved drug against the molar concentration of the cyclodextrin to generate the phase-solubility diagram.
-
Calculate the stability constant (Ks) and complexation efficiency (CE) from the slope of the linear portion of the diagram.
Characterization of Drug-Cyclodextrin Complexes
To confirm the formation of an inclusion complex and to characterize its properties, various analytical techniques can be employed.
-
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the drug's melting endotherm indicates the formation of an amorphous complex.
-
Powder X-ray Diffractometry (PXRD): Changes in the diffraction pattern of the drug from crystalline to amorphous upon complexation provide evidence of inclusion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Shifts or changes in the intensity of characteristic vibrational bands of the drug molecule can indicate its inclusion within the cyclodextrin cavity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, such as ROESY, can provide detailed information about the geometry of the inclusion complex in solution.
Cellular Uptake and Toxicity Pathways
The safety and cellular interaction of cyclodextrins are critical considerations in drug development. While both HP-γ-CD and SBEβCD are generally considered safe for parenteral use, their mechanisms of cellular interaction and potential for toxicity can differ.[4]
The primary mechanism of cyclodextrin-induced cytotoxicity is often related to the extraction of cholesterol and other lipids from cell membranes, which can disrupt membrane integrity and trigger cell death pathways.[8][9]
-
HP-β-CD: Studies on the closely related HP-β-CD have shown that it can induce apoptosis, with evidence suggesting the activation of the extrinsic caspase-8 cell death pathway.[10]
-
SBEβCD: Due to its anionic charge, SBEβCD has a minimal capacity to solubilize cholesterol and other membrane lipids.[11] This is thought to contribute to its lower cytotoxicity compared to some other cyclodextrin derivatives.[9]
Conclusion
Both HP-γ-CD and SBEβCD are powerful tools for enhancing the solubility of challenging drug candidates. The choice between them depends heavily on the specific properties of the API.
-
HP-γ-CD , with its larger cavity size, may be particularly advantageous for the inclusion of larger drug molecules. Its neutral character makes it a versatile choice for a wide range of lipophilic compounds.
-
SBEβCD stands out for its exceptional performance in solubilizing cationic and nitrogen-containing drugs, owing to the additional electrostatic interactions it can form. Its demonstrated lower potential for membrane disruption may offer a superior safety profile in certain applications.
Ultimately, empirical testing through well-designed phase-solubility studies and other characterization methods is essential to identify the optimal cyclodextrin for a given drug, ensuring the development of a stable, effective, and safe pharmaceutical formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. gammaCD/HPgammaCD: synergistic solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions between cyclodextrins and cellular components: Towards greener medical applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Cyclodextrins and Iatrogenic Hearing Loss: New Drugs with Significant Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfobutylether-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxypropyl-β-cyclodextrin causes massive damage to the developing auditory and vestibular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sevoflurane-Sulfobutylether-β-Cyclodextrin Complex: Preparation, Characterization, Cellular Toxicity, Molecular Modeling and Blood-Brain Barrier Transport Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Quantification of Hydroxypropyl-Gamma-Cyclodextrin (HP-γ-CD) in Biological Samples
For researchers and scientists in drug development, accurate quantification of Hydroxypropyl-Gamma-Cyclodextrin (HP-γ-CD) in biological matrices is crucial for pharmacokinetic, toxicokinetic, and formulation efficacy studies. This guide provides a comparative overview of validated analytical methods, focusing on High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and presenting Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) as viable alternatives.
Method Comparison
The selection of an appropriate analytical method for HP-γ-CD quantification depends on the required sensitivity, selectivity, and the available instrumentation. Below is a summary of the performance characteristics of three key methods.
Table 1: Comparison of Analytical Methods for HP-γ-CD Quantification in Biological Samples
| Parameter | HPLC-Fluorescence Detection | GC-MS | LC-MS/MS (extrapolated from HP-β-CD data) |
| Principle | Size exclusion chromatography with post-column in-situ complexation with a fluorescent probe.[1] | Derivatization followed by gas chromatography and mass spectrometric detection.[2] | Reversed-phase chromatography with tandem mass spectrometric detection.[3][4] |
| Sample Preparation | Solid-Phase Extraction (SPE).[1][5] | Derivatization (deuteromethylation, hydrolysis, trimethylsilylation).[2] | Protein Precipitation.[3][4] |
| Limit of Quantification (LOQ) | 1.5 - 15 µg/mL (depending on the biological matrix).[1][5] | 20 nmol/L (approximately 30 ng/mL) in plasma.[2] | 50 ng/mL in plasma.[4] |
| Accuracy | 89% - 105%.[5] | Not explicitly stated in the abstract. | Within 15% of nominal values.[6] |
| Precision | Not explicitly stated in the abstract. | Not explicitly stated in the abstract. | Within-run and between-run CV ≤ 15%.[6] |
| Linearity | Good concentration-response relationship (r ≥ 0.999).[7] | Not explicitly stated in the abstract. | Not explicitly stated in the abstract. |
| Recovery | >78%.[1][5] | Not explicitly stated in the abstract. | Not explicitly stated in the abstract. |
| Advantages | Good sensitivity and selectivity, relatively common instrumentation. | High specificity. | High sensitivity and specificity, suitable for complex matrices.[3][4] |
| Disadvantages | Requires a fluorescent probe and post-column reaction. | Requires extensive sample derivatization.[2] | Requires more specialized and expensive equipment. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
HPLC with Fluorescence Detection
This method is based on size exclusion chromatography followed by the in-situ complexation of HP-γ-CD with a fluorescent probe, 8-anilinonaphthalene-1-sulfonic acid (ANS), leading to enhanced fluorescence for detection.[1][5]
a. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the biological sample (e.g., plasma, urine, aqueous humor) onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interfering hydrophilic substances.
-
Elute the HP-γ-CD from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
b. HPLC Conditions
-
Column: Size-exclusion chromatographic column.
-
Mobile Phase: A suitable aqueous buffer.
-
Post-Column Reagent: 8-anilinonaphthalene-1-sulfonic acid (ANS) solution.
-
Detection: Fluorescence detector.
c. Validation Parameters
-
Linearity: Assessed by analyzing a series of calibration standards over the desired concentration range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in the biological matrix.
-
Recovery: Calculated by comparing the analyte response from extracted samples to that of unextracted standards.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high specificity through a multi-step derivatization process prior to GC-MS analysis.[2]
a. Sample Preparation and Derivatization
-
Add an internal standard (e.g., 2,6-di-O-methyl-beta-cyclodextrin) to the plasma sample.
-
Perform deuteromethylation of the HP-γ-CD and the internal standard.
-
Hydrolyze the deuteromethylated products with hydrochloric acid to their respective monosaccharides.
-
Carry out trimethylsilylation of the resulting monosaccharides.
-
The final derivatives are then analyzed by GC-MS.
b. GC-MS Conditions
-
Gas Chromatograph: Equipped with a suitable capillary column for the separation of the derivatized monosaccharides.
-
Mass Spectrometer: Operated in a suitable ionization mode (e.g., electron ionization) for the detection and quantification of the target analytes.
c. Validation Parameters
-
Similar validation parameters as the HPLC method (linearity, accuracy, precision, LOQ) should be assessed. The reported LOQ for this method in cynomolgus monkey plasma is 20 nmol/L.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While a specific protocol for HP-γ-CD was not found, the methodology for the closely related HP-β-CD is presented as a strong alternative, offering high sensitivity and specificity.[3][4]
a. Sample Preparation (Protein Precipitation)
-
Add an internal standard to the biological sample (e.g., plasma, cerebrospinal fluid).
-
Precipitate the proteins by adding a suitable organic solvent (e.g., methanol).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Inject the supernatant directly into the LC-MS/MS system.
b. LC-MS/MS Conditions
-
Chromatography: Reversed-phase ultra-performance liquid chromatography (RP-UPLC).
-
Mass Spectrometer: A tandem mass spectrometer operated in positive ion mode electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
c. Validation Parameters
-
The validation for the analogous HP-β-CD method demonstrated high sensitivity with an LOQ of 50.0 ng/mL in human plasma.[4] The method was fully validated for accuracy, precision, linearity, and stability, adhering to regulatory guidelines.[3]
Workflow and Pathway Visualizations
To aid in the understanding of the experimental and logical processes, the following diagrams are provided.
Caption: Workflow for HPLC Method Validation.
This guide provides a foundational comparison of analytical methods for the quantification of HP-γ-CD in biological samples. The choice of method should be guided by the specific requirements of the study, including the need for sensitivity, the nature of the biological matrix, and the available resources.
References
- 1. High-performance liquid chromatographic determination of 2-hydroxypropyl-gamma-cyclodextrin in different biological fluids based on cyclodextrin enhanced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 2-hydroxypropyl-gamma-cyclodextrin in plasma of cynomolgus monkeys after oral administration by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of sensitive LC-MS/MS assays for quantification of HP-β-CD in human plasma and CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
The Complex Relationship: An In Vitro-In Vivo Correlation Guide for HP-γ-CD Based Drug Formulations
For researchers, scientists, and drug development professionals, establishing a predictive link between in vitro drug release and in vivo performance is a critical step in streamlining formulation development. This guide provides a comparative analysis of Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) based drug formulations, offering insights into their in vitro-in vivo correlation (IVIVC) potential against other cyclodextrin (B1172386) alternatives. While a formal, definitive IVIVC for an HP-γ-CD formulation remains a nuanced area of research, this document synthesizes available experimental data to illuminate the key factors governing the success and challenges of such correlations.
At the heart of oral drug delivery for poorly soluble compounds lies the challenge of enhancing bioavailability. Cyclodextrins, a class of cyclic oligosaccharides, have emerged as powerful tools to tackle this issue by forming inclusion complexes with drug molecules, thereby increasing their solubility and dissolution rate. Among these, HP-γ-CD presents unique characteristics due to its larger cavity size, making it suitable for encapsulating a wider range of molecules compared to its more common counterpart, Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1] This guide delves into the comparative performance of these excipients, with a focus on the interplay between in vitro release kinetics and in vivo pharmacokinetic outcomes.
Comparative Analysis: HP-γ-CD vs. HP-β-CD
The choice of cyclodextrin can significantly impact formulation characteristics and, consequently, the drug's in vivo fate. Here, we compare the key properties of HP-γ-CD and HP-β-CD.
| Property | HP-γ-CD | HP-β-CD | Rationale for IVIVC Impact |
| Cavity Diameter | ~9.5 Å[1] | ~7.8 Å | The larger cavity of HP-γ-CD can accommodate larger drug molecules, potentially leading to different complexation efficiencies and release kinetics. |
| Aqueous Solubility | High[1] | High[2] | High solubility of the cyclodextrin itself ensures that it does not become a limiting factor for drug dissolution. |
| Complex Stability Constant (Kc) | Generally lower for smaller molecules compared to HP-β-CD.[1] | Generally higher for appropriately sized small molecules.[1] | A higher stability constant can lead to a slower release of the drug from the complex, which must be considered in the in vitro dissolution method design to be predictive of the in vivo scenario. |
| Nephrotoxicity Risk | Very low[1] | Higher potential at high doses[1] | A better safety profile makes HP-γ-CD a more attractive option for certain applications, influencing formulation decisions. |
| Cost | Higher[1] | Lower[1] | Cost can be a deciding factor in excipient selection during drug development. |
Case Study: Curcumin-Cyclodextrin Formulations
To illustrate the impact of different cyclodextrins on in vitro release and in vivo bioavailability, we present a case study on curcumin (B1669340), a poorly water-soluble compound. While this study uses the parent α, β, and γ-cyclodextrins, it provides valuable comparative data that can be extrapolated to their hydroxypropyl derivatives.
In Vitro Dissolution Performance
The following table summarizes the in vitro dissolution of curcumin and its cyclodextrin complexes.
| Formulation | Solubility (mg/mL) |
| Pure Curcumin | 0.002 |
| Curcumin-α-CD Complex | 0.364 |
| Curcumin-β-CD Complex | 0.186 |
| Curcumin-γ-CD Complex | 0.068 |
Data sourced from a comparative study on curcumin-cyclodextrin complexes.
In Vivo Pharmacokinetic Parameters in Rats
The oral administration of these formulations in rats yielded the following pharmacokinetic data.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Pure Curcumin | - | - | - | 100 |
| Curcumin-α-CD Complex | - | - | - | 460 |
| Curcumin-β-CD Complex | - | - | - | 365 |
| Curcumin-γ-CD Complex | - | - | - | 99 |
Data sourced from a comparative study on curcumin-cyclodextrin complexes.
This case study highlights that while cyclodextrin complexation generally improves solubility and bioavailability, the choice of cyclodextrin is critical. Interestingly, for curcumin, the α-CD and β-CD complexes showed a more significant enhancement in bioavailability compared to the γ-CD complex, despite all showing improved solubility over the pure drug. This underscores the complexity of the in vitro-in vivo relationship, where factors beyond simple dissolution play a crucial role.
The IVIVC Challenge: The Solubility-Permeability Trade-Off
A significant hurdle in establishing a reliable IVIVC for cyclodextrin-based formulations is the "solubility-permeability trade-off". While cyclodextrins enhance drug solubility, they can also decrease the concentration of free drug available for absorption across the intestinal membrane.[3] This is because only the unbound drug is capable of permeating the gut wall.
The following diagram illustrates this complex interplay:
A successful IVIVC relies on the in vitro dissolution test accurately mimicking the in vivo release and dissociation of the drug-cyclodextrin complex, making the free drug available for absorption. If the in vitro method does not adequately reflect the dynamic equilibrium between the complexed and uncomplexed drug in the gastrointestinal tract, the correlation will likely fail.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are outlines for key experiments.
Preparation of Cyclodextrin Inclusion Complexes (Kneading Method)
-
Molar Ratio Determination : Determine the desired molar ratio of the drug to HP-γ-CD.
-
Trituration : Triturate the accurately weighed drug and HP-γ-CD in a mortar.
-
Solvent Addition : Add a small volume of a suitable solvent (e.g., a water-ethanol mixture) to form a homogeneous paste.
-
Kneading : Knead the paste for a specified duration (e.g., 45-60 minutes).
-
Drying : Dry the resulting mass in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Sieving : Pass the dried complex through a sieve of appropriate mesh size to obtain a uniform powder.
In Vitro Dissolution Study (USP Apparatus 2 - Paddle Method)
-
Apparatus Setup : Assemble a USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium : Fill the vessels with a specified volume (e.g., 900 mL) of a biorelevant dissolution medium (e.g., simulated gastric fluid pH 1.2 or simulated intestinal fluid pH 6.8). Maintain the temperature at 37 ± 0.5 °C.
-
Sample Introduction : Place an accurately weighed amount of the drug-HP-γ-CD complex, equivalent to the desired dose of the drug, into each vessel.
-
Operation : Start the apparatus and rotate the paddles at a constant speed (e.g., 50 or 75 rpm).
-
Sampling : Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis : Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis : Calculate the cumulative percentage of drug released at each time point.
The following diagram outlines the workflow for comparing in vitro dissolution profiles:
Conclusion
The development of a robust IVIVC for HP-γ-CD based formulations presents both opportunities and challenges. The unique properties of HP-γ-CD make it a valuable excipient for a range of drug molecules, particularly larger ones. However, the complex interplay between drug-cyclodextrin binding, dissolution, and membrane permeation necessitates a nuanced approach to IVIVC development. While a universal, predictive model remains elusive, a thorough understanding of the physicochemical properties of the drug and the chosen cyclodextrin, coupled with carefully designed in vitro and in vivo experiments, can provide invaluable insights. The data and protocols presented in this guide offer a framework for researchers to objectively compare formulation alternatives and navigate the complexities of establishing a meaningful in vitro-in vivo link for these advanced drug delivery systems. Further research focusing on biorelevant dissolution methods that can accurately reflect the dynamic dissociation of the drug-cyclodextrin complex in the gastrointestinal tract is crucial for advancing the predictive power of IVIVC in this field.
References
- 1. fruiterco.com [fruiterco.com]
- 2. In Vitro and In Vivo Evaluation of Hydroxypropyl-β-cyclodextrin-grafted-poly(acrylic acid)/poly(vinyl pyrrolidone) Semi-Interpenetrating Matrices of Dexamethasone Sodium Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs: Solubility-Permeability Trade-Off, Biorelevant Dissolution, and the Unstirred Water Layer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Hydroxypropyl-Cyclodextrin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cyclodextrins and their derivatives are extensively utilized in the pharmaceutical sciences as solubilizing agents and drug delivery vehicles. Among these, hydroxypropyl-cyclodextrins (HPCDs) are favored for their improved water solubility and reduced toxicity compared to their parent molecules. However, the choice of a specific HPCD derivative and its concentration in a formulation requires a careful evaluation of its cytotoxic potential. This guide provides a comparative analysis of the cytotoxicity of different hydroxypropyl-cyclodextrin derivatives, supported by experimental data, to aid in the selection of appropriate excipients for drug development.
The cytotoxic effects of cyclodextrin (B1172386) derivatives are influenced by several factors, including the size of the cyclodextrin cavity (α, β, or γ), the type and degree of substitution on the cyclodextrin molecule, and the specific cell line being evaluated. Generally, hydroxypropyl derivatives are considered less toxic than their native or methylated counterparts.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for various cyclodextrin derivatives across different cell lines, providing a quantitative comparison of their cytotoxic potential. Lower IC50 values indicate higher cytotoxicity.
| Cyclodextrin Derivative | Abbreviation | Cell Line | Assay | IC50 (mM) |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | A549 | MTT | 56 |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | MCF-7 | MTT | ~10 |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | MDA-MB-231 | MTT | ~10 |
| Hydroxypropyl-α-Cyclodextrin | HP-α-CD | Caco-2 | MTT | > 100 |
| Hydroxypropyl-γ-Cyclodextrin | HP-γ-CD | WT cells | WST-8 | Higher than HP-β-CD |
| Randomly Methylated-β-Cyclodextrin | RAMEB | A549 | MTT | 11 |
| Randomly Methylated-β-Cyclodextrin | RAMEB | Calu-3 | MTT | 25 |
| Sparingly Methylated-β-Cyclodextrin | Crysmeb | A549 | MTT | 31 |
| Native α-Cyclodextrin | α-CD | Caco-2 | MTT | 0.698 (at 72h) |
| Native β-Cyclodextrin | β-CD | Caco-2 | - | High cytotoxicity |
Key Observations:
-
Hydroxypropyl vs. Methylated Derivatives: Methylated β-cyclodextrins, such as RAMEB, generally exhibit significantly higher cytotoxicity (lower IC50 values) compared to hydroxypropylated derivatives like HP-β-CD.[1] Sparing methylation, as seen with Crysmeb, can reduce this cytotoxic effect.[1]
-
Impact of the Cyclodextrin Cavity Size: Direct comparative studies on the cytotoxicity of HP-α-CD, HP-β-CD, and HP-γ-CD under identical conditions are limited. However, available data suggests that HP-α-CD is less toxic than HP-β-CD. One study indicated that HP-γ-CD exhibits less cytotoxicity than HP-β-CD.[2]
-
Cell Line Specificity: The cytotoxic effect of a given cyclodextrin can vary considerably between different cell lines. For instance, Calu-3 cells were found to be less susceptible to RAMEB than A549 cells.[1]
-
Native vs. Modified Cyclodextrins: Native cyclodextrins, particularly β-cyclodextrin, can display notable cytotoxicity.[1] Hydroxypropyl substitution generally reduces this toxicity.
Experimental Protocols
A standardized methodology is crucial for the accurate assessment and comparison of cyclodextrin cytotoxicity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for evaluating cell viability.
MTT Cell Viability Assay Protocol
-
Cell Culture and Seeding:
-
Culture the desired adherent cell line (e.g., Caco-2, A549) in a suitable complete growth medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Once cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Perform a cell count and seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.[1]
-
-
Treatment with Cyclodextrin Derivatives:
-
Prepare a series of dilutions of the hydroxypropyl-cyclodextrin derivatives in serum-free culture medium or phosphate-buffered saline (PBS).
-
After the 24-hour incubation for cell attachment, remove the growth medium from the wells.
-
Add 100 µL of the different cyclodextrin concentrations to the respective wells.
-
Include a negative control (cells treated with medium/PBS only) and a positive control (cells treated with a known cytotoxic agent like Triton X-100).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Assay:
-
Following the treatment incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will metabolize the yellow MTT into purple formazan (B1609692) crystals.[1]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.[1]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the negative control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the cell viability against the logarithm of the cyclodextrin concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the cyclodextrin derivative that causes a 50% reduction in cell viability, from the dose-response curve.
-
Mechanistic Insights into Cytotoxicity
The primary mechanism of cyclodextrin-induced cytotoxicity is the extraction of cellular membrane components, particularly cholesterol and phospholipids. This disruption of membrane integrity can trigger downstream signaling pathways leading to programmed cell death (apoptosis).
Cholesterol Depletion-Induced Apoptosis
The removal of cholesterol from the cell membrane by cyclodextrins can lead to the activation of apoptotic signaling cascades. One of the key pathways involves the Fas death receptor.
This diagram illustrates that hydroxypropyl-cyclodextrins can extract cholesterol from the cell membrane, leading to its disruption. This can trigger apoptosis through multiple pathways, including the aggregation of Fas receptors and the induction of endoplasmic reticulum (ER) stress, which in turn activates signaling molecules like p38 MAPK and leads to the induction of the pro-apoptotic factor CHOP.[3][4]
Experimental Workflow for Cytotoxicity Testing
The following diagram outlines the key steps involved in assessing the cytotoxicity of hydroxypropyl-cyclodextrin derivatives using an in vitro cell-based assay.
References
The Efficacy of HP-gamma-CD in Niemann-Pick Disease Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Niemann-Pick disease (NPD) is a group of rare, inherited metabolic disorders that affect the body's ability to metabolize cholesterol and other lipids. This guide provides a comparative analysis of the efficacy of 2-hydroxypropyl-gamma-cyclodextrin (HP-gamma-CD) in animal models of Niemann-Pick disease, primarily type C (NPC), and contextualizes its performance against other therapeutic alternatives. The information is compiled from preclinical studies to support further research and drug development in this critical area.
Executive Summary
HP-gamma-CD has emerged as a promising therapeutic candidate for Niemann-Pick type C disease, demonstrating significant efficacy in reducing the pathological accumulation of cholesterol and other lipids in various animal models. Compared to its more extensively studied counterpart, HP-beta-CD, HP-gamma-CD shows comparable therapeutic benefits with a potentially improved safety profile, particularly concerning ototoxicity. This guide delves into the quantitative data from preclinical studies, outlines the experimental methodologies, and visually represents the proposed mechanisms of action and experimental workflows.
Comparative Efficacy of Therapeutic Agents in NPC Animal Models
The following tables summarize the quantitative data on the efficacy of HP-gamma-CD and other potential therapeutic agents in animal models of Niemann-Pick disease type C. It is important to note that direct comparisons can be challenging due to variations in experimental models, treatment protocols, and outcome measures across different studies.
Table 1: Efficacy of Cyclodextrins in Npc1-/- Mouse Models
| Treatment | Dosage & Administration | Key Efficacy Outcomes | Ototoxicity | Reference |
| HP-gamma-CD | 2.87 mmol/kg, subcutaneous, every other day for 2 weeks | - Effective reduction of unesterified cholesterol (UC) storage in the cerebral cortex, comparable to HP-beta-CD. - Greatest clearance of hepatocytic UC storage, similar to HP-beta-CD. - Effective reduction of GM2 ganglioside accumulation in cortical neurons. | Reduced ototoxicity compared to HP-beta-CD. Nearly half the mice had a threshold at 88 dB SPL, while others had normal thresholds. | [1][2] |
| HP-beta-CD | 4000 mg/kg (2.87 mmol/kg), subcutaneous, every other day for 2 weeks | - Significant reduction of UC storage in the cerebral cortex. - Greatest clearance of hepatocytic UC storage. - Most effective reduction of GM2 ganglioside accumulation. - Increased lifespan (median survival from 79 days to 118 days with chronic treatment). | Extreme hearing loss, with auditory brainstem response (ABR) thresholds ≥100 dB SPL. | [1][2][3] |
| SBE-gamma-CD | 2.87 mmol/kg, subcutaneous, every other day for 2 weeks | - Effective reduction of UC storage in the cerebral cortex. - Less effective in reducing GM2 ganglioside accumulation compared to HP-cyclodextrins. | Reduced ototoxicity. | [1][2] |
| SBE-beta-CD | 2.87 mmol/kg, subcutaneous, every other day for 2 weeks | - Less effective in reducing UC storage in the cerebral cortex. | Reduced ototoxicity. | [1][2] |
Table 2: Efficacy of Other Therapeutic Alternatives in Npc1-/- Mouse Models
| Treatment | Dosage & Administration | Key Efficacy Outcomes | Reference |
| Miglustat (B1677133) | Not specified in detail in the provided abstracts | - Delays the progression of neurological symptoms. - Reduces cerebellar pathology and storage of GM2 and GM3 gangliosides. - Increases lifespan. | [4] |
| AAV9 Gene Therapy (AAV9-EF1a-NPC1) | 1.2 x 1012 GC, single dose at weaning | - Significantly increased survival (mean survival increased from 69 days to 166 days). - Reduced hepatic-cholesterol accumulation. - Reduced cholesterol storage and Purkinje neuron loss in the CNS. | [5] |
| Vorinostat | Not specified in detail for in vivo studies in the provided abstracts | - In NPC1 mutant fibroblasts, enhances pathways promoting the folding, stabilization, and trafficking of the mutant NPC1 protein. - Alters the expression of lysosomal proteins, including LIPA. | [6][7] |
| Arimoclomol | Not specified in detail in the provided abstracts | - Data not available in the provided search results. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key studies investigating HP-gamma-CD and other therapies.
Cyclodextrin (B1172386) Efficacy and Ototoxicity Study[1][2]
-
Animal Model: BALB/cNctr-Npc1m1N/J heterozygote mice were bred to generate wild-type and homozygous affected (Npc1-/-) progeny.
-
Treatment: From 7 to 21 days of age, mice received subcutaneous injections every other day with 2.87 mmol/kg body weight of various cyclodextrins (including HP-gamma-CD and HP-beta-CD) or a vehicle control.
-
Efficacy Assessment:
-
Unesterified Cholesterol (UC) and Ganglioside Accumulation: Evaluated at 3 weeks of age in the brain and liver using filipin (B1216100) staining for UC and immunohistochemistry for GM2 and GM3 gangliosides.
-
-
Ototoxicity Assessment:
-
Auditory Brainstem Response (ABR): Measured in wild-type mice to determine hearing thresholds after cyclodextrin administration.
-
AAV9 Gene Therapy Study[5]
-
Animal Model: Npc1-/- mice.
-
Treatment: A single dose of AAV9-CamKII-NPC1 (neuronal-specific promoter) or AAV9-EF1a-NPC1 (ubiquitous promoter) was administered to neonatal (2.6 x 1011 GC) or weanling (1.2-1.3 x 1012 GC) mice.
-
Efficacy Assessment:
-
Lifespan: Monitored throughout the study.
-
Motor Function: Assessed to track neurological decline.
-
Cholesterol Storage and Purkinje Neuron Loss: Analyzed in the central nervous system.
-
Hepatic Cholesterol Accumulation: Measured to assess visceral pathology.
-
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Caption: Experimental workflow for comparing cyclodextrin efficacy.
Caption: Proposed mechanism of HP-gamma-CD via LAMP-1.
Discussion and Future Directions
The available data strongly suggest that HP-gamma-CD is a viable therapeutic candidate for Niemann-Pick type C disease, offering efficacy comparable to HP-beta-CD with a superior safety profile regarding hearing loss. Studies have shown that both HP-beta-CD and HP-gamma-CD can rescue cholesterol accumulation in NPC1 mutant cells, and one proposed mechanism involves the induction of lysosome-associated membrane protein 1 (LAMP-1) expression, which may facilitate cholesterol export from late endosomes and lysosomes in the absence of functional NPC1 protein.[4][8]
Alternative therapies such as miglustat and gene therapy have also shown promise in animal models. Miglustat can delay disease progression and prolong survival, while AAV9-mediated gene therapy has demonstrated a significant increase in the lifespan of Npc1-/- mice.[4][5] However, each of these approaches has its own set of challenges, including potential side effects for miglustat and the complexities of gene delivery and long-term safety for gene therapy.
Future research should focus on head-to-head comparative studies of these different therapeutic modalities in standardized animal models. Long-term efficacy and safety studies of HP-gamma-CD are warranted to fully establish its therapeutic potential. Furthermore, combination therapies, for instance, using HP-gamma-CD in conjunction with gene therapy or other small molecules, could offer synergistic effects and should be explored. A deeper understanding of the precise molecular mechanisms by which cyclodextrins mediate cholesterol egress will be crucial for the development of next-generation therapies for Niemann-Pick disease.
References
- 1. genome.gov [genome.gov]
- 2. Efficacy and ototoxicity of different cyclodextrins in Niemann–Pick C disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Cyclodextrin Treatment of Murine Niemann-Pick C Disease Ameliorates Neuronal Cholesterol and Glycosphingolipid Storage and Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic AAV9 gene therapy improves the lifespan of mice with Niemann-Pick disease, type C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of the Proteome Response to the Histone Deacetylase Inhibitor (HDACi) Vorinostat in Niemann-Pick Type C1 disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of the Proteome Response to the Histone Deacetylase Inhibitor (HDACi) Vorinostat in Niemann-Pick Type C1 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Advances in research on potential therapeutic approaches for Niemann-Pick C1 disease [frontiersin.org]
comparing the complexation efficiency of alpha, beta, and gamma cyclodextrins
A Comprehensive Guide to the Complexation Efficiency of Alpha, Beta, and Gamma Cyclodextrins
For researchers, scientists, and drug development professionals, the selection of an appropriate cyclodextrin (B1172386) is a critical decision that can significantly impact the solubility, stability, and bioavailability of guest molecules. This guide provides an objective comparison of the complexation efficiency of the three native cyclodextrins—alpha (α), beta (β), and gamma (γ)—supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Cyclodextrin Complexation
The efficiency of complexation is primarily determined by the stability constant (K_s), which quantifies the binding affinity between the cyclodextrin (host) and the guest molecule. A higher stability constant indicates a more stable inclusion complex. The formation of these complexes is influenced by several factors, including the relative size of the cyclodextrin cavity and the guest molecule, as well as various intermolecular interactions such as hydrophobic interactions, van der Waals forces, and hydrogen bonding.[1]
The three native cyclodextrins differ in the number of glucopyranose units, which directly affects their cavity dimensions:
-
Alpha-cyclodextrin (α-CD): Composed of six glucose units, it has the smallest cavity (4.7-5.3 Å diameter) and is best suited for complexing with small, linear aliphatic or small aromatic molecules.[2]
-
Beta-cyclodextrin (β-CD): With seven glucose units, its cavity size (6.0-6.5 Å diameter) is ideal for a wide range of guest molecules, particularly aromatics and heterocycles, making it the most versatile and widely used of the three.[2]
-
Gamma-cyclodextrin (γ-CD): Consisting of eight glucose units, it possesses the largest cavity (7.5-8.3 Å diameter) and can accommodate larger molecules such as macrocycles and steroids.
The following table summarizes the stability constants and thermodynamic parameters for the complexation of α-, β-, and γ-cyclodextrins with various guest molecules, providing a quantitative comparison of their complexation efficiencies.
| Cyclodextrin | Guest Molecule | Stability Constant (K_s) (M⁻¹) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) | Reference(s) |
| α-CD | Ginsenoside Re | 22 | -4.70 | - | - | [3] |
| Mean Value | 123 | -2.85 | -4.77 | -1.96 | [4][5] | |
| β-CD | Ginsenoside Re | 612 | -5.10 | - | - | [3] |
| Mean Value | 490 | -3.67 | -4.24 | -0.56 | [4][5] | |
| γ-CD | Ginsenoside Re | 14,410 | -6.70 | - | - | [3] |
| Mean Value | 525 | -3.71 | -3.10 | +0.69 | [4][5] |
Experimental Protocols
The determination of complexation efficiency relies on various analytical techniques. Below are detailed methodologies for key experiments.
Phase Solubility Studies
This method, established by Higuchi and Connors, is a fundamental technique to determine the stoichiometry and apparent stability constant of cyclodextrin complexes by measuring the increase in the solubility of a sparingly soluble guest in the presence of increasing cyclodextrin concentrations.[6]
Protocol:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.
-
Add an excess amount of the guest drug to each cyclodextrin solution.
-
Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the suspensions to remove the undissolved guest.
-
Analyze the concentration of the dissolved guest in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7]
-
Plot the total concentration of the dissolved guest against the concentration of the cyclodextrin. The resulting phase solubility diagram indicates the stoichiometry and stability of the complex.[8]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K_a), enthalpy change (ΔH), and stoichiometry (n).
Protocol:
-
Degas both the guest and cyclodextrin solutions to prevent air bubbles.
-
Load the cyclodextrin solution into the sample cell of the calorimeter.
-
Load the guest solution into the injection syringe.
-
Perform a series of small, sequential injections of the guest solution into the cyclodextrin solution while monitoring the heat change.[9]
-
Integrate the heat signal after each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters.[10]
UV-Vis Spectroscopy
This technique is used to determine the binding constant by monitoring the changes in the absorbance spectrum of a guest molecule upon the addition of a cyclodextrin.
Protocol:
-
Prepare a stock solution of the guest molecule and a series of cyclodextrin solutions of varying concentrations.
-
Prepare a set of samples with a constant concentration of the guest and increasing concentrations of the cyclodextrin.
-
Record the UV-Vis absorption spectrum for each sample.[11]
-
Monitor the change in absorbance at a specific wavelength where the complex formation causes a spectral shift.
-
Analyze the data using a suitable model, such as the Benesi-Hildebrand equation, to calculate the binding constant.[12]
Fluorescence Spectroscopy
For guest molecules that are fluorescent, this method can be highly sensitive for determining binding constants. The change in the fluorescence intensity or emission wavelength of the guest upon encapsulation within the cyclodextrin cavity is monitored.
Protocol:
-
Prepare solutions of the fluorescent guest at a constant concentration and the cyclodextrin at varying concentrations.
-
Measure the fluorescence emission spectrum of each solution after excitation at an appropriate wavelength.
-
Plot the change in fluorescence intensity as a function of the cyclodextrin concentration.
-
Analyze the resulting binding curve to determine the stability constant of the complex.[13]
Mandatory Visualization
The formation of an inclusion complex between a cyclodextrin and a guest molecule is a fundamental process in supramolecular chemistry. The following diagram illustrates this host-guest interaction.
Caption: Inclusion complex formation between a host cyclodextrin and a guest molecule.
The logical workflow for determining complexation efficiency involves a series of experimental and analytical steps. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for determining cyclodextrin complexation parameters.
References
- 1. NMR studies of inclusion complexes: naphthalene and natural cyclodextrins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Preparation, Characterization, and Bioavailability of Host-Guest Inclusion Complex of Ginsenoside Re with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statistical properties of thermodynamic quantities for cyclodextrin complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 9. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of (2-Hydroxypropyl)-gamma-cyclodextrin
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of (2-Hydroxypropyl)-gamma-cyclodextrin, a non-hazardous substance widely used in pharmaceutical formulations. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Safety and Handling Precautions
While this compound is not classified as a hazardous material, standard laboratory hygiene and safety practices should be followed during handling and disposal.[1] This includes wearing personal protective equipment (PPE) such as gloves and safety glasses.[1] In case of a spill, the material should be swept up and placed into a suitable container for disposal, avoiding the generation of dust.[1][2]
Disposal of Unused or Waste this compound
The primary principle for the disposal of this compound is to adhere to national and local regulations.[1] Waste material should not be mixed with other waste and should be kept in its original or a clearly labeled container.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Pure, uncontaminated this compound should be collected separately from other chemical waste.
-
If the cyclodextrin (B1172386) is contaminated with a hazardous substance, it must be treated as hazardous waste and disposed of according to the specific requirements for the contaminant.
-
-
Container Management:
-
Use a designated, sealable, and properly labeled container for the collection of waste this compound. The label should clearly state the contents.
-
Ensure the exterior of the waste container remains clean and free of contamination.
-
-
Disposal Path for Non-Hazardous Solid Waste:
-
For pure, uncontaminated this compound, the recommended disposal method is to arrange for collection by a licensed chemical waste disposal service.[3]
-
Some sources suggest that controlled incineration with flue gas scrubbing is a possible disposal method.[3]
-
Discharge into sewer systems should be avoided.[3]
-
-
Disposal of Empty Containers:
-
Empty containers should be managed as the product itself until properly cleaned.
-
Containers can be triple-rinsed with a suitable solvent, and the rinsate collected for proper disposal.
-
Once cleaned, deface or remove the original label and dispose of the container in accordance with your institution's guidelines for non-hazardous laboratory plastic or glass waste.[4]
-
Environmental Considerations
Understanding the environmental fate of this compound can inform disposal practices. While native cyclodextrins are generally considered readily biodegradable, chemical modifications can impact their degradation.
| Environmental Factor | Observation | Citation |
| Biodegradability | A study on the aerobic biodegradability of various cyclodextrins under composting conditions found that (2-hydroxy)propyl-β-cyclodextrin reached a biodegradation plateau of 20% after 47 days, indicating it is not readily biodegradable under these conditions. | [3] |
| Ecotoxicity | Safety Data Sheets for this compound generally state that no data is available on its ecotoxicity effects. | [5] |
Given the limited biodegradability, it is crucial to avoid direct release into the environment.
Experimental Protocols
Currently, standardized experimental protocols for the degradation of this compound for disposal purposes are not widely established in the provided search results. The focus of existing research is more on the application of cyclodextrins in enhancing the degradation of other pollutants.[6]
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment for (2-Hydroxypropyl)-gamma-cyclodextrin
Essential guidance for the safe handling and disposal of (2-Hydroxypropyl)-gamma-cyclodextrin is critical for protecting laboratory personnel and the environment. This document outlines the necessary personal protective equipment (PPE), procedural steps for safe operation, and proper disposal methods for this compound. Adherence to these guidelines is paramount for minimizing risks and ensuring a secure research environment.
This compound is a derivative of gamma-cyclodextrin, widely utilized in pharmaceutical development to enhance the solubility and stability of active compounds. While it is generally considered to have low toxicity, proper handling procedures are essential to prevent potential irritation and ensure safety.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheets.
| PPE Category | Specification | Compliance Standards |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side-shields. | EN 166 (EU) or NIOSH (US) |
| Hand Protection | Impermeable and resistant gloves. Always inspect gloves prior to use. | EU Directive 89/686/EEC, EN 374 |
| Body Protection | Wear a chemical-resistant apron, long-sleeved clothing, or fire/flame-resistant and impervious clothing to prevent skin contact.[1][2] | N/A |
| Respiratory Protection | An effective dust mask is recommended.[2] If exposure limits are exceeded or irritation occurs, a full-face respirator should be used.[1][3] | NIOSH/MSHA or EN 149 |
Standard Operating Procedure for Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety. The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Accidental Release and Disposal Plan
In the event of a spill or accidental release, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.
Spill Response
-
Evacuate and Ventilate : Ensure the area is well-ventilated and evacuate personnel if necessary.
-
Containment : Prevent further leakage or spillage. Avoid the formation of dust.
-
Cleanup : Sweep up the solid material and place it into a suitable, labeled container for disposal.[2]
-
Decontamination : Clean the affected area thoroughly.
Disposal Protocol
Proper disposal of this compound and any contaminated materials is essential to prevent environmental harm.
-
Chemical Disposal : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems.[3]
-
Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3]
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Disposal plan for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
